Product packaging for 6-Chloro-2-methylquinoline(Cat. No.:CAS No. 92-46-6)

6-Chloro-2-methylquinoline

Cat. No.: B1360239
CAS No.: 92-46-6
M. Wt: 177.63 g/mol
InChI Key: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1360239 6-Chloro-2-methylquinoline CAS No. 92-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238818
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-46-6
Record name 6-Chloroquinaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the core physical properties of 6-Chloro-2-methylquinoline (CAS No. 92-46-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide synthesizes data from established chemical suppliers and databases, presenting it alongside the experimental methodologies used for their determination. The causality behind experimental choices and the importance of these properties in a research context are also discussed to provide field-proven insights.

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic organic compound. Its quinoline scaffold is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical characteristics that are critical for its application in synthetic chemistry and drug design. Understanding these fundamental physical properties is a prerequisite for its effective use, from predicting its behavior in reaction media to its potential interactions in biological systems.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological environments. For this compound, these properties are crucial for designing synthetic routes, developing purification methods, and formulating it for various applications.

Summary of Physical Data

A compilation of the key physical and chemical properties for this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[4][5]
Melting Point 94-98 °C[4]
Boiling Point (Predicted) 278.2 ± 20.0 °C[4][5]
Density (Predicted) 1.225 ± 0.06 g/cm³[4][5]
Water Solubility log₁₀WS = -4.20 (mol/L)[6]
Octanol/Water Partition Coeff. logPₒ/w = 3.197[6]
pKa (Predicted) 5.02 ± 0.43[5]
Detailed Property Analysis
  • Melting Point: The melting point of a crystalline solid is a robust indicator of purity.[7] For this compound, the literature value is a range of 94-98 °C.[4] A sharp melting range within this window typically signifies a high-purity sample. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8]

  • Solubility: The compound is noted to be soluble in methanol.[4][5] Its low predicted water solubility (log₁₀WS = -4.20) and positive logP value (3.197) indicate a lipophilic or hydrophobic nature.[6] This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for chemical reactions and purification techniques like recrystallization or chromatography.

  • Appearance & Stability: It exists as a white to light yellow crystalline solid.[4][5] The compound is noted to be light-sensitive, which necessitates storage in dark containers to prevent photochemical degradation.[5]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and identification of this compound.

  • Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) would be expected at m/z 177, corresponding to the molecular weight.[3] Another peak at m/z 179 would be observed due to the natural isotopic abundance of Chlorine-37. The presence of fragments at m/z 142 and 115 has also been reported.[9]

  • Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key absorptions would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching within the quinoline ring system, and the C-Cl stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect to see a singlet for the methyl group protons (CH₃) and a series of signals in the aromatic region corresponding to the protons on the quinoline ring.

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols. These methods are designed to be self-validating through reproducibility and comparison with known standards.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is tapped into the powder.[7]

  • Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[11] Proper packing is crucial to ensure uniform heat transfer.[12]

  • Measurement (Initial): A rapid determination is often performed first to find an approximate melting range by heating at a rate of 10-20 °C per minute.[12]

  • Measurement (Accurate): The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point.[11] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[12]

  • Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[11]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement P1 Grind Sample P2 Load Capillary Tube P1->P2 P3 Pack Sample (2-3mm) P2->P3 M1 Insert into Apparatus P3->M1 Place in Apparatus M2 Rapid Heating (Approx. MP) M1->M2 M3 Cool Apparatus M2->M3 M4 Slow Heating (1-2°C/min) M3->M4 M5 Record T_start & T_end M4->M5 Result Melting Point Range M5->Result

Caption: Workflow for Melting Point Determination.

Solubility Determination

Qualitative solubility tests are performed to understand a compound's polarity and the presence of acidic or basic functional groups.[13]

Protocol: Qualitative Solubility Testing

  • Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[14] Given its predicted low water solubility, this compound is expected to be insoluble.

  • Acid/Base Solubility: Since the quinoline nitrogen is basic, the compound is expected to be soluble in an acidic solution due to the formation of a water-soluble salt.

    • To a test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous HCl in portions, shaking after each addition.[14][15] Dissolution indicates the presence of a basic functional group.

  • Organic Solvent Solubility: To test solubility in an organic solvent like methanol, add ~25 mg of the compound to a test tube. Add the solvent dropwise while shaking until the solid dissolves completely.[16]

SolubilityWorkflow Start Start: 25mg Sample TestWater Add 0.75mL Water Start->TestWater TestHCl Add 0.75mL 5% HCl TestWater->TestHCl Insoluble Soluble Soluble (Class B) TestHCl->Soluble Soluble Insoluble Insoluble TestHCl->Insoluble Insoluble

Caption: Acid-Base Solubility Classification Workflow.

Conclusion

The physical properties of this compound, including its melting point, solubility profile, and spectroscopic signatures, are foundational to its application in scientific research. The data presented, derived from authoritative sources, provides a reliable baseline for laboratory work. Furthermore, the detailed experimental protocols offer a framework for the in-house validation of these properties, ensuring both the purity of the material and the integrity of the subsequent research in which it is employed.

References

6-Chloro-2-methylquinoline structural formula and CAS number.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its quinoline core, functionalized with a chloro group at the 6-position and a methyl group at the 2-position, provides a unique and versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials.[1] The presence of the chlorine atom, an electron-withdrawing group, and the reactive methyl group significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This often enhances binding affinity to biological targets through halogen bonding and improves the overall pharmacokinetic profile of its derivatives.[2][3]

This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, detailed synthesis protocols with mechanistic insights, key applications in drug discovery, and essential safety and handling information.

Core Compound Identification and Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. This compound is identified by its unique structural formula and CAS number, which are universally recognized in chemical databases and regulatory frameworks.

  • Chemical Name: this compound

  • Synonym: 6-Chloroquinaldine

  • CAS Number: 92-46-6[4]

  • Molecular Formula: C₁₀H₈ClN[4]

The structural arrangement of this compound is depicted below.

Caption: Structural Formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

PropertyValueSource(s)
Molecular Weight 177.63 g/mol [4]
Appearance White to light yellow crystalline solid[5]
Melting Point 94-98 °C[5]
Boiling Point 278.2 ± 20.0 °C (Predicted)
Solubility Soluble in methanol and other organic solvents
SMILES Cc1ccc2cc(Cl)ccc2n1
InChIKey OCCIBGIEIBQGAJ-UHFFFAOYSA-N[6]

Synthesis of this compound

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions available. For 2-methyl substituted quinolines like 6-chloroquinaldine, the Doebner-von Miller reaction is a highly effective and historically significant method.[7] This reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound.[7]

Recommended Synthetic Protocol: Doebner-von Miller Reaction

This protocol describes the synthesis using 4-chloroaniline and crotonaldehyde, which is formed in situ from acetaldehyde via an aldol condensation.

G Workflow: Doebner-von Miller Synthesis Reactants Reactants: - 4-Chloroaniline - Acetaldehyde - Hydrochloric Acid (Catalyst) - Oxidizing Agent (e.g., Nitrobenzene) InSitu In Situ Aldol Condensation (Acetaldehyde -> Crotonaldehyde) Reactants->InSitu Heat Michael Michael Addition (4-Chloroaniline attacks Crotonaldehyde) InSitu->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation & Aromatization Dehydration->Oxidation Product Crude this compound Oxidation->Product Workup Neutralization & Extraction (e.g., with NaOH and Dichloromethane) Product->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Final Pure this compound Purification->Final

Caption: Doebner-von Miller synthesis workflow.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline and concentrated hydrochloric acid in a suitable solvent like ethanol.

  • Reagent Addition: While stirring, slowly add acetaldehyde to the mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

    • Causality Insight: Hydrochloric acid serves as a catalyst for both the in situ aldol condensation of acetaldehyde to crotonaldehyde and the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring system.

  • Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.

    • Self-Validation: The pH of the solution should be checked to ensure it is basic (pH > 10) to free the amine product from its salt form.

  • Extraction: The aqueous mixture is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Applications in Drug Discovery and Development

The rigid, planar structure of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry. It serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[2] this compound is a key starting material for a variety of therapeutic agents.[1]

Scaffold for Kinase Inhibitors in Oncology

One of the most significant applications of this scaffold is in the development of kinase inhibitors for cancer therapy.[3] Many quinoline-based compounds can mimic the adenine moiety of ATP, enabling them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target.[3][8]

G Drug Discovery Workflow Scaffold Starting Scaffold: This compound Derivatization Chemical Derivatization (e.g., modifying the methyl group, further substitutions) Scaffold->Derivatization Library Library of Novel Quinoline Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Use of the scaffold in drug discovery.

Targeting the PI3K/Akt/mTOR Pathway

Derivatives of this compound can be designed to inhibit key kinases in this pathway, preventing downstream signaling that leads to cell proliferation, growth, and survival. The 6-chloro substituent can enhance binding affinity and improve pharmacokinetic properties.[3]

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor Quinoline-Based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Other Therapeutic and Industrial Applications
  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The 6-chloro substitution is a common feature in many potent antimalarial compounds.[2][9]

  • Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[1][9]

  • Agrochemicals: The scaffold is used in the formulation of herbicides and fungicides.[1]

  • Fluorescent Dyes: The rigid aromatic system is an excellent base for creating fluorescent dyes used in biological imaging and materials science.[1]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

Spectroscopy TypeKey Features and Expected Data
¹H NMR Signals expected for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons.
¹³C NMR Resonances corresponding to the ten carbon atoms of the scaffold, with shifts influenced by the nitrogen and chlorine substituents.
IR Spectroscopy Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system, C-H stretching and bending, and a C-Cl stretching vibration. The NIST WebBook provides a reference IR spectrum.[6]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an approximate 1:3 intensity ratio, confirming the presence of a single chlorine atom.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat.

    • Avoid breathing dust; use a dust mask or respirator if necessary.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from oxidizing agents.

References

Spectroscopic data (NMR, IR, Mass Spec) for 6-Chloro-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 6-Chloro-2-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 6-chloroquinaldine, is a substituted quinoline derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making the unambiguous structural characterization of their derivatives a critical step in research and development.[1][2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Synthesizing data from established spectral databases and the scientific literature, this document offers field-proven insights into spectral interpretation, experimental best practices, and the causality behind methodological choices, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure is the first step in any spectroscopic analysis. This compound possesses a quinoline bicyclic system with a methyl group at the C2 position and a chlorine atom at the C6 position.

Key Properties:

  • Molecular Formula: C₁₀H₈ClN[3]

  • Molecular Weight: 177.63 g/mol [3]

  • Appearance: Solid

  • Melting Point: 94-98 °C

For clarity in the subsequent spectroscopic discussions, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of this compound is conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), which offers excellent solubility and minimal spectral interference.[4]

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region of the quinoline ring is particularly informative. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons (e.g., H8), while the substituents (-CH₃ and -Cl) further modulate the chemical shifts of the protons on their respective rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.25 - 7.35Doublet (d)J(H3,H4) ≈ 8.4
H4~7.90 - 8.00Doublet (d)J(H4,H3) ≈ 8.4
H5~7.60 - 7.70Doublet (d)J(H5,H7) ≈ 2.3
H7~7.45 - 7.55Doublet of Doublets (dd)J(H7,H8) ≈ 8.8, J(H7,H5) ≈ 2.3
H8~7.95 - 8.05Doublet (d)J(H8,H7) ≈ 8.8
-CH₃ (at C2)~2.65 - 2.75Singlet (s)-

Note: These are predicted values based on spectral data of analogous compounds such as 6-methylquinoline and 6-chloroquinoline.[5][6] Actual experimental values may vary slightly.

Causality and Interpretation:

  • -CH₃ Singlet: The methyl protons at C2 appear as a sharp singlet around 2.7 ppm, as there are no adjacent protons to couple with. Its downfield shift is characteristic of a methyl group attached to an aromatic ring.

  • H3/H4 Coupling: Protons H3 and H4 on the pyridine ring form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of ~8.4 Hz.

  • H5, H7, H8 System: Protons on the benzene ring exhibit a more complex pattern. H8 is ortho to the nitrogen, making it the most deshielded proton on this ring. H5 appears as a doublet due to meta-coupling with H7. H7 is split into a doublet of doublets by its ortho neighbor H8 and its meta neighbor H5.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158 - 160
C3~121 - 123
C4~135 - 137
C4a~146 - 148
C5~126 - 128
C6~130 - 132
C7~129 - 131
C8~127 - 129
C8a~128 - 130
-CH₃~24 - 26

Note: Predicted values are based on substituent effects and data from related compounds like 6-methylquinoline and 6-chloroquinoline.[7][8] The signals for C4a, C6, C8, and C8a can be close and may require advanced NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.

Causality and Interpretation:

  • Substituent Effects: The C2 carbon, bonded to both nitrogen and the methyl group, is significantly downfield. The C6 carbon, directly attached to the electronegative chlorine atom, also experiences a downfield shift (ipso-effect).

  • Quaternary Carbons: The quaternary carbons (C4a, C6, C8a) typically show lower intensity peaks compared to the protonated carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. A 90° pulse angle and a relaxation delay of 1-2 seconds are standard.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[9]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Identify and label any residual solvent or impurity peaks by consulting established tables.[10][11]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the aromatic system and the methyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3100Aromatic C-H StretchMedium
2900 - 3000Methyl C-H StretchMedium
1600 - 1620C=C Aromatic Ring StretchStrong
1480 - 1520C=N Aromatic Ring StretchStrong
~830C-H Out-of-plane Bend (Aromatic)Strong
1050 - 1150C-Cl StretchMedium

Data sourced from the NIST Gas-Phase Infrared Database.[12] Peak positions may shift slightly in solid-state (KBr or ATR) measurements.

Causality and Interpretation:

  • C-H Stretches: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The peaks for the aromatic C-H bonds are typically found at slightly higher wavenumbers than those for the aliphatic methyl C-H bonds.

  • Aromatic "Fingerprint": The strong absorptions between 1480-1620 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system. This region is highly characteristic and serves as a key identifier.

  • C-H Bending: The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted benzene ring, consistent with the 1,2,4-trisubstitution pattern.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 1050-1150 cm⁻¹ region.

Experimental Protocol: FTIR Sample Preparation

The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid like this compound, two methods are prevalent.

Method A: Potassium Bromide (KBr) Pellet [13][14] This transmission method provides a high-quality spectrum of the pure solid.

  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) [14][15] ATR is a rapid and non-destructive technique requiring minimal sample preparation.

  • Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. With the pressure arm disengaged, collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Lower the pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[16][17]

Analysis of the EI Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, causing ionization to form a radical cation (the molecular ion, M⁺•) and inducing fragmentation.[18][19]

Table 4: Major Ions in the EI Mass Spectrum of this compound

m/zProposed Ion/FragmentKey Feature
179[M+2]⁺• of C₁₀H₈³⁷ClNIsotope peak, ~1/3 intensity of m/z 177
177[M]⁺• of C₁₀H₈³⁵ClNMolecular Ion
142[M - Cl]⁺Loss of a chlorine radical
115[M - Cl - HCN]⁺ or [C₉H₆]⁺Subsequent loss of hydrogen cyanide

Data interpreted from a GC-MS spectrum of this compound.[20]

Causality and Interpretation:

  • Molecular Ion Cluster: The most critical feature is the molecular ion cluster at m/z 177 and 179. The presence of one chlorine atom results in a characteristic M⁺• to [M+2]⁺• intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive confirmation of the presence of chlorine.

  • Primary Fragmentation: A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical. The peak at m/z 142 corresponds to the loss of a Cl• radical from the molecular ion, resulting in the 2-methylquinoline cation.

  • Further Fragmentation: The fragment at m/z 115 likely arises from the further loss of a neutral hydrogen cyanide (HCN) molecule from the m/z 142 ion, a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic systems.

G mol C₁₀H₈ClN m/z = 177/179 frag1 [C₁₀H₈N]⁺ m/z = 142 mol->frag1 - Cl• frag2 [C₉H₆]⁺• m/z = 115 frag1->frag2 - HCN

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of 250-280 °C. Inject 1 µL of the sample solution in split or splitless mode.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

  • MS Method:

    • Ion Source: Use Electron Impact (EI) ionization at the standard 70 eV.[17]

    • Source Temperature: Set to 230 °C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

Conclusion

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides a characteristic fingerprint, confirming the presence of the quinoline core and its substituents. Finally, Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) through isotopic analysis, while its fragmentation pattern offers corroborating structural evidence. The protocols and interpretive logic detailed in this guide provide a robust framework for the confident characterization of this and related compounds in a research, development, or quality control setting.

References

A Comprehensive Technical Guide to the Thermochemical Properties and Stability of 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

6-Chloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Understanding its thermochemical properties and thermal stability is paramount for safe handling, process optimization, and predicting its behavior in various applications. This guide provides a comprehensive overview of the available data, established methodologies for characterization, and predictive insights into the thermochemical landscape of this compound. While direct experimental thermochemical data for this compound is not extensively available in the public domain, this paper establishes a robust framework for its evaluation based on data from analogous compounds and state-of-the-art analytical techniques.

Introduction: The Significance of this compound

This compound, also known as 6-chloroquinaldine, belongs to a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and functional materials. The quinoline core is a key pharmacophore in a variety of approved drugs, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block in drug discovery.

A thorough understanding of a compound's thermochemical data, including its enthalpy of formation, entropy, and heat capacity, is crucial for predicting reaction equilibria, and designing safe and efficient manufacturing processes. Furthermore, assessing its thermal stability is critical to prevent uncontrolled decomposition and ensure the integrity of the final product.

Physicochemical and Hazard Profile

A foundational aspect of working with any chemical is understanding its basic physical properties and associated hazards.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for practical laboratory handling and for the design of experimental setups.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][2]
CAS Number 92-46-6[1][2]
Melting Point 94-98 °C[3]
Appearance White to light yellow solid[3]
Solubility Soluble in Methanol[3]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and appropriate safety measures are imperative during its handling and storage.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the necessary personal protective equipment (PPE) when handling this compound.

PPE_Workflow cluster_handling Handling this compound cluster_ppe Required Personal Protective Equipment start Start Handling ppe_check Don Appropriate PPE start->ppe_check end Complete weighing Weighing ppe_check->weighing gloves Gloves Nitrile or other resistant material ppe_check->gloves goggles Eye Protection Safety goggles or face shield ppe_check->goggles lab_coat Lab Coat Fire-resistant ppe_check->lab_coat respirator Respirator If potential for aerosolization exists ppe_check->respirator dissolving Dissolving weighing->dissolving reaction Running Reaction dissolving->reaction reaction->end

Personal Protective Equipment Workflow

Thermochemical Data: Methodologies and Predictive Approaches

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined experimentally via combustion calorimetry .[5]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the crystalline this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

  • Correction for Standard State: The experimental data is corrected to standard state conditions (298.15 K and 1 atm) to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

The following diagram illustrates the workflow for determining the enthalpy of formation using combustion calorimetry.

Combustion_Calorimetry_Workflow cluster_workflow Combustion Calorimetry Workflow cluster_inputs Key Inputs start Start sample_prep Precise Weighing of This compound start->sample_prep end {Standard Enthalpy of Formation (ΔfH°)} bomb_setup Pressurization with Excess Oxygen sample_prep->bomb_setup combustion Ignition and Combustion bomb_setup->combustion temp_measurement Measurement of Temperature Change combustion->temp_measurement data_analysis Calculation of ΔcU° and ΔcH° temp_measurement->data_analysis data_analysis->end mass Sample Mass High precision mass->sample_prep o2_pressure Oxygen Pressure Known excess o2_pressure->bomb_setup calorimeter_constant Calorimeter Constant Predetermined calorimeter_constant->data_analysis

Combustion Calorimetry Workflow

Computational Approaches: In the absence of experimental data, computational chemistry provides a powerful tool for estimating the enthalpy of formation. High-level ab initio methods such as G3(MP2) and CBS-QB3 have been successfully used to predict the enthalpies of formation for related hydroxyquinolines with good accuracy.[6] A similar approach could be applied to this compound.

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of this compound can be determined experimentally using adiabatic heat-capacity calorimetry for the solid phase and differential scanning calorimetry (DSC) across phase transitions.[7]

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

  • A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

  • A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

  • The heat capacity is calculated from the energy input and the temperature change.

  • Measurements are made over a range of temperatures, typically from near absolute zero to above room temperature.

The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur within this temperature range.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe storage and use in chemical synthesis, particularly at elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can identify the onset temperature of decomposition and the mass loss associated with different decomposition steps.

Experimental Protocol: Thermogravimetric Analysis

  • A small, accurately weighed sample of this compound is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For stability analysis, DSC can detect exothermic decomposition events.

Experimental Protocol: Differential Scanning Calorimetry for Decomposition

  • A small, weighed sample is hermetically sealed in a DSC pan.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The heat flow to the sample is compared to that of an empty reference pan.

  • An exothermic peak in the DSC thermogram indicates a decomposition event, with the peak onset providing the decomposition temperature and the peak area corresponding to the enthalpy of decomposition.

The following diagram illustrates the relationship between TGA and DSC in assessing thermal stability.

Thermal_Analysis_Relationship cluster_techniques Thermal Analysis Techniques cluster_outputs Key Stability Parameters TGA Thermogravimetric Analysis (TGA) Decomposition_Temp Onset of Decomposition TGA->Decomposition_Temp Identifies Mass_Loss Mass Loss (%) TGA->Mass_Loss Quantifies DSC Differential Scanning Calorimetry (DSC) DSC->Decomposition_Temp Detects Decomposition_Enthalpy Enthalpy of Decomposition DSC->Decomposition_Enthalpy Measures

TGA and DSC for Stability Assessment

Expected Decomposition Pathways: While specific studies on the thermal decomposition of this compound are lacking, the decomposition of halogenated aromatic compounds often proceeds via the cleavage of the carbon-halogen bond.[10] At elevated temperatures, dehydrochlorination or the formation of more complex chlorinated aromatic species could be anticipated.

Conclusion and Future Outlook

This technical guide has synthesized the available information and established methodologies to provide a comprehensive understanding of the thermochemical properties and stability of this compound. While direct experimental data remains a gap in the literature, the protocols and predictive approaches outlined herein offer a robust framework for researchers and drug development professionals to evaluate this important molecule.

Future experimental work should focus on the precise determination of the enthalpy of formation via combustion calorimetry and the detailed characterization of its heat capacity and thermal decomposition pathways using TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) to identify decomposition products. Such data will be invaluable for the continued development of safe and efficient processes involving this compound.

References

A Technical Guide to 6-Chloro-2-methylquinoline: Commercial Availability, Purity, and Analytical Verification for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-2-methylquinoline in Modern Chemistry

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its quinoline core, substituted with a chloro group at the 6-position and a methyl group at the 2-position, imparts a unique combination of reactivity and physicochemical properties. This versatile intermediate is of particular interest to researchers in medicinal chemistry and drug development, where it is a key precursor for the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The presence of the chlorine atom can enhance the biological activity and pharmacokinetic profile of the resulting molecules, making this compound a valuable scaffold in the design of novel drugs.[2]

Given its critical role as a starting material, the purity of this compound is of paramount importance. The presence of impurities can have significant downstream effects, potentially leading to the formation of undesired byproducts, altering the efficacy and safety of the final compounds, and complicating the interpretation of experimental results.[3][4] This technical guide provides an in-depth overview of the commercial availability of this compound, the typical purity grades offered by suppliers, and the analytical methodologies that researchers can employ to verify the quality of this essential chemical intermediate.

Commercial Suppliers and Available Purity Grades

This compound is readily available from a variety of chemical suppliers who cater to the research and development community. The compound is typically offered in research quantities, ranging from grams to kilograms. The most commonly available purity grades are ≥97% and ≥98%, with the purity typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of some prominent commercial suppliers of this compound:

SupplierStated PurityAnalytical Method
Sigma-Aldrich (Merck) 97%Not specified on product page
Chem-Impex International ≥ 98%GC
TCI America (dist. by Fisher Scientific) ≥98.0%GC
Santa Cruz Biotechnology Not specifiedFor research use only
ChemicalBook Lists various suppliers with purities often ≥97% or ≥98%Varies by supplier

It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) for the specific lot of this compound they purchase. The CoA provides detailed information about the purity of the compound, the analytical methods used for its determination, and the levels of any detected impurities.

Understanding Purity Grades and the Certificate of Analysis (CoA)

The purity grade of a chemical is a critical piece of information that informs its suitability for a particular application. For a key intermediate like this compound, even small amounts of impurities can have a significant impact on the outcome of a synthesis or biological assay.[3][5]

A Certificate of Analysis (CoA) is a document issued by the supplier that provides quantitative information about the quality of a specific batch of a chemical. A comprehensive CoA for this compound should include the following:

  • Product Information: Name, CAS number (92-46-6), molecular formula (C₁₀H₈ClN), and molecular weight (177.63 g/mol ).

  • Physical Properties: Appearance, melting point, and solubility.

  • Purity Determination: The result of the purity assay, typically expressed as a percentage, and the analytical method used (e.g., HPLC, GC).

  • Identification: Confirmation of the compound's identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy.

  • Impurities: Information on any detected impurities, including residual solvents and water content.

  • Date of Analysis and Batch Number: To ensure traceability.

Analytical Methodologies for Purity Verification

While suppliers provide a CoA, it is often good practice for researchers, particularly in a drug development setting, to independently verify the purity and identity of critical starting materials. The following sections outline common analytical techniques for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for determining the purity of organic compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Hypothetical Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly useful for identifying byproducts from the synthesis of this compound.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient suitable for separating the main compound from potential impurities.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

Potential Impurities in this compound

The most common method for synthesizing this compound is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] Impurities in the final product often originate from the starting materials or from side reactions during the synthesis.

ImpurityPotential Source
p-Chloroaniline Unreacted starting material.
Isomeric Chloro-2-methylquinolines (e.g., 5- or 7-Chloro-2-methylquinoline) Use of impure starting aniline or side reactions.
Polymeric byproducts Polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[7]
Oxidized or reduced species Incomplete reaction or side reactions with the oxidizing agent.

The presence of these impurities can be detected and quantified using the analytical methods described above.

The Impact of Purity on Research and Drug Development

The use of high-purity this compound is crucial for the integrity and reproducibility of research. In drug development, the purity of starting materials is a regulatory requirement to ensure the safety and efficacy of the final drug product.[3][4][5]

  • In Synthesis: Impurities can react with subsequent reagents, leading to a complex mixture of products and reducing the yield of the desired compound.

  • In Biological Assays: Impurities may have their own biological activity, leading to false-positive or false-negative results and confounding the interpretation of structure-activity relationships.

  • In Drug Development: Regulatory agencies require a thorough understanding and control of the impurity profile of any active pharmaceutical ingredient (API) and its starting materials.

Workflow for Quality Verification of Commercial this compound

The following diagram illustrates a typical workflow for a researcher to verify the quality of a purchased sample of this compound.

Quality Verification Workflow Workflow for Quality Verification of this compound cluster_0 Procurement and Initial Assessment cluster_1 In-house Analytical Verification cluster_2 Data Analysis and Decision cluster_3 Outcome start Procure this compound from a reputable supplier coa Obtain and review the Certificate of Analysis (CoA) start->coa hplc Perform HPLC analysis for purity assessment coa->hplc gcms Conduct GC-MS for impurity identification hplc->gcms nmr Confirm structure with NMR spectroscopy gcms->nmr compare Compare in-house data with CoA specifications nmr->compare decision Does the material meet the required purity and identity criteria? compare->decision approve Approve for use in research/synthesis decision->approve Yes reject Reject and contact supplier decision->reject No Purity and Research Integrity The Interrelationship of Purity, Analysis, and Research Integrity purity High Purity of This compound analysis Robust Analytical Methodologies (HPLC, GC-MS, NMR) purity->analysis is verified by integrity High Research Integrity analysis->integrity ensures reproducibility Reproducible and Reliable Experimental Results integrity->reproducibility leads to reproducibility->purity requires

References

Methodological & Application

Application Notes and Protocols for Utilizing 6-Chloro-2-methylquinoline in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 6-Chloro-2-methylquinoline in Oncology

Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-malarial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3] The quinoline scaffold is a key feature in several FDA-approved anti-cancer drugs.[4] Among these, this compound has emerged as a compound of significant interest for its potential as an anti-cancer agent.[5][6] Its utility often lies in its role as a versatile intermediate for synthesizing more complex molecules with enhanced biological activity.[5][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for using this compound in anti-cancer research. It covers foundational in vitro assays to preliminary in vivo model considerations, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Foundational Knowledge and Pre-experimental Considerations

Before initiating any experimental work, a thorough understanding of the physicochemical properties and safety profile of this compound is paramount.

1.1. Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₈ClN[8]
Molecular Weight 177.63 g/mol [8][9]
Appearance White to slightly yellow solid[10]
Melting Point 94-98 °C[10]
Solubility Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited and may require pH adjustment or the use of co-solvents for biological assays.[11]N/A

1.2. Safety and Handling:

This compound is classified as hazardous.[12] It is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95), eye shields, and gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12]

Section 2: In Vitro Evaluation of Anti-Cancer Activity

In vitro assays are the initial and critical step in evaluating the anti-cancer potential of a compound.[14] They provide essential data on cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.

2.1. Cell Viability and Cytotoxicity Assays:

The first step is to determine the compound's ability to inhibit cancer cell growth. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose.[15][16]

2.1.1. Principle of Tetrazolium-Based Assays:

Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17] XTT assays offer the advantage of producing a water-soluble formazan, simplifying the protocol.[18]

2.1.2. Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using tetrazolium-based assays.

2.1.3. Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[19]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

2.2. Apoptosis Assays:

Quinoline derivatives often exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[4][20] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.[21][22]

2.2.1. Principle of Annexin V/PI Staining:

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

2.2.2. Experimental Workflow: Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

2.2.3. Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value. Include an untreated control.

  • Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both the adherent and floating cells.[21]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Section 3: Mechanistic Insights through Molecular Biology Techniques

To understand how this compound exerts its anti-cancer effects, it is crucial to investigate its impact on key cellular signaling pathways. Quinoline derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR.[23][24]

3.1. Western Blotting:

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.[25][26]

3.1.1. Principle of Western Blotting:

Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme that facilitates detection.[26]

3.1.2. Experimental Workflow: Western Blotting

G A Cell Lysis and Protein Quantification B SDS-PAGE for Protein Separation A->B C Protein Transfer to a Membrane (e.g., PVDF) B->C D Blocking of Non-specific Sites C->D E Incubation with Primary Antibody D->E F Incubation with HRP-conjugated Secondary Antibody E->F G Detection with Chemiluminescent Substrate F->G H Imaging and Data Analysis G->H

Caption: General workflow for Western Blot analysis.

3.1.3. Detailed Protocol: Western Blotting

  • Sample Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27] Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and load onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[27]

Section 4: In Vivo Anti-Cancer Efficacy

Promising in vitro results should be validated in in vivo animal models to assess the compound's therapeutic efficacy and potential toxicity in a whole organism.[28] Xenograft mouse models are commonly used for this purpose.[29][30]

4.1. Xenograft Mouse Models:

Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically, to form tumors.[29] The effect of the test compound on tumor growth can then be evaluated.

4.2. General Protocol for a Subcutaneous Xenograft Model:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, western blotting).

Important Considerations for In Vivo Studies:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Preliminary toxicology studies are necessary to determine the maximum tolerated dose (MTD) of the compound.

  • The formulation of this compound for in vivo administration is critical and may require the use of solubilizing agents.

Section 5: Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the anti-cancer potential of this compound. A thorough analysis of the results will guide future research, which may include:

  • Lead optimization through the synthesis of derivatives to improve potency and drug-like properties.[7]

  • Investigation of other hallmarks of cancer, such as angiogenesis and metastasis.

  • Combination studies with existing chemotherapeutic agents.[31]

  • More advanced preclinical models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs).[29][32]

References

Application Notes and Protocols: 6-Chloro-2-methylquinoline as a Key Intermediate in the Synthesis of Quinoline-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Agrochemicals

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] In the realm of agricultural chemistry, quinoline derivatives have demonstrated significant potential as herbicides and fungicides. 6-Chloro-2-methylquinoline, a readily available chemical intermediate, serves as a valuable starting material for the synthesis of novel agrochemical candidates.[2] Its unique substitution pattern, featuring a chlorine atom on the benzene ring and a methyl group on the pyridine ring, offers multiple avenues for chemical modification, enabling the development of a diverse array of potential active ingredients.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a promising class of agricultural fungicides: the quinolin-6-yloxyacetamides. These compounds have been identified as potent inhibitors of fungal tubulin polymerization, a crucial target for controlling the growth of pathogenic fungi.[1][3] This document will detail a plausible and scientifically grounded synthetic pathway from this compound to a core quinolin-6-yloxyacetamide structure, complete with step-by-step experimental protocols and an explanation of the chemical principles underpinning the synthetic strategy.

Synthetic Strategy: A Two-Step Pathway to Fungicide Precursors

The proposed synthetic route from this compound to a quinolin-6-yloxyacetamide scaffold involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNA r): The initial step focuses on the conversion of the 6-chloro moiety to a 6-hydroxy group. This is a critical transformation as the resulting hydroxyl group provides a reactive handle for the subsequent etherification step.

  • Williamson Ether Synthesis: The second step involves the etherification of the 6-hydroxyquinoline intermediate with a suitable N-substituted 2-chloroacetamide to construct the desired quinolin-6-yloxyacetamide backbone.

This two-step approach is a logical and efficient strategy for accessing this important class of fungicides.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow start This compound intermediate 2-Methylquinolin-6-ol start->intermediate Step 1: Hydrolysis (SNAr) [NaOH, H2O, High Temp.] product N-Aryl-2-((2-methylquinolin-6-yl)oxy)acetamide (Fungicide Precursor) intermediate->product Step 2: Etherification [N-Aryl-2-chloroacetamide, Base]

Caption: A two-step synthetic pathway from this compound to a quinolin-6-yloxyacetamide fungicide precursor.

Experimental Protocols

PART 1: Synthesis of 2-Methylquinolin-6-ol from this compound

Principle: This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the 6-position of the quinoline ring with a hydroxyl group. The reaction is carried out under basic conditions at elevated temperatures. The electron-withdrawing nature of the quinoline nitrogen activates the ring system towards nucleophilic attack, facilitating the displacement of the chloride ion by hydroxide.[2]

Materials:

  • This compound (1 equivalent)

  • Sodium hydroxide (NaOH) (10 equivalents)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine this compound and a 10% aqueous solution of sodium hydroxide.

  • Seal the vessel and heat the reaction mixture to 200-220°C with vigorous stirring.

  • Maintain this temperature for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a beaker and acidify to a pH of approximately 7 with concentrated hydrochloric acid. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Dry the purified 2-methylquinolin-6-ol under vacuum to a constant weight.

Data Summary for Step 1:

ParameterValueReference
Starting MaterialThis compoundN/A
Key ReagentsSodium hydroxide, Water[2]
Temperature200-220°C[2]
Reaction Time10-12 hoursAnalogous reactions
Product2-Methylquinolin-6-olN/A
PurificationRecrystallization or Column ChromatographyStandard Practice
PART 2: Synthesis of N-Aryl-2-((2-methylquinolin-6-yl)oxy)acetamide

Principle: This protocol details the Williamson ether synthesis to couple the 2-methylquinolin-6-ol intermediate with an N-aryl-2-chloroacetamide. The reaction proceeds via the deprotonation of the phenolic hydroxyl group of the quinolinol by a base to form a nucleophilic quinolinate anion, which then displaces the chloride from the chloroacetamide.

Materials:

  • 2-Methylquinolin-6-ol (1 equivalent)

  • N-Aryl-2-chloroacetamide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methylquinolin-6-ol in N,N-dimethylformamide, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of the quinolinol.

  • Add the N-aryl-2-chloroacetamide to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-aryl-2-((2-methylquinolin-6-yl)oxy)acetamide by column chromatography on silica gel or by recrystallization.

Data Summary for Step 2:

ParameterValueReference
Starting Material2-Methylquinolin-6-olN/A
Key ReagentsN-Aryl-2-chloroacetamide, K₂CO₃, DMFAnalogous reactions
Temperature80°CAnalogous reactions
Reaction Time4-6 hoursAnalogous reactions
ProductN-Aryl-2-((2-methylquinolin-6-yl)oxy)acetamideN/A
PurificationColumn Chromatography or RecrystallizationStandard Practice

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate a viable and efficient synthetic pathway for the utilization of this compound as a starting material for the synthesis of quinolin-6-yloxyacetamide-based fungicides. The described methodologies are based on well-established and robust chemical transformations, providing a solid foundation for researchers and scientists in the field of agrochemical development. Further optimization of reaction conditions and exploration of a wider range of N-aryl-2-chloroacetamides can lead to the discovery of novel fungicide candidates with enhanced efficacy and improved environmental profiles. The versatility of the this compound scaffold continues to make it a valuable building block in the ongoing quest for innovative crop protection solutions.

References

Application Notes & Protocols: Engineering Novel Fluorescent Dyes from 6-Chloro-2-methylquinoline for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-based scaffolds are a privileged class of heterocyclic aromatic compounds that have garnered immense interest in the development of molecular probes and chemosensors.[1][2][3] Their inherent fluorescence properties, coupled with a modular structure amenable to synthetic modification, make them ideal candidates for creating probes for bioimaging.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of novel fluorescent dyes derived from the versatile precursor, 6-chloro-2-methylquinoline. We will explore the Knoevenagel condensation reaction as a robust method to create styryl-quinoline dyes exhibiting strong intramolecular charge transfer (ICT) characteristics.[4][5] The protocols are designed for researchers in chemistry, biology, and drug development, providing not just step-by-step instructions, but also the scientific rationale behind key experimental choices to empower innovation and troubleshooting.

Introduction: The Quinoline Scaffold in Fluorescence Imaging

Fluorescence microscopy has become an indispensable tool in modern biological research, allowing for the visualization of cellular structures and dynamic processes with high sensitivity and specificity.[2] Small-molecule fluorescent probes offer significant advantages over protein-based labels, including smaller size, faster response times, and often, greater photostability.[6]

Among the various heterocyclic scaffolds used to build these probes, quinoline stands out.[1][7] Its rigid, planar π-conjugated system forms a robust fluorophore core. The nitrogen atom within the ring can modulate the electronic properties and serve as a site for monitoring interactions with the biological environment, such as changes in pH or metal ion concentration.[4][6][8]

The precursor at the heart of this guide, This compound , offers two strategic points for synthetic diversification:

  • The 2-methyl group: The protons on this methyl group are sufficiently acidic to be abstracted by a mild base, creating a nucleophilic "active methylene" species. This reactivity is the cornerstone of classical condensation reactions, such as the Knoevenagel condensation, for extending the π-conjugation and creating styryl dyes.[5][9][10]

  • The 6-chloro group: While not the primary focus of the initial synthesis, this halogen atom provides a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of targeting moieties or further tuning of photophysical properties.

The dyes synthesized via the protocols below will operate on the principle of Intramolecular Charge Transfer (ICT) . By connecting an electron-donating group (the "push") to the electron-accepting quinoline core (the "pull") through a conjugated π-system, we create a molecule whose electronic structure—and thus its fluorescence properties—is highly sensitive to its surroundings.[4][11] This sensitivity, known as solvatochromism, is a hallmark of ICT dyes and can be exploited to probe the polarity of different subcellular environments.[12][13]

Synthesis of a 6-Chloro-2-styrylquinoline Dye

We will utilize the Knoevenagel condensation to synthesize a vibrant fluorescent dye. This reaction involves the condensation of an active methylene compound (our this compound) with an aldehyde (in this case, a benzaldehyde derivative).[9][14]

Causality Behind Component Selection:

  • This compound: Serves as the core fluorophore and electron-accepting unit.

  • 4-(Dimethylamino)benzaldehyde: A potent electron-donating group that will create a strong "push-pull" system, leading to desirable ICT properties and a significant red-shift in emission.

  • Piperidine: A mild organic base used as a catalyst. It is strong enough to deprotonate the 2-methyl group to initiate the reaction but not so strong that it promotes unwanted side reactions.[9]

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound Proc1 Knoevenagel Condensation R1->Proc1 R2 4-(Dimethylamino)benzaldehyde R2->Proc1 C1 Piperidine (Catalyst) C1->Proc1 cat. C2 Ethanol (Solvent) C2->Proc1 C3 Reflux (80-90°C), 12-18h C3->Proc1 Prod Styryl Quinoline Dye (Crude Product) Proc1->Prod Proc2 Workup & Purification Final Purified Fluorescent Dye Proc2->Final Prod->Proc2 Column Chromatography

Caption: Workflow for Knoevenagel condensation synthesis.

Protocol 1: Synthesis of (E)-6-chloro-2-(4-(dimethylamino)styryl)quinoline

Materials & Equipment:

  • This compound (1 mmol, 177.6 mg)

  • 4-(dimethylamino)benzaldehyde (1.1 mmol, 164.1 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To the 50 mL round-bottom flask, add this compound (1 mmol) and 4-(dimethylamino)benzaldehyde (1.1 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to dissolve the reactants, followed by the addition of piperidine (0.2 mmol) using a micropipette.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-18 hours.

    • Scientific Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration (water elimination) steps. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product may precipitate upon cooling. Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of ice-cold ethanol to remove residual reactants.

  • Purification: The crude product should be purified by column chromatography on silica gel.

    • a. Prepare a slurry of silica gel in hexane and pack the column.

    • b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • c. Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • d. Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified dye, typically as a brightly colored solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photophysical Properties

A newly synthesized dye is a tool; understanding its properties is crucial for its effective use. We must determine its optimal excitation and emission wavelengths, brightness (quantum yield), and sensitivity to its environment.

Protocol 2: Spectroscopic Analysis

Materials & Equipment:

  • Purified styryl quinoline dye

  • Spectroscopy-grade solvents (e.g., Toluene, THF, Acetonitrile, DMSO, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • Quinine sulfate (quantum yield standard) in 0.1 M H₂SO₄

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the purified dye in DMSO. This stock must be protected from light and stored at -20°C.[15]

  • Working Solution Preparation: From the stock, prepare a working solution (e.g., 5-10 µM) in the desired solvent. The absorbance at the maximum wavelength (λ_max) should ideally be between 0.05 and 0.1 to avoid inner filter effects during fluorescence measurements.

  • UV-Vis Absorption Spectrum:

    • a. Place the working solution in a quartz cuvette.

    • b. Record the absorption spectrum across a relevant range (e.g., 300-600 nm).

    • c. Identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Emission Spectrum:

    • a. Using a fluorometer, set the excitation wavelength to the determined λ_max.

    • b. Scan the emission spectrum from ~10 nm above the excitation wavelength to ~750 nm.

    • c. Identify the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: The Stokes shift is the difference in nanometers between the positions of the band maxima of the absorption and emission spectra (λ_em - λ_max). A large Stokes shift is desirable as it minimizes self-absorption and improves signal-to-noise.

  • Relative Quantum Yield (Φ_F) Measurement:

    • Principle: The quantum yield of the sample (s) is measured relative to a well-characterized standard (st), such as quinine sulfate (Φ_F = 0.54 in 0.1 M H₂SO₄).

    • a. Prepare a solution of the standard with a similar absorbance (~0.05) at the excitation wavelength (350 nm for quinine sulfate).

    • b. Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

    • c. Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • d. Calculate the quantum yield using the following equation: Φ_s = Φ_st * (I_s / I_st) * (A_st / A_s) * (n_s² / n_st²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvatochromism Study: Repeat steps 3 and 4 in a series of solvents of varying polarity (e.g., Toluene, THF, Acetonitrile, Ethanol). A significant red-shift (bathochromic shift) in the emission maximum as solvent polarity increases is a strong indicator of an ICT state and the dye's utility as a polarity sensor.[11][12][16]

Data Presentation: Photophysical Properties Summary
SolventPolarity Indexλ_max (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene2.4e.g., 410e.g., 495e.g., 85e.g., 0.85
THF4.0e.g., 415e.g., 515e.g., 100e.g., 0.72
Acetonitrile5.8e.g., 420e.g., 540e.g., 120e.g., 0.45
Ethanol4.3e.g., 422e.g., 560e.g., 138e.g., 0.30
DMSO7.2e.g., 425e.g., 575e.g., 150e.g., 0.21
(Note: Data are illustrative examples and must be determined experimentally.)

Application in Live-Cell Imaging

The ultimate test of a new dye is its performance in a biological context. The hydrophobic nature of many styryl-quinoline dyes makes them excellent candidates for staining lipid-rich structures, such as lipid droplets or cellular membranes.[1]

Diagram: Cellular Imaging Workflow

G cluster_prep Preparation P1 Culture Cells on Coverslips Stain Staining P1->Stain P2 Prepare Dye Working Solution (e.g., 1-5 µM in media) P2->Stain Wash Wash (PBS) Stain->Wash Incubate 15-30 min Image Fluorescence Microscopy Wash->Image Mount on Slide Analysis Image Analysis Image->Analysis

Caption: General workflow for live-cell staining and imaging.

Protocol 3: Live-Cell Staining and Fluorescence Microscopy

Materials & Equipment:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 1 mM stock solution of the quinoline dye in DMSO

  • Confocal or wide-field fluorescence microscope with appropriate filter sets

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and culture them until they reach 60-70% confluency.

    • Scientific Rationale: This confluency ensures healthy, well-spread cells for clear imaging without the artifacts associated with overcrowding.

  • Probe Preparation: On the day of the experiment, dilute the 1 mM dye stock solution into pre-warmed complete culture medium to a final working concentration. The optimal concentration must be determined empirically but typically ranges from 1-10 µM.[15] Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • a. Aspirate the existing culture medium from the cells.

    • b. Gently wash the cells once with warm PBS.

    • c. Add the dye-containing medium to the cells.

    • d. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[15]

  • Washing:

    • a. Remove the staining solution.

    • b. Wash the cells two to three times with warm PBS to remove any unbound dye and reduce background fluorescence.

    • c. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Fluorescence Microscopy:

    • a. Immediately transfer the stained cells to the microscope stage.

    • b. Excitation/Emission: Use an excitation source and emission filter appropriate for the dye's determined photophysical properties. For a dye with λ_max ~420 nm and λ_em ~540 nm, a 405 nm laser line for excitation and an emission collection window of 500-600 nm would be a good starting point.

    • c. Image Acquisition: Acquire images using the lowest possible laser power and shortest exposure time that provide a good signal-to-noise ratio. This is critical to minimize phototoxicity and photobleaching.

    • d. Controls: Image a set of unstained cells using the same acquisition settings to assess the level of cellular autofluorescence.

Concluding Remarks & Future Directions

This guide has detailed a reliable and rational approach to synthesize, characterize, and apply a novel fluorescent probe starting from this compound. The Knoevenagel condensation provides a straightforward entry into the class of styryl quinoline dyes, whose ICT properties make them exquisitely sensitive to their environment. By following these protocols, researchers can generate new tools for visualizing cellular architecture and function.

The true power of the this compound scaffold lies in its potential for further elaboration. Future work could involve:

  • Targeting: Utilizing the 6-chloro position for Suzuki or Sonogashira coupling to attach ligands that direct the dye to specific proteins or organelles.

  • Sensing: Modifying the electron-donating group to create a recognition site for specific analytes (e.g., metal ions, reactive oxygen species), turning the dye into a "turn-on" or ratiometric sensor.[4][17]

  • Two-Photon Imaging: The extended π-conjugation of these push-pull dyes often results in significant two-photon absorption cross-sections, making them suitable for deeper tissue imaging with reduced phototoxicity.[1]

By combining robust synthetic chemistry with careful photophysical characterization and biological validation, the quinoline scaffold will continue to be a source of powerful new tools for illuminating the intricate workings of the cell.

References

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Kinase Inhibitors from 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous bioactive molecules and FDA-approved drugs.[1][2][3] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4][5][6] Protein kinases, as central regulators of cellular signaling, are prime therapeutic targets, and their dysregulation is a hallmark of many cancers.[7]

Among quinoline derivatives, 6-Chloro-2-methylquinoline stands out as a particularly valuable and versatile starting material.[8] Its structure offers several strategic advantages for kinase inhibitor design:

  • ATP Mimicry: The quinoline core can effectively mimic the purine ring of ATP, enabling it to bind competitively to the ATP-binding site of various kinases.[7][9]

  • Halogen Bonding: The chlorine atom at the 6-position can form favorable halogen bonds with the kinase active site, enhancing binding affinity and influencing the pharmacokinetic profile of the final compound.[9][10]

  • Synthetic Handle: The methyl group at the 2-position provides a reactive site for chemical modification, allowing for the introduction of diverse side chains to optimize potency and selectivity.

This guide provides a detailed, step-by-step protocol for the synthesis of a model kinase inhibitor from this compound, explaining the rationale behind each experimental choice and offering insights from a senior scientist's perspective.

Targeted Signaling Pathway: EGFR and Downstream Cascades

Kinase inhibitors derived from the quinoline scaffold often target critical oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[11] Dysregulation of EGFR signaling is implicated in the growth and proliferation of numerous solid tumors.[12] The synthetic protocol outlined below aims to generate a molecule designed to interact with the ATP-binding pocket of such kinases, thereby inhibiting downstream signaling.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS EGFR->RAS Inhibitor Synthesized Quinoline Inhibitor Inhibitor->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a quinoline derivative.

Overall Synthetic Strategy

The synthetic route is designed around a key principle: converting the relatively inert 2-methyl group into a more versatile functional group. This is achieved through a selective oxidation to form an aldehyde. This aldehyde becomes the linchpin for introducing a substituted aniline moiety—a common feature in potent Type I kinase inhibitors—via reductive amination.[13]

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Selective Oxidation Start->Step1 Intermediate1 Intermediate A: 6-Chloroquinoline-2-carbaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 FinalProduct Final Product: N-((6-chloroquinolin-2-yl)methyl)aniline derivative Step2->FinalProduct

Caption: High-level workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.

Step 1: Selective Oxidation of this compound to 6-Chloroquinoline-2-carbaldehyde (Intermediate A)

This initial step is critical for activating the 2-position for further functionalization. We employ selenium dioxide (SeO₂), a classic and reliable reagent for the oxidation of benzylic methyl groups to aldehydes.

  • Reaction Scheme: this compound → 6-Chloroquinoline-2-carbaldehyde

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Selenium Dioxide (SeO₂) (1.2 eq)

    • 1,4-Dioxane

    • Water

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g, 28.1 mmol).

    • Add 1,4-dioxane (100 mL) and water (5 mL) to dissolve the starting material.

    • Carefully add selenium dioxide (3.74 g, 33.7 mmol) to the solution.

    • Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes).

    • Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

    • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude aldehyde by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford Intermediate A as a pale yellow solid.

Senior Scientist's Note: The use of a dioxane/water solvent system is crucial. Water helps in the hydrolysis of the intermediate selenite ester. The reaction can be sluggish; ensure it runs to completion by TLC before work-up to maximize yield. Over-oxidation to the carboxylic acid is a potential side reaction, but SeO₂ is generally selective for the aldehyde under these conditions.

Step 2: Reductive Amination to Synthesize N-((6-chloroquinolin-2-yl)methyl)-3-ethynylaniline (Final Product)

Reductive amination is a powerful and efficient method for forming C-N bonds. Here, we couple the aldehyde (Intermediate A) with a substituted aniline. We have chosen 3-ethynylaniline, a moiety present in the approved EGFR inhibitor Erlotinib, to illustrate the construction of a pharmacologically relevant structure. Sodium triacetoxyborohydride (STAB) is used as the reducing agent due to its mild nature and high selectivity for the intermediate iminium ion over the aldehyde.

  • Reaction Scheme: Intermediate A + 3-ethynylaniline → N-((6-chloroquinolin-2-yl)methyl)-3-ethynylaniline

  • Reagents & Materials:

    • Intermediate A (6-Chloroquinoline-2-carbaldehyde) (1.0 eq)

    • 3-ethynylaniline (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Protocol:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate A (e.g., 2.0 g, 10.4 mmol) in anhydrous DCE (50 mL).

    • Add 3-ethynylaniline (1.34 g, 11.4 mmol) followed by a few drops of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (3.31 g, 15.6 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until Intermediate A is fully consumed.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography (eluting with an ethyl acetate/hexanes gradient) to yield the Final Product as a solid.

Senior Scientist's Note: The reaction must be performed under anhydrous conditions until the quenching step, as STAB reacts with water. The catalytic acetic acid protonates the imine nitrogen, activating it for reduction. If the reaction is slow, gentle heating (40 °C) can be applied, but room temperature is usually sufficient.

Data Summary and Characterization

The successful synthesis of each compound should be verified using standard analytical techniques.

Step Compound Name Structure Expected Yield Suggested Characterization
Start This compoundCl-C₁₀H₈N-CH₃-¹H NMR, ¹³C NMR, MS
1 Intermediate A: 6-Chloroquinoline-2-carbaldehydeCl-C₁₀H₇N-CHO60-75%¹H NMR, ¹³C NMR, MS, IR (C=O stretch)
2 Final Product: N-((6-chloroquinolin-2-yl)methyl)-3-ethynylanilineC₁₉H₁₃ClN₂70-85%¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)

Conclusion and Future Directions

This guide demonstrates a robust and logical two-step synthesis of a model kinase inhibitor from the readily available starting material, this compound. The synthesized molecule incorporates key structural features found in known EGFR inhibitors. The final product serves as an excellent scaffold for further optimization. For instance, the terminal alkyne can be functionalized via Sonogashira coupling, and the 6-chloro position can be modified through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR) and develop next-generation inhibitors with improved potency and selectivity.[14][15] This scaffold-based design approach is a powerful paradigm in the ongoing quest for novel cancer therapies.[16]

References

Application Notes and Protocols for Reactions Involving 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed experimental guidance for researchers, scientists, and drug development professionals engaged in the chemical modification of 6-Chloro-2-methylquinoline. The protocols herein are designed to be robust and reproducible, offering a foundation for the synthesis of novel derivatives for various applications, including pharmaceutical research. Full editorial control has been exercised to present this information in a logical and practical format, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Versatility of the this compound Scaffold

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent motif in a wide array of biologically active compounds. The presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, allowing for the strategic introduction of diverse functional groups. The methyl group at the 2-position can also influence the electronic properties and steric environment of the molecule.

This guide will focus on three key transformations of this compound:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, enabling the synthesis of 6-aryl-2-methylquinolines.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to 6-amino-2-methylquinoline derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles.

Each section will provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and key considerations for successful execution.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[1] This compound is a white to slightly yellow solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All reactions should be conducted in a well-ventilated fume hood.

Hazard Summary for this compound:

  • Causes skin irritation.[1]

  • May cause serious eye irritation.[1]

  • May be harmful if swallowed.

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-2-methylquinolines

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common structures in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 6-aryl-2-methylquinoline product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2-Methyl-6-phenylquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 177.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-6-phenylquinoline.

Reactant Molar Equiv. Amount
This compound1.0177.6 mg
Phenylboronic acid1.2146.3 mg
Pd(OAc)₂0.0511.2 mg
PPh₃0.126.2 mg
K₂CO₃2.0276.4 mg
1,4-Dioxane-8 mL
Water-2 mL

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-methylquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][5] This reaction is highly versatile and tolerates a wide range of functional groups.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Cl bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2-Methyl-6-(morpholin-4-yl)quinoline

This protocol describes the amination of this compound with morpholine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Magnetic stirrer with heating

  • Inert atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 177.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 104.5 µL).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-6-(morpholin-4-yl)quinoline.

Reactant Molar Equiv. Amount
This compound1.0177.6 mg
Morpholine1.2104.5 µL
Pd₂(dba)₃0.0218.3 mg
XPhos0.0419.1 mg
NaOtBu1.4134.5 mg
Toluene-5 mL

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. While the quinoline ring itself is somewhat electron-deficient, the reactivity of this compound in SNAr reactions can be enhanced under forcing conditions or with strong nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

Experimental Protocol: Synthesis of 6-Methoxy-2-methylquinoline

This protocol describes the substitution of the chloro group with a methoxy group using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 177.6 mg) and anhydrous DMF (5 mL).

  • Add sodium methoxide (1.5 mmol, 81.0 mg) to the solution.

  • Heat the reaction mixture to 120 °C with stirring for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-methoxy-2-methylquinoline.

Reactant Molar Equiv. Amount
This compound1.0177.6 mg
Sodium methoxide1.581.0 mg
DMF-5 mL

Conclusion

The protocols detailed in this application note provide a solid foundation for the synthetic manipulation of this compound. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions offer powerful tools for the diversification of this important heterocyclic scaffold. Researchers are encouraged to use these protocols as a starting point and to optimize conditions as needed for their specific substrates and desired products. Adherence to safety guidelines and careful monitoring of reaction progress are paramount for successful and safe experimentation.

References

6-Chloro-2-methylquinoline as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 6-Chloro-2-methylquinoline: A Versatile Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, aromatic structure is a common feature in numerous natural products and a vast array of synthetic compounds with significant biological activity, ranging from antimalarial to anticancer agents.[1][2][3] Within this important class of heterocycles, this compound stands out as a particularly versatile and strategic building block for synthetic chemists.

This compound, a white to slightly yellow solid[4], features a unique combination of reactive sites. The quinoline core itself provides a robust framework. The methyl group at the 2-position and, more significantly, the chloro-substituent at the 6-position serve as critical handles for molecular elaboration. The chlorine atom, an electron-withdrawing group, not only modulates the electronic properties of the ring system but also provides a prime location for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.[5][6] This combination of features makes this compound an invaluable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials like fluorescent dyes.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 92-46-6[4][7][8]
Molecular Formula C₁₀H₈ClN[8]
Molecular Weight 177.63 g/mol [8]
Appearance White to slightly yellow solid[4]
Melting Point 94-98 °C[4][7]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the distinct reactivity of its constituent parts. The quinoline system can participate in both electrophilic and nucleophilic substitution reactions.[9] The substituents profoundly influence the regioselectivity and feasibility of these transformations.

  • The 6-Chloro Group: A Gateway for Cross-Coupling: The chlorine atom at the C-6 position is the most synthetically versatile handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the direct and efficient installation of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10] Furthermore, the presence of a halogen at this position can enhance the binding affinity of the final molecule to biological targets through halogen bonding, a valuable interaction in rational drug design.[6][11]

  • The 2-Methyl Group: A Director and Functional Handle: The methyl group at the C-2 position influences the regioselectivity of other transformations, such as C-H activation. Studies on related methylquinolines have shown that substituents can direct metal catalysts to activate specific C-H bonds elsewhere on the ring.[12] While less reactive than the chloro group, the methyl group itself can be a site for further functionalization through radical or oxidation reactions.

  • The Quinoline Ring: A Site for C-H Activation: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen bonds. The quinoline ring possesses several C-H bonds that can be selectively activated by transition metal catalysts, offering a more atom-economical approach to diversification compared to traditional methods that require pre-functionalization.[1][2]

Caption: Key reactive sites on the this compound scaffold.

Application Note 1: Synthesis of 6-Arylquinolines via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[10] For this compound, this reaction provides a powerful and direct route to synthesize 6-aryl-2-methylquinoline derivatives, which are prominent scaffolds in drug discovery programs, particularly as anticancer agents that can function by inhibiting tubulin polymerization.[10]

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective. The phosphine ligands stabilize the active Pd(0) species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid partner in the transmetalation step. The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly used. The organic solvent solubilizes the quinoline substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure high yields.

workflow start Start: Assemble Reactants reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents setup Combine reactants in a flask Add Solvent (e.g., Dioxane/H2O) reagents->setup inert Degas the mixture (N2 or Ar purge) Establish Inert Atmosphere setup->inert reaction Heat the reaction mixture (e.g., 90-120 °C) Monitor progress by TLC/LC-MS inert->reaction workup Cool to room temperature Perform aqueous workup (e.g., add H2O, extract with EtOAc) reaction->workup purify Dry organic layer (e.g., Na2SO4) Concentrate under vacuum Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-2-methylquinoline.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

(Data adapted from analogous systems to provide a strong starting point for optimization)

Arylboronic AcidBaseCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
2-Tolylboronic acidK₃PO₄Pd(PPh₃)₄ (5)THF9077[13]
3,5-Dimethylphenylboronic acidK₃PO₄Pd(PPh₃)₄ (5)THF9090[13]
4-Methoxyphenylboronic acidK₃PO₄Pd(PPh₃)₄ (5)THF9063[13]
4-(tert-Butyl)phenylboronic acidK₃PO₄Pd(PPh₃)₄ (5)THF9077[13]

Application Note 2: C-H Bond Activation for Novel Functionalization

Transition metal-catalyzed C-H activation is a powerful, atom-economical strategy for modifying complex molecules without the need for pre-installed functional groups.[1] This approach offers novel pathways to functionalize the quinoline core, potentially providing access to isomers that are difficult to synthesize via traditional methods.

Rationale & Regioselectivity:

The regioselectivity of C-H activation is directed by the electronic and steric properties of the substrate and the nature of the metal catalyst. For quinolines, the nitrogen atom acts as a coordinating group, guiding the catalyst to nearby C-H bonds. Studies using rhodium catalysts with mono-substituted methylquinolines have demonstrated that a methyl group at the C-2 position can direct C-H activation to the C-4 position.[12] This selectivity provides a powerful tool for installing new functional groups at a site that is not readily accessible through electrophilic aromatic substitution.

G Q_CH Quinoline Substrate (Q-H) Complex Coordination Complex Q-H---[M]-L Q_CH->Complex Coordination Cat_L Active Catalyst [M]-L Cat_L->Complex Metallocycle Metallocycle Intermediate (Q-[M]-L) Complex->Metallocycle C-H Activation (Metalation) Q_E Functionalized Quinoline (Q-E) Metallocycle->Q_E Reductive Elimination or Oxidative Functionalization Cat_L_regen Regenerated Catalyst [M]-L Metallocycle->Cat_L_regen Catalyst Regeneration Byproduct Byproduct (H-X) Metallocycle->Byproduct Cat_L_regen->Cat_L Enters next cycle Reagent Reagent (E-X) Reagent->Metallocycle

Caption: Generalized catalytic cycle for C-H activation.

Conceptual Protocol: Rhodium-Catalyzed C4-H Activation

This conceptual protocol is based on published methodologies for related substrates and serves as a starting point for developing a specific procedure for this compound.[12]

  • Materials: this compound, a rhodium(I) catalyst such as RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}, and a high-boiling alkane solvent (e.g., n-octane).

  • Setup: In a glovebox, charge a reaction tube with the rhodium catalyst and the quinoline substrate (1:1 molar ratio).

  • Reaction: Add the anhydrous solvent and seal the tube. Heat the reaction mixture (e.g., 80 °C) for an extended period (48-72 hours). The reaction progress can be followed by NMR spectroscopy to observe the formation of the rhodium(I)-(4-quinolinyl) product.

  • Further Steps: The resulting organometallic intermediate is not typically isolated but can be used in situ by quenching with an electrophile or by engaging in a subsequent catalytic coupling reaction to install the desired functional group at the C-4 position.

Synthesis of the Building Block: The Doebner-von Miller Reaction

While this compound is commercially available, understanding its synthesis provides valuable context. A classic and robust method for its preparation is the Doebner-von Miller reaction.[9] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring.

Reaction Rationale:

To synthesize this compound, the appropriate starting materials are 4-chloroaniline and crotonaldehyde (or a precursor like paraldehyde that generates it in situ).[7][9] A strong acid like hydrochloric acid catalyzes the conjugate addition and subsequent cyclodehydration steps. An oxidizing agent may be included to facilitate the final aromatization to the quinoline core.

workflow start Start reactants 4-Chloroaniline Crotonaldehyde (or precursor) Strong Acid (e.g., HCl) start->reactants addition Acid-catalyzed conjugate addition of aniline to α,β-unsaturated carbonyl reactants->addition cyclization Intramolecular electrophilic attack on the aniline ring addition->cyclization dehydration Dehydration to form dihydroquinoline intermediate cyclization->dehydration oxidation Oxidation to form the aromatic quinoline ring dehydration->oxidation workup Neutralization and Aqueous Workup oxidation->workup product Isolation and Purification of This compound workup->product

Caption: Synthetic workflow for the Doebner-von Miller reaction.

Conclusion

This compound is a high-value, versatile building block in organic synthesis. Its strategically placed chloro and methyl groups provide multiple avenues for diversification. The C-6 chloro atom is an ideal handle for introducing molecular complexity via robust palladium-catalyzed cross-coupling reactions, while the quinoline core itself is amenable to modern C-H activation strategies. These features, combined with well-established methods for its own synthesis, solidify the role of this compound as a key intermediate for researchers, scientists, and drug development professionals aiming to construct novel and functional molecules for a wide range of applications.[5]

References

Methods for introducing functional groups to the 6-Chloro-2-methylquinoline scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical modification of the 6-chloro-2-methylquinoline scaffold, a crucial building block in the development of new therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the mechanistic principles that govern these transformations.

Introduction: The this compound Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anti-malarial, anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The this compound derivative is a particularly valuable starting material. The chlorine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of functional groups, primarily through modern cross-coupling reactions and nucleophilic substitutions.[3] The methyl group at the C2 position also offers opportunities for further modification.

This guide details the principal methods for the functionalization of this scaffold, providing both the theoretical background and practical, step-by-step protocols to empower researchers in their synthetic endeavors. The discussed methodologies include palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation, nucleophilic aromatic substitution, and advanced C-H activation techniques.

Part 1: Palladium-Catalyzed Cross-Coupling at the C6-Position

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used tools for modifying aryl chlorides.[4] These methods offer high efficiency, excellent functional group tolerance, and predictable outcomes, making them indispensable for building molecular libraries for structure-activity relationship (SAR) studies.[3][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the premier method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid.[6] This reaction is fundamental in drug discovery for exploring how different aryl substituents at the C6 position modulate the biological activity of the quinoline core.[3]

Principle & Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) reagents This compound pd2_complex Quinoline-Pd(II)-Cl (Oxidative Addition Intermediate) transmetalation_complex Quinoline-Pd(II)-Ar (Transmetalation Intermediate) pd2_complex->transmetalation_complex Transmetalation product 6-Aryl-2-methylquinoline transmetalation_complex->product Reductive Elimination product->pd0 Regeneration reagents->pd2_complex Oxidative Addition boronic_acid Ar-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2-methylquinoline

This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be required for different substrates.[3][9]

Materials:

  • This compound (1 mmol, 177.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2 mmol, 424.6 mg)

  • Anhydrous 1,4-dioxane (4 mL) and Water (1 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed solvent mixture (4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference(s)
Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O100~85-95[9],[10]
4-Tolylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃Toluene/H₂O110~90[11]
3-Furanylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME/H₂O85~80-90[9]
4-Cyanophenylboronic acidPd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃t-BuOH/H₂O100~75-85[12]
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] It has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14] This method allows for the introduction of primary and secondary amines at the C6 position of the quinoline scaffold under relatively mild conditions.

Principle & Mechanism

The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong base. A key feature is the requirement for bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[15][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) reagents This compound pd2_complex Quinoline-Pd(II)-Cl (Oxidative Addition) amido_complex [Quinoline-Pd(II)-NR¹R²]⁺ (Amido Complex) pd2_complex->amido_complex Amine Coordination & Deprotonation product 6-Amino-2-methylquinoline amido_complex->product Reductive Elimination product->pd0 Regeneration reagents->pd2_complex Oxidative Addition amine HNR¹R² + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 6-morpholino-2-methylquinoline

This protocol is adapted from procedures for the amination of similar heteroaryl chlorides.[17][18]

Materials:

  • This compound (1 mmol, 177.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

  • Reagent Addition: Add toluene, followed by this compound and morpholine via syringe.

  • Reaction: Seal the flask and heat the mixture to 110 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the 6-morpholino-2-methylquinoline product.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for functionalizing the C6-chloro position. This method relies on the inherent electrophilicity of the carbon atom bearing the chlorine.

Principle & Mechanism

The SNAr reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the electron-deficient carbon at C6, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the second step, the chloride ion is expelled as a leaving group, and aromaticity is restored.[19][20] The reaction is favored by strong electron-withdrawing groups on the ring and powerful nucleophiles.[21]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Detailed Protocol: Synthesis of 6-methoxy-2-methylquinoline

Materials:

  • This compound (1 mmol, 177.6 mg)

  • Sodium methoxide (2.5 mmol, 135 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add sodium methoxide portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain under reflux for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-water (50 mL). A precipitate should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be recrystallized from ethanol or purified by column chromatography.

Part 3: Advanced Strategy - C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds.[22] This approach avoids the need for pre-functionalized starting materials (like halides) and allows for the introduction of new groups at positions that are otherwise difficult to access. For quinolines, the nitrogen atom can act as an endogenous directing group, guiding a metal catalyst to activate a specific C-H bond, often at the C8 position.[23][24]

Principle & Workflow

The general workflow involves the coordination of a transition metal (e.g., Palladium, Rhodium) to the quinoline nitrogen. This brings the metal catalyst into proximity with the C8-H bond, facilitating its cleavage via a concerted metalation-deprotonation event to form a five-membered metallacycle intermediate. This intermediate can then react with a coupling partner (e.g., an alkene or aryl halide) to form the new bond.[23][25]

CH_Activation_Workflow sub Quinoline Substrate coord N-Coordinated Complex sub->coord cat [M] Catalyst cat->coord cmd Cyclometalated Intermediate (C-H Cleavage) coord->cmd Directing Group Assistance reaction Insertion / Reductive Elimination cmd->reaction couple Coupling Partner (e.g., Alkene) couple->reaction prod C-H Functionalized Product reaction->prod

Caption: General workflow for N-directed C-H functionalization.

This advanced method provides a powerful route to novel this compound derivatives functionalized at positions other than C6, dramatically expanding the accessible chemical space for drug discovery.[26]

References

Application Notes and Protocols for the Utilization of 6-Chloro-2-methylquinoline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Poly(quinolines) in Advanced Materials

Quinoline and its derivatives are a well-established class of heterocyclic compounds, renowned for their diverse applications in medicinal chemistry.[1] However, their utility extends into the realm of material science, where polymers incorporating the quinoline scaffold, known as poly(quinolines), are valued for their remarkable chemical stability, and unique optical and electrical properties.[2] These characteristics make them promising candidates for applications in organic electronics, high-performance plastics, and specialty coatings.

This document provides a detailed guide for researchers and scientists on the prospective use of 6-Chloro-2-methylquinoline as a monomer for the synthesis of novel poly(quinolines). While direct, established protocols for the polymerization of this specific monomer are not widely published, this guide outlines scientifically grounded, hypothetical protocols based on established transition-metal-catalyzed cross-coupling reactions commonly employed for the synthesis of conjugated polymers from aryl halides.[3][4][5]

Monomer Overview: this compound

This compound is a solid, heterocyclic aromatic compound.[6] The presence of a chloro group at the 6-position provides a reactive handle for various cross-coupling reactions, making it a suitable monomer for step-growth polymerization. The methyl group at the 2-position can influence the solubility and processing characteristics of the resulting polymer.

Proposed Polymerization Methodologies

The synthesis of poly(this compound) can be approached through several modern polymerization techniques that are effective for aryl halides. This guide will focus on three prominent methods: Suzuki-Miyaura coupling, Stille coupling, and Direct Arylation Polymerization (DArP). Each of these methods offers distinct advantages and considerations.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of polyolefins, styrenes, and substituted biphenyls.[5] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[7] For the polymerization of this compound, a di-boronic acid or di-boronate ester of the monomer would first need to be synthesized. However, a more direct approach is the self-condensation of a bifunctional monomer, such as this compound-X-boronic acid, where X is another reactive site on the molecule. A more feasible approach for creating a homopolymer from this compound would be to first convert it to a di-functional monomer, for instance, by introducing a second reactive group.

A plausible, albeit more complex, route to a copolymer involves the reaction of a dihalo-quinoline with a diboronic acid. For the purpose of this guide, we will outline a hypothetical protocol for the homopolymerization of a conceptual bifunctional monomer derived from this compound.

This protocol assumes the synthesis of a bifunctional monomer, for example, by introducing a second halogen or a boronic ester group to the this compound core.

Materials:

  • Bifunctional this compound monomer (e.g., a dihalo- or halo-boronic ester derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃ or SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge the three-neck flask with the bifunctional monomer, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent via cannula, followed by the base.

  • Equip the flask with a reflux condenser and place it in the heating mantle on the magnetic stirrer.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.

  • Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by a suitable technique (e.g., GPC or NMR of a precipitated sample).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration, wash it extensively with the non-solvent, and dry it under vacuum.

  • Further purification can be achieved by Soxhlet extraction or reprecipitation.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient polymerization. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The specific combination will depend on the exact nature of the monomer and needs to be optimized empirically.

  • Base: The base is required to activate the organoboron species in the transmetalation step of the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the catalyst and side reactions. The polarity of the solvent can influence the solubility of the growing polymer chain and the reaction kinetics.

Stille Polycondensation

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organohalide with an organostannane (organotin) compound.[9] This method is known for its tolerance of a wide range of functional groups.[10] Similar to the Suzuki protocol, a bifunctional monomer is required.

Materials:

  • Bifunctional this compound monomer (e.g., a dihalo- or halo-stannane derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or NMP)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, add the bifunctional monomer and the palladium catalyst to the reaction flask.

  • Add the anhydrous, degassed solvent via cannula.

  • Heat the mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the polymerization over 24-72 hours.

  • After cooling, precipitate the polymer in a suitable non-solvent (e.g., methanol, acetone, or hexane).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Purify the polymer using methods such as Soxhlet extraction to remove residual catalyst and oligomers.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

  • Solvent: High-boiling, polar aprotic solvents are often used to ensure the solubility of the polymer and to allow for higher reaction temperatures, which can increase the rate of polymerization.

  • Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable alternative to traditional cross-coupling methods as it avoids the pre-functionalization of one of the monomers with an organometallic group (like boronic esters or stannanes).[3] DArP proceeds via a C-H activation pathway.[11] For this compound, this would involve the coupling with a comonomer containing an activated C-H bond. For a homopolymer, a bifunctional monomer with both a C-Cl and a C-H bond suitable for activation would be needed.

This protocol outlines the polymerization of this compound with a hypothetical comonomer possessing an activated C-H bond.

Materials:

  • This compound

  • Comonomer with activated C-H bonds

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃, PCy₃)

  • A carboxylic acid additive (e.g., pivalic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point solvent (e.g., o-xylene, mesitylene, or DMAc)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Reaction tube or flask

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In an inert atmosphere, combine this compound, the comonomer, the palladium catalyst, the phosphine ligand, the carboxylic acid additive, and the base in the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to a high temperature (typically 120-160 °C) with stirring for 24-72 hours.

  • Monitor the reaction for an increase in viscosity, indicating polymer formation.

  • Cool the reaction to room temperature and dilute with a suitable solvent if necessary.

  • Precipitate the polymer in a non-solvent like methanol.

  • Filter, wash, and dry the polymer.

  • Purify by Soxhlet extraction.

Causality of Experimental Choices:

  • Carboxylic Acid Additive: The carboxylic acid additive often plays a crucial role in the C-H activation step, facilitating the proton-abstraction mechanism.

  • High Temperature: DArP reactions typically require higher temperatures to achieve efficient C-H activation.

  • Ligand Choice: The choice of a bulky electron-rich phosphine ligand can promote the desired C-H activation and prevent side reactions.

Visualization of Proposed Mechanisms and Workflows

Polymerization_Mechanisms cluster_suzuki Suzuki-Miyaura Polycondensation cluster_stille Stille Polycondensation cluster_darp Direct Arylation Polymerization (DArP) S1 Monomer (Halo-Boronic Ester) S3 Oxidative Addition S1->S3 S2 Pd(0) Catalyst S2->S3 S4 Transmetalation (Base Assisted) S3->S4 S5 Reductive Elimination S4->S5 S5->S2 Catalyst Regeneration S6 Polymer Chain Growth S5->S6 T1 Monomer (Halo-Stannane) T3 Oxidative Addition T1->T3 T2 Pd(0) Catalyst T2->T3 T4 Transmetalation T3->T4 T5 Reductive Elimination T4->T5 T5->T2 Catalyst Regeneration T6 Polymer Chain Growth T5->T6 D1 Monomer (C-H) + Monomer (C-Cl) D3 Oxidative Addition D1->D3 D2 Pd(0) Catalyst D2->D3 D4 C-H Activation D3->D4 D5 Reductive Elimination D4->D5 D5->D2 Catalyst Regeneration D6 Polymer Chain Growth D5->D6

Caption: Proposed catalytic cycles for the polymerization of this compound derivatives.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Polymerization Polymerization (Heating & Stirring) Setup->Polymerization Monitoring Reaction Monitoring (e.g., GPC) Polymerization->Monitoring Workup Workup (Precipitation) Polymerization->Workup Monitoring->Polymerization Continue if incomplete Purification Purification (Soxhlet Extraction) Workup->Purification Characterization Polymer Characterization Purification->Characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

Expected Polymer Properties and Characterization

The resulting poly(this compound) is expected to be a conjugated polymer with properties influenced by the quinoline backbone.

PropertyExpected CharacteristicsCharacterization Technique
Solubility Likely soluble in common organic solvents such as chloroform, THF, and toluene, especially with the inclusion of the methyl group.[2]Visual inspection, NMR
Molecular Weight Dependent on polymerization conditions, with number-average molecular weights (Mn) potentially ranging from 5,000 to 50,000 g/mol .GPC/SEC
Thermal Stability Poly(quinolines) are known for their high thermal stability, with decomposition temperatures potentially exceeding 400 °C.[6]TGA
Optical Properties Expected to exhibit UV-Vis absorption in the range of 300-450 nm due to the extended π-conjugated system.[2] May also exhibit fluorescence.UV-Vis, Photoluminescence
Electrochemical Properties The quinoline backbone should allow for reversible oxidation and reduction, indicating potential for use in electronic devices.Cyclic Voltammetry (CV)

Conclusion and Future Outlook

While the direct polymerization of this compound is not yet a well-documented process, the principles of modern polymer chemistry provide a clear roadmap for its synthesis. The protocols outlined in this guide, based on Suzuki-Miyaura coupling, Stille coupling, and Direct Arylation Polymerization, offer viable starting points for researchers to explore the synthesis of novel poly(quinolines). The successful synthesis and characterization of these polymers could open up new avenues for the development of advanced materials with tailored electronic and physical properties for a wide range of applications. Further research will be necessary to optimize the reaction conditions for each method to achieve high molecular weight polymers with well-defined structures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 6-chloro-2-methylquinoline. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and significantly improve your reaction yields and product purity. Our approach is grounded in established chemical principles and validated through practical application in the field.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the synthesis of this compound, particularly via the Doebner-von Miller reaction and its variations.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and drastically reducing the yield of the desired this compound.

Root Cause Analysis: The Doebner-von Miller synthesis is typically conducted under strong acidic conditions. These conditions, while necessary for the cyclization cascade, can also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde). This is one of the most prevalent side reactions and the primary culprit for low yields and tar formation[1][2].

Strategic Solutions:

  • Employ a Biphasic Solvent System: To mitigate the polymerization of the carbonyl compound, sequestering it in an organic phase away from the highly acidic aqueous phase can be highly effective. A common and effective system involves refluxing the p-chloroaniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-miscible organic solvent like toluene[1]. This partitioning minimizes self-condensation of the aldehyde.

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. While strong acids are required, excessively harsh conditions can accelerate tar formation. A systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) is recommended to find the optimal balance between reaction rate and byproduct formation[1][3]. In some cases, milder Lewis acids may be preferable.

  • Controlled Reagent Addition: Instead of adding all reactants at once, a slow, controlled addition of the aldehyde component with efficient stirring can significantly enhance yields by minimizing its concentration at any given time, thus reducing the rate of polymerization[4].

  • Temperature Management: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can promote polymerization and charring[1][2]. It is crucial to maintain the lowest effective temperature that allows for the desired reaction to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.

Problem 2: Presence of Dihydroquinoline Impurities in the Final Product

Symptoms: Characterization of the final product (e.g., by ¹H NMR or GC-MS) reveals the presence of 6-chloro-2-methyl-1,2-dihydroquinoline or its tetrahydro analogue.

Root Cause Analysis: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated[1].

Strategic Solutions:

  • Ensure Sufficient Oxidant: It is crucial to use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. The choice of oxidant can also be critical; while nitrobenzene is traditionally used, other oxidants can be employed.

  • Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require prolonged reaction times or higher temperatures to proceed to completion. Again, monitoring the disappearance of the dihydroquinoline intermediate by TLC or GC-MS is key to determining the optimal reaction time[1].

  • Post-Reaction Oxidation: If dihydroquinoline impurities are detected in the isolated product, a separate oxidation step can be performed. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be effective for this purpose[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Doebner-von Miller reaction is a widely used and robust method for the synthesis of this compound[3][5]. This reaction involves the condensation of p-chloroaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde, in the presence of a strong acid and an oxidizing agent. While classic, it often requires optimization to achieve high yields, as discussed in the troubleshooting section.

Q2: I am using p-chloroaniline as my starting material, and the yield is consistently low. What could be the issue?

A2: The electronic properties of substituents on the aniline ring significantly impact the reaction's success. Anilines with electron-withdrawing groups, such as the chloro group in p-chloroaniline, are known to give lower yields in the conventional Doebner reaction due to the decreased nucleophilicity of the amino group[1]. To overcome this, you may need to employ more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysis) or consider modified procedures that are more amenable to deactivated anilines.

Q3: Are there any "greener" or more modern alternatives to the classic Doebner-von Miller synthesis?

A3: Yes, the development of more environmentally friendly synthetic methods is an active area of research. For quinoline synthesis, microwave-assisted heating has been shown to shorten reaction times and improve yields in some cases[4]. Additionally, recent advancements have explored conducting the Doebner-von Miller reaction in water, which serves as a greener solvent[6]. The use of solid acid catalysts that can be easily recovered and recycled also represents a more sustainable approach.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is often necessary to remove unreacted starting materials, byproducts, and tar. A common workup procedure involves neutralizing the acidic reaction mixture with a base (e.g., sodium hydroxide solution) until it is alkaline[2]. The crude product can then be isolated by extraction with an organic solvent. For further purification, steam distillation is a classic and effective method for separating the volatile quinoline derivative from non-volatile tars[2][7]. Recrystallization from a suitable solvent (e.g., ethanol, hexane) or column chromatography on silica gel can be employed to obtain highly pure this compound[4][8].

Optimized Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol incorporates several optimization strategies to maximize yield and minimize byproduct formation.

Materials:

  • p-Chloroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add p-chloroaniline (1.0 eq) and a solution of concentrated hydrochloric acid in water.

  • Biphasic System: Add toluene to the reaction mixture to create a two-phase system.

  • Slow Addition of Carbonyl: While stirring vigorously, slowly add a solution of crotonaldehyde (2.0-2.5 eq) in toluene to the reaction mixture over a period of 30-60 minutes.

  • Oxidizing Agent: Add nitrobenzene (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully make the mixture strongly alkaline by the slow addition of a 10% sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge p-Chloroaniline and aq. HCl B Add Toluene (Biphasic System) A->B C Slowly add Crotonaldehyde in Toluene B->C D Add Nitrobenzene (Oxidant) C->D E Heat to Reflux & Monitor by TLC D->E F Cool and Basify with NaOH E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography (Silica Gel) H->I J Pure this compound I->J

Caption: Optimized workflow for the synthesis of this compound.

G p_chloroaniline p-Chloroaniline michael_adduct Michael Adduct (Intermediate) p_chloroaniline->michael_adduct + crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization Acid Catalysis dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline product This compound dihydroquinoline->product Oxidation oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->product

Caption: Simplified Doebner-von Miller reaction mechanism.

Quantitative Data Summary

While yields can vary significantly based on the precise reaction conditions and scale, the following table provides a general comparison of expected outcomes with and without optimization.

StrategyTypical Yield RangeKey Advantages
Standard Doebner-von Miller 20-40%Simplicity of setup
Optimized Protocol (Biphasic, Slow Addition) 60-80% or higherReduced tar formation, improved purity, higher yield[1][4]

References

Common side reactions and byproducts in 6-Chloro-2-methylquinoline chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylquinoline. This resource is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges in the synthesis, purification, and handling of this important heterocyclic compound. Drawing upon established literature and practical experience, this guide aims to elucidate the causality behind common experimental issues and offer robust, validated solutions.

Troubleshooting Guide: Navigating Common Side Reactions and Byproducts

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experimental work.

Q1: I am observing a significant amount of a dark, tarry substance in my Doebner-von Miller synthesis of this compound. What is causing this and how can I minimize it?

A1: Tar formation is a well-documented side reaction in the Doebner-von Miller synthesis, which is often catalyzed by strong acids.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) used in the reaction.[2] The harsh reaction conditions can also lead to the degradation of the aniline starting material and the quinoline product itself.

Causality and Mechanistic Insights:

The strong acid catalyst, necessary for the cyclization step, can also promote the self-condensation and polymerization of aldehydes or ketones. This is particularly problematic with α,β-unsaturated carbonyls, which are prone to Michael additions with themselves and other nucleophiles present in the reaction mixture. The electron-withdrawing nature of the chloro group on the aniline starting material can sometimes necessitate more forcing conditions, exacerbating tar formation.

Troubleshooting and Preventative Measures:

  • Control of Reactant Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated reaction mixture can help to maintain a low instantaneous concentration, thereby minimizing self-polymerization.

  • Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield of the desired quinoline.[2]

  • Moderation of Reaction Conditions: While the reaction requires an acid catalyst, using the minimum effective concentration and avoiding excessively high temperatures can help to control the rate of side reactions. The use of Lewis acids like tin tetrachloride or scandium(III) triflate can sometimes offer better control than strong Brønsted acids.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Q2: My Combes synthesis of this compound is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers in the Combes synthesis can occur when using unsymmetrical β-diketones or substituted anilines where cyclization can proceed at more than one position on the aniline ring.[3][4] In the case of synthesizing this compound, the starting materials are typically 4-chloroaniline and acetylacetone. The primary challenge here is not typically regioisomerism of the quinoline core itself, but rather the potential for side reactions if the reaction conditions are not optimal. However, if a different, unsymmetrical β-diketone were used, regioselectivity would be a major concern.

Causality and Mechanistic Insights:

The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate.[5][6] The regioselectivity of the cyclization is influenced by both electronic and steric factors. The electrophilic aromatic annulation is the rate-determining step, and the position of cyclization will be favored at the more nucleophilic and sterically accessible position on the aniline ring.[4] The presence of the chloro group at the 6-position deactivates the benzene ring towards electrophilic attack, but the ortho and para directing effects of the amino group still guide the cyclization.

Troubleshooting and Preventative Measures for Ensuring a Clean Reaction:

  • Purity of Starting Materials: Ensure the 4-chloroaniline and acetylacetone are of high purity. Impurities in the starting materials can lead to the formation of unexpected byproducts.

  • Choice of Acid Catalyst: The choice of acid catalyst can influence the reaction outcome. While sulfuric acid is common, polyphosphoric acid (PPA) or other dehydrating agents can sometimes provide cleaner reactions.[7]

  • Temperature Control: Careful control of the reaction temperature is crucial. Overheating can lead to decomposition and the formation of colored impurities.

  • Thorough Work-up: A careful work-up procedure is essential to remove any unreacted starting materials and acidic residues that could catalyze degradation of the product upon storage.

Q3: I have isolated my this compound, but I am detecting an impurity with a mass corresponding to the addition of another chloro group. What is this byproduct and how can I avoid it?

A3: The detection of a dichlorinated species suggests that over-chlorination has occurred. This is a potential side reaction if a chlorinating agent is present or if the reaction conditions are harsh enough to cause chlorine migration or substitution.

Causality and Mechanistic Insights:

While the Doebner-von Miller and Combes syntheses do not typically involve chlorinating agents, certain conditions or impurities could lead to this side reaction. For instance, if the synthesis involves a step where a hydroxyl group is replaced by chlorine (e.g., using phosphoryl chloride), excess reagent or prolonged reaction times at elevated temperatures could lead to polychlorination. The quinoline ring is susceptible to electrophilic chlorination, and the presence of activating groups can enhance this reactivity.[8]

Troubleshooting and Preventative Measures:

  • Stoichiometric Control of Reagents: If a chlorination step is part of your synthetic route, ensure precise stoichiometric control of the chlorinating agent.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or HPLC to avoid prolonged reaction times that could lead to over-chlorination.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired monochlorinated product from any dichlorinated byproducts.

Q4: My 2-methyl group on the quinoline ring appears to have been oxidized to a carboxylic acid or aldehyde. How did this happen and how can I prevent it?

A4: The methyl group at the 2-position of the quinoline ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under certain catalytic conditions.[9][10][11] This can lead to the formation of 6-chloroquinoline-2-carboxylic acid or 6-chloro-2-formylquinoline as byproducts.

Causality and Mechanistic Insights:

The methyl group at the 2-position is activated due to its benzylic-like position adjacent to the aromatic quinoline ring. This makes it a target for oxidation. Common laboratory oxidants like potassium permanganate or selenium dioxide can readily effect this transformation.[9][10] Even exposure to air over prolonged periods, especially in the presence of light or metal catalysts, can lead to slow oxidation.

Troubleshooting and Preventative Measures:

  • Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your synthesis and work-up procedures. Avoid the use of strong oxidizing agents unless the oxidation of the methyl group is the desired transformation.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere can prevent aerial oxidation.

  • Storage Conditions: Store the final product in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

  • Purification: If oxidation has occurred, the resulting carboxylic acid or aldehyde can often be separated from the desired 2-methylquinoline derivative by column chromatography or by an acid-base extraction, as the carboxylic acid is acidic.

Frequently Asked Questions (FAQs)

Q: What are the typical physical properties of this compound? A: this compound is typically a white to slightly yellow solid.[12] It has a melting point in the range of 94-98 °C.[13]

Q: How can I purify crude this compound? A: The most common methods for purifying this compound are recrystallization and column chromatography. For recrystallization, a suitable solvent system would be a mixture of ethanol and water or hexane and ethyl acetate. For column chromatography, silica gel is a suitable stationary phase with a mobile phase gradient of hexane and ethyl acetate.

Q: What are the best analytical methods for assessing the purity of this compound? A: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for assessing the purity and identifying impurities.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and can be used for quantitative analysis (qNMR).

Q: Are there any specific safety precautions I should take when working with this compound? A: Yes, it is important to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Their Potential Origins

ImpurityPotential OriginRecommended Analytical Technique
Polymeric Tar Polymerization of α,β-unsaturated carbonyls (Doebner-von Miller)Gravimetric analysis, Size Exclusion Chromatography
Regioisomers Use of unsymmetrical starting materials (Combes)HPLC, GC-MS, NMR
Dichlorinated Quinolines Over-chlorination during synthesisGC-MS, LC-MS
6-Chloroquinoline-2-carboxylic acid Oxidation of the 2-methyl groupHPLC, LC-MS, IR
6-Chloro-2-formylquinoline Partial oxidation of the 2-methyl groupHPLC, GC-MS, NMR
Unreacted Starting Materials Incomplete reactionHPLC, GC-MS, TLC

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry of hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Loading the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Drying: Dry the purified solid under vacuum to remove any residual solvent.

Visualizations

Diagram 1: Key Synthetic Pathways and Potential Side Reactions

G cluster_0 Doebner-von Miller Synthesis cluster_1 Combes Synthesis cluster_2 Potential Post-Synthetic Side Reactions 4-Chloroaniline 4-Chloroaniline Intermediate_A Intermediate_A 4-Chloroaniline->Intermediate_A + Crotonaldehyde (or other α,β-unsaturated carbonyl) This compound This compound Intermediate_A->this compound Acid-catalyzed cyclization Polymeric_Tar Polymeric_Tar Intermediate_A->Polymeric_Tar Side Reaction: Polymerization 4-Chloroaniline_C 4-Chloroaniline Acetylacetone Acetylacetone Enamine_Intermediate Enamine_Intermediate Acetylacetone->Enamine_Intermediate + 4-Chloroaniline 6-Chloro-2-methylquinoline_C 6-Chloro-2-methylquinoline_C Enamine_Intermediate->6-Chloro-2-methylquinoline_C Acid-catalyzed cyclization Regioisomers Regioisomers Enamine_Intermediate->Regioisomers Side Reaction: (with unsymmetrical diketones) 6-Chloro-2-methylquinoline_P This compound Oxidized_Byproducts Oxidized_Byproducts 6-Chloro-2-methylquinoline_P->Oxidized_Byproducts Oxidation Dichlorinated_Byproducts Dichlorinated_Byproducts 6-Chloro-2-methylquinoline_P->Dichlorinated_Byproducts Over-chlorination

Caption: Synthetic routes to this compound and common side reactions.

Diagram 2: Troubleshooting Workflow for Impure Product

G Start Impure Product Observed (e.g., by TLC, NMR) Identify_Impurity Characterize Impurity (e.g., by GC-MS, LC-MS) Start->Identify_Impurity Tarry_Material Is it a tarry/polymeric material? Identify_Impurity->Tarry_Material Oxidized_Product Is it an oxidized byproduct (aldehyde or carboxylic acid)? Tarry_Material->Oxidized_Product No Optimize_Reaction Optimize Reaction: - Slow reactant addition - Use biphasic system - Moderate temperature Tarry_Material->Optimize_Reaction Yes Extra_Cl Is it a dichlorinated species? Oxidized_Product->Extra_Cl No Prevent_Oxidation Prevent Oxidation: - Use inert atmosphere - Store properly - Avoid strong oxidants Oxidized_Product->Prevent_Oxidation Yes Isomers Are regioisomers present? Extra_Cl->Isomers No Control_Chlorination Control Chlorination: - Stoichiometric reagents - Monitor reaction time Extra_Cl->Control_Chlorination Yes Improve_Selectivity Improve Selectivity: - Use pure, symmetrical starting materials - Optimize catalyst and temperature Isomers->Improve_Selectivity Yes Purify Purify Product: - Recrystallization - Column Chromatography Optimize_Reaction->Purify Prevent_Oxidation->Purify Control_Chlorination->Purify Improve_Selectivity->Purify

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 6-Chloro-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-chloro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this important reaction. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing this compound?

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions being applicable. For this compound, the two most frequently employed methods are the Doebner-von Miller reaction and the Combes synthesis .

  • Doebner-von Miller Reaction: This method involves the reaction of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound.[1] It is a robust method often catalyzed by strong Brønsted or Lewis acids like hydrochloric acid or tin tetrachloride.[1][2] The α,β-unsaturated carbonyl can be generated in situ, for example, from an aldol condensation.[1]

  • Combes Synthesis: This route involves the acid-catalyzed condensation of an aromatic amine (4-chloroaniline) with a β-diketone (acetylacetone).[3][4] The reaction first forms an enamine intermediate, which then undergoes cyclization under acidic conditions to yield the quinoline product.[4][5] Common catalysts include concentrated sulfuric acid or polyphosphoric acid (PPA).[3][5]

The choice between these methods often depends on the availability and stability of the starting materials, as well as the desired scale and purity of the final product.

Q2: How critical is catalyst selection, and what are the primary considerations?

Catalyst selection is paramount as it directly influences reaction rate, yield, and the formation of side products. The primary role of the catalyst in these syntheses is to facilitate the key cyclization and dehydration steps.

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH): These are commonly used in both Combes and Doebner-von Miller reactions.[1][3] They function by protonating carbonyl groups, activating them for nucleophilic attack by the aniline. Concentrated sulfuric acid is particularly effective as it also serves as a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[5] However, its harshness can lead to charring and tar formation, especially at elevated temperatures.[6]

  • Lewis Acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃): Lewis acids are also effective catalysts, particularly for the Doebner-von Miller reaction.[1] They coordinate to the carbonyl oxygen, increasing its electrophilicity. In some cases, Lewis acids can offer milder reaction conditions compared to strong Brønsted acids, potentially reducing the formation of polymeric side products.

  • Solid Acid Catalysts: For greener and more recyclable processes, solid acid catalysts such as silica-supported sulfuric acid, zirconia, or zeolites have been explored for related quinoline syntheses.[7][8] These catalysts simplify purification, as they can be removed by simple filtration.

The optimal choice requires experimental screening, balancing catalytic activity with the potential for side reactions.

Q3: How does the choice of solvent impact reaction yield and purity?

The solvent plays a crucial role in solubilizing reactants, controlling the reaction temperature, and in some cases, participating in the reaction mechanism.

  • Polar Aprotic Solvents (e.g., Acetonitrile): These are good general-purpose solvents that can dissolve the aniline starting material and many of the reaction intermediates.[9]

  • Alcohols (e.g., Ethanol): While they can serve as effective solvents, alcohols can sometimes compete with the aniline in reactions or lead to side products. However, they are often used in catalyst systems like those involving certain ionic liquids.[7]

  • High-Boiling Aprotic Solvents (e.g., Diphenyl Ether): In related quinoline syntheses that require very high temperatures for cyclization (e.g., Conrad-Limpach), high-boiling inert solvents are essential to reach the necessary temperatures without solvent loss.[10][11]

  • Solvent-Free Conditions: Some modern protocols, particularly those using ionic liquids or solid catalysts, can be performed under solvent-free conditions.[7] This approach offers significant environmental benefits and can sometimes accelerate the reaction rate.

The key is to choose a solvent with a boiling point appropriate for the desired reaction temperature and one that effectively dissolves the starting materials without promoting side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause A: Ineffective Catalyst or Incomplete Cyclization

    • Explanation: The energy barrier for the intramolecular cyclization step can be high. If the acid catalyst is too weak or its concentration is too low, the reaction may stall after the initial condensation, failing to form the quinoline ring.

    • Troubleshooting Steps:

      • Increase Catalyst Strength: If using a milder acid like p-TsOH, consider switching to concentrated H₂SO₄ or polyphosphoric acid (PPA), which is an excellent dehydrating agent.[4]

      • Verify Catalyst Loading: Ensure the catalyst is present in sufficient molar quantity. For some reactions, near-stoichiometric amounts of a Lewis acid like ZnCl₂ may be required.[12]

      • Ensure Anhydrous Conditions: Water can inhibit the catalyst and prevent the necessary dehydration steps. Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.[10]

  • Possible Cause B: Suboptimal Reaction Temperature

    • Explanation: Like most chemical reactions, the rate is highly temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be completed in a reasonable timeframe. Conversely, if it's too high, degradation can occur.

    • Troubleshooting Steps:

      • Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal point. Monitor reaction progress by TLC or GC/LC.

      • Check for Reactant Volatility: Ensure the reaction temperature does not exceed the boiling point of your reactants (e.g., crotonaldehyde in a Doebner-von Miller synthesis), which could cause them to evaporate from the reaction mixture. Use an efficient condenser.

Problem 2: Significant Formation of Tarry, Polymeric, or Isomeric Impurities

  • Possible Cause A: Reaction Temperature is Too High or Heating is Uneven

    • Explanation: The harsh acidic conditions required for quinoline synthesis, especially the Skraup or Doebner-von Miller reactions, can be highly exothermic and prone to polymerization and charring if not controlled.[6]

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the acid catalyst or the α,β-unsaturated carbonyl component slowly and with efficient stirring to dissipate heat.[6] External cooling (e.g., an ice bath) may be necessary during the initial exothermic phase.[13]

      • Use a Moderator: In particularly vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce tar formation.[6]

      • Ensure Homogeneous Heating: Use an oil bath and vigorous stirring to prevent localized hotspots, which are a primary cause of degradation.

  • Possible Cause B: Isomer Formation

    • Explanation: When using 4-chloroaniline (a meta-directing aniline derivative in this context), the Combes and Doebner-von Miller reactions are expected to primarily yield the 6-chloro isomer. However, small amounts of the 8-chloro isomer could potentially form. In other syntheses with different substitution patterns, regioselectivity can be a significant issue.[4]

    • Troubleshooting Steps:

      • Confirm Product Structure: Use NMR or other spectroscopic methods to confirm the identity of the major product and any impurities.

      • Optimize Reaction Conditions: Steric and electronic factors that govern regioselectivity can sometimes be influenced by the choice of catalyst and solvent. For instance, bulkier catalysts may favor one isomer over another.[4]

Problem 3: Difficulty in Product Isolation and Purification

  • Possible Cause A: Tarry Crude Product Obstructs Purification

    • Explanation: As mentioned, tar is a common byproduct. This highly viscous, dark material can make extraction and chromatography extremely difficult.

    • Troubleshooting Steps:

      • Initial Work-up: After neutralizing the acid, a common procedure is to perform a steam distillation. The desired 2-methylquinoline derivative is often steam volatile, allowing it to be separated from the non-volatile tar.[13]

      • Solvent Trituration: Before chromatography, attempt to triturate the crude solid with a non-polar solvent like hexane to wash away some of the less polar, tarry impurities.

      • Column Chromatography: If steam distillation is not feasible, column chromatography on silica gel is the standard method.[9] Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) to first elute non-polar impurities before the product.

  • Possible Cause B: Persistent Emulsion During Aqueous Work-up

    • Explanation: The presence of polymeric materials and salts after neutralization can lead to the formation of stable emulsions during liquid-liquid extraction.

    • Troubleshooting Steps:

      • Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

      • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to help break up the fine droplets.

      • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on this compound Synthesis
ParameterConditionExpected Outcome & RationalePotential Issues
Temperature Low (~50-70°C)Slower reaction rate, may require extended reaction times. Potentially higher selectivity.Incomplete conversion, low yield.
Moderate (80-110°C)Optimal balance of reaction rate and selectivity for many protocols.[7][9]May still require careful control to avoid side reactions.
High (>120°C)Very fast reaction, but high risk of polymerization, tar formation, and product degradation.[6]Low purity, difficult work-up.
Solvent AcetonitrileGood solubility for reactants, moderate boiling point (82°C).[9]May not be suitable for higher temperature reactions.
EthanolEffective for some catalyst systems, particularly certain ionic liquids.[7]Can potentially react with intermediates.
Solvent-FreeEnvironmentally friendly, can lead to high reaction concentrations and faster rates.[7]Requires excellent temperature control to manage exotherms.
Catalyst H₂SO₄ / PPAStrong Brønsted acids, very effective for cyclization and dehydration.[3][5]Can cause significant charring if not controlled.[6]
HCl / p-TsOHMilder Brønsted acids, may offer better control over the reaction.[1][2]May be less efficient, leading to lower yields or longer times.
ZnCl₂ / SnCl₄Lewis acids, effective activators of carbonyl groups.[1][12]Can be hygroscopic and require strictly anhydrous conditions.
Experimental Protocol: Combes Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol) and acetylacetone (10.01 g, 0.1 mol).

  • Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (30 mL) with continuous stirring. The addition is highly exothermic and must be controlled.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture in an oil bath to 100-110°C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is > 8. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[9] The melting point of the pure compound is 94-98 °C.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start: Low Yield or Purity cause1 Possible Cause: Ineffective Catalyst start->cause1 cause2 Possible Cause: Suboptimal Temp. start->cause2 cause3 Possible Cause: Side Reactions (Tar/Polymer) start->cause3 solution1a Solution: Increase Acid Strength (e.g., H₂SO₄, PPA) cause1->solution1a solution1b Solution: Check Catalyst Loading cause1->solution1b solution2a Solution: Screen Temp. Range (e.g., 80-120°C) cause2->solution2a solution2b Solution: Ensure Anhydrous Conditions cause2->solution2b solution3a Solution: Control Reagent Addition & Use Cooling cause3->solution3a solution3b Solution: Lower Reaction Temp. cause3->solution3b end_node End: Optimized Reaction solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

References

Troubleshooting guide for Friedlander synthesis of substituted quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the Friedlander synthesis of substituted quinolines. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Friedlander synthesis is resulting in a very low yield or failing completely. What are the primary causes?

Low yields in the Friedlander synthesis can be attributed to several factors, often related to suboptimal reaction conditions, reactant stability, or catalyst inefficiency.[1]

  • Suboptimal Temperature: The reaction requires a delicate balance. Too low a temperature will result in a sluggish or stalled reaction due to high activation energy barriers. Conversely, excessively high temperatures can lead to the decomposition of starting materials and products, often characterized by the formation of intractable tars.[2] Traditional methods often required harsh conditions, with temperatures ranging from 150°C to 220°C.[2] Modern catalytic systems, however, can facilitate the reaction at much milder temperatures, sometimes as low as 50-100°C.[2]

  • Inefficient Catalysis: The choice of catalyst is critical and highly substrate-dependent.[1] Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction.[1] An inappropriate catalyst may not be effective for your specific substrates, leading to poor conversion. Furthermore, catalysts can be deactivated by impurities or by water produced during the reaction.[2]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role.[1] 2-aminoaryl ketones with strong electron-withdrawing groups may be less reactive and require more forcing conditions.[2] Significant steric hindrance on either the 2-aminoaryl carbonyl compound or the α-methylene ketone can also impede the reaction.

  • Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation of the ketone reactant (an aldol condensation).[3] This depletes one of your starting materials and complicates purification.

Q2: I am observing the formation of multiple products, and purification is a nightmare. What is causing this, and how can I improve regioselectivity?

The formation of multiple products often stems from a lack of regioselectivity when using unsymmetrical ketones.[3] This leads to a mixture of isomeric quinolines, which can be challenging to separate.

  • Understanding the Problem: An unsymmetrical ketone possesses two distinct α-methylene groups, both of which can potentially react with the 2-aminoaryl aldehyde or ketone, leading to two different regioisomers.

  • Controlling Regioselectivity:

    • Catalyst Selection: Specific amine catalysts, such as pyrrolidine, have been shown to direct the reaction to favor the formation of 2-substituted quinolines.[4] Ionic liquids have also been employed to achieve regiospecific synthesis.[3]

    • Reaction Conditions: In amine-catalyzed reactions, the slow addition of the methyl ketone substrate and higher reaction temperatures can enhance regioselectivity.[4]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[3]

Q3: My reaction mixture is turning into a dark, tarry mess. What causes tar formation, and how can I prevent it?

Tar formation is a common issue in the Friedlander synthesis, especially under harsh reaction conditions.[2]

  • Primary Causes:

    • Excessively High Temperatures: As mentioned, high temperatures can lead to the decomposition of starting materials and the desired quinoline product.[2]

    • Prolonged Reaction Times: Leaving the reaction to proceed for too long, especially at elevated temperatures, can promote side reactions and polymerization.

    • Highly Reactive Starting Materials: Some substrates are inherently more prone to polymerization under acidic or basic conditions.

  • Preventative Measures:

    • Optimize Reaction Temperature: Carefully screen temperatures to find the sweet spot that allows for a reasonable reaction rate without causing significant degradation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction as soon as it reaches completion.

    • Use Milder Catalysts: Modern catalytic systems often allow for lower reaction temperatures, thereby reducing the risk of tar formation.[2][3]

Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting common issues in the Friedlander synthesis.

Friedlander_Troubleshooting start Start Friedlander Synthesis check_yield Low Yield or No Reaction? start->check_yield check_purity Mixture of Products / Poor Purity? check_yield->check_purity No optimize_temp Optimize Temperature (Increase/Decrease) check_yield->optimize_temp Yes tar_formation Tar Formation? check_purity->tar_formation No control_regio Control Regioselectivity check_purity->control_regio Yes success Successful Synthesis & Purification tar_formation->success No reduce_temp Reduce Reaction Temperature tar_formation->reduce_temp Yes screen_catalyst Screen Catalysts (Brønsted/Lewis Acid, Base) optimize_temp->screen_catalyst check_reagents Check Reagent Purity & Reactivity screen_catalyst->check_reagents use_microwave Consider Microwave Synthesis check_reagents->use_microwave use_microwave->start Re-attempt regio_catalyst Use Regioselective Catalyst (e.g., pyrrolidine) control_regio->regio_catalyst slow_addition Slow Addition of Ketone control_regio->slow_addition modify_substrate Modify Substrate (e.g., directing group) control_regio->modify_substrate optimize_purification Optimize Purification Protocol regio_catalyst->optimize_purification slow_addition->optimize_purification modify_substrate->optimize_purification optimize_purification->start Re-attempt monitor_reaction Monitor Reaction Progress (TLC) reduce_temp->monitor_reaction milder_catalyst Use Milder Catalyst monitor_reaction->milder_catalyst milder_catalyst->start Re-attempt

Caption: A decision-tree workflow for troubleshooting the Friedlander synthesis.

Data-Driven Insights: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions can dramatically impact the success of your Friedlander synthesis. The following tables provide a comparative overview of various catalytic systems.

Table 1: Comparison of Catalysts for the Friedlander Synthesis

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
p-Toluenesulfonic acid10 mol%12025 min98Not reported--INVALID-LINK--
Iodine10 mol%1001.5 h96Not reported--INVALID-LINK--
Heterogeneous Catalysts
Amberlyst-150.2 g / mmolReflux (EtOH)2-3 h85-92Yes (3 cycles)--INVALID-LINK--[5][6]
NaHSO₄-SiO₂100 mg / mmol1202-4 h82-90Yes (3 cycles)--INVALID-LINK--[5][6]
g-C₃N₄-(CH₂)₃-SO₃H20 mg1002 h99Yes (6 cycles)--INVALID-LINK--[7]
Ionic Liquids
[Hbim]BF₄20 mol%1003-6 h93Yes (2 cycles)--INVALID-LINK--

Table 2: Conventional Heating vs. Microwave Irradiation

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating
Acetic Acid (Solvent)RefluxSeveral daysPoor--INVALID-LINK--[8]
p-TSA (catalyst)12025 min - 4 h85-98--INVALID-LINK--
Microwave Irradiation
Acetic Acid (Solvent & Catalyst)1605 minExcellent--INVALID-LINK--[8]
p-TSA (catalyst), solvent-freeN/A1-3 min88-98--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedlander Synthesis (Conventional Heating)

This protocol describes a general method for the synthesis of a substituted quinoline using p-toluenesulfonic acid as the catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or toluene (5-10 mL). For a solvent-free approach, omit this step.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Friedlander Synthesis

This protocol provides a rapid and efficient method for quinoline synthesis using microwave irradiation.[2][8]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the cyclic ketone (1.5 mmol).

  • Solvent/Catalyst: Add glacial acetic acid (2-3 mL), which serves as both the solvent and the catalyst.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[2]

  • Work-up: After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before opening. Pour the cooled reaction mixture into water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[2]

Purification Troubleshooting

Purification of substituted quinolines can be challenging due to their basicity and the potential for closely-eluting impurities.

  • Tailing on Silica Gel: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups of silica gel, leading to peak tailing during column chromatography. To mitigate this, add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica.

  • Separating Regioisomers: The separation of regioisomers can be difficult. It is often more efficient to optimize the reaction for better regioselectivity than to attempt a challenging separation. If separation is necessary, high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase or a chiral column for enantiomers) may be required.

  • Removing Baseline Impurities: If your product is a solid, recrystallization can be a highly effective purification technique. If your product is an oil, consider converting it to a salt (e.g., a hydrochloride or picrate salt) to facilitate purification by crystallization, followed by liberation of the free base.

References

Navigating the Reactivity of 6-Chloro-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloro-2-methylquinoline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for safely and effectively managing the reactivity of this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory challenges, offering solutions grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs): Core Concepts in Handling this compound

This section addresses fundamental questions regarding the safe handling, storage, and inherent reactivity of this compound.

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A1: this compound is a solid that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Standard laboratory PPE is mandatory and includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3] Some sources also indicate that it is light-sensitive.[3]

Q3: What are the known incompatibilities of this compound?

A3: this compound is known to be incompatible with strong oxidizing agents.[1] Reactions with strong acids or bases should be approached with caution, as the quinoline nitrogen can be protonated or the compound may be susceptible to hydrolysis under harsh conditions.

Q4: What are the typical physical properties of this compound?

A4: this compound is a white to light yellow crystalline solid.[1][3] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₈ClN[4][5]
Molecular Weight177.63 g/mol [5][6]
Melting Point94-98 °C[1][3][6]
Boiling Point~278 °C (Predicted)[3][7]
SolubilitySoluble in methanol[3]

Troubleshooting Guide: Navigating Common Synthetic Transformations

This section provides detailed troubleshooting for common reactions involving this compound, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, primarily through Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, the chloro-substituent's reactivity can be challenging.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Coupling Partner (Boronic Acid/Amine) Pd Catalyst & Ligand Base solvent Degassed Solvent reagents->solvent Combine under inert atmosphere heat Heat to Optimal Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Q5: My Suzuki-Miyaura coupling of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A5: Low conversion in Suzuki-Miyaura couplings with aryl chlorides is a common issue. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating a more active catalytic system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[8]

    • Solution: Employ electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8] These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.

  • Base Selection: The base is critical for activating the boronic acid.

    • Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates.[8] Ensure the base is finely ground and anhydrous.

  • Solvent System: The choice of solvent impacts the solubility of reagents and the reaction rate.

    • Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[8] Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.

  • Temperature: Insufficient temperature can lead to slow reaction rates.

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes be beneficial for accelerating these reactions.[8]

Q6: I am observing significant dehalogenation of my this compound starting material in my Suzuki coupling reaction. What is causing this side reaction and how can I prevent it?

A6: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can arise from several factors:

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to the formation of a proton source that can then react with the palladium-aryl intermediate to give the dehalogenated product.

    • Solution: Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[8] Minimizing the amount of water in the reaction and using a milder base can also help.

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to reductive dehalogenation.

    • Solution: Ensure all reagents and solvents are pure and free from contaminants that could act as hydride donors.

Q7: My Buchwald-Hartwig amination of this compound is giving a low yield. What parameters should I optimize?

A7: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of aryl chlorides depends heavily on the reaction conditions:

  • Ligand Choice: The nature of the phosphine ligand is crucial for an efficient catalytic cycle.

    • Solution: For aminations of aryl chlorides, bulky, electron-rich ligands are generally preferred. Experiment with a range of ligands, such as those from the Buchwald or Hartwig groups, to find the optimal one for your specific amine coupling partner.[9]

  • Base Strength and Solubility: The base plays a key role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The solubility of the base can also be a factor; in some cases, using a soluble organic base like DBU in combination with a salt additive can be beneficial.[2]

  • Solvent: The polarity of the solvent can influence the reaction rate and outcome.

    • Solution: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations. For some systems, more polar solvents like DMF may be effective, but care must be taken as they can sometimes lead to side reactions.[10]

Diagram: Key Factors in Optimizing Buchwald-Hartwig Amination

G Yield Reaction Yield Ligand Ligand (Bulky, Electron-Rich) Yield->Ligand Influenced by Base Base (Strength & Solubility) Yield->Base Influenced by Solvent Solvent (Polarity) Yield->Solvent Influenced by Temperature Temperature Yield->Temperature Influenced by

Caption: Interplay of key parameters in optimizing Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly when protonated, can make this compound susceptible to nucleophilic aromatic substitution.

Q8: I am attempting a nucleophilic aromatic substitution on this compound. What factors will influence the reactivity and regioselectivity?

A8: The success of an SNAr reaction on this compound is governed by several factors:

  • Nucleophile Strength: Stronger nucleophiles will generally react more readily.

  • Reaction Conditions: The reaction may require elevated temperatures and/or the use of a strong base to facilitate the substitution.

  • Mechanism: While the classical SNAr mechanism proceeds through a Meisenheimer complex, some nucleophilic aromatic substitutions can occur via a concerted mechanism.[11][12] The specific pathway will depend on the nucleophile and the electronic nature of the quinoline ring.

  • Regioselectivity: While the chlorine at the 6-position is the target, other positions on the quinoline ring can also be susceptible to nucleophilic attack, especially under harsh conditions. Careful control of the reaction conditions is necessary to ensure the desired regioselectivity.

Other Reactivity Considerations

Q9: Can this compound undergo hydrolysis? Under what conditions?

A9: Yes, like many aryl chlorides, this compound can undergo hydrolysis to the corresponding quinolinol, particularly under forcing conditions such as high temperatures in the presence of strong acids or bases. The specific conditions required will depend on the overall substitution pattern of the quinoline ring.

Q10: Is it possible to perform a dehalogenation of this compound?

A10: Yes, catalytic dehalogenation is a common transformation for aryl halides. This can be achieved using a variety of methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through other reductive dehalogenation protocols.[13]

Experimental Protocols

The following are representative experimental protocols. Note: These are general guidelines and should be optimized for your specific application.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a phosphine ligand (e.g., SPhos; 4-10 mol%), and a base (e.g., K₃PO₄; 2-3 eq.).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst; 1-3 mol%), a phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu; 1.2-1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.) to the Schlenk tube, followed by the addition of an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride.[14] Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-2-methylquinoline in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for overcoming the common yet challenging issue of poor solubility of 6-Chloro-2-methylquinoline in various reaction media. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient reaction systems.

Introduction: Understanding the Challenge

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its planar, aromatic structure, while synthetically valuable, contributes to strong crystal lattice energy and limited favorable interactions with many common solvents, leading to poor solubility. This can manifest as incomplete reactions, low yields, and difficulties in purification. This guide provides a structured approach to systematically address and overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The solubility of this compound is governed by the principle of "like dissolves like." Its relatively nonpolar, aromatic structure leads to low solubility in highly polar solvents. Furthermore, strong intermolecular forces in its solid state require significant energy to overcome, which many solvents cannot provide. It is known to be soluble in methanol but has limited solubility in many other common lab solvents.[2][3]

Q2: My reaction seems to stall or proceeds very slowly. Could this be a solubility issue?

A2: Absolutely. If a reactant has poor solubility, its concentration in the solution phase is very low. Since reaction rates are dependent on the concentration of the reactants, poor solubility can significantly slow down or even halt a reaction.

Q3: I dissolved my compound in a strong organic solvent, but it precipitated when I added other reagents. What happened?

A3: This phenomenon, often called "crashing out," occurs when the overall polarity of the solvent mixture changes upon the addition of other, less compatible reagents or solvents.[4] The initial solvent may have been sufficient to dissolve the compound, but the new mixture is not, leading to precipitation.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to diagnosing and solving solubility issues with this compound.

Initial Assessment: Is Solubility the Root Cause?

Before modifying your reaction conditions, it's crucial to confirm that poor solubility is the primary issue.

Protocol: Quick Solubility Check

  • Visual Inspection: At your intended reaction concentration and temperature, is the this compound fully dissolved? Look for solid particles or a cloudy appearance.

  • Stirring vs. Shaking: Vigorously stir or shake a small sample. If the solid dissolves with agitation but crashes out upon standing, you have a solubility problem.

  • TLC Analysis: Take a small aliquot of the supernatant (the liquid portion) of your reaction mixture and run a TLC. Compare it to a standard of your starting material. A very faint spot for the starting material in the supernatant indicates low concentration due to poor solubility.

Method 1: Strategic Solvent Selection & Co-Solvent Systems

The most direct approach is to find a more suitable solvent or a mixture of solvents.[5][6]

The Principle of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can reduce the overall polarity of the medium, thereby increasing the solubility of nonpolar compounds.[5][6][] This works by reducing the interfacial tension between the hydrophobic solute and the bulk solvent.[5]

Recommended Solvents for Initial Screening:

SolventRationale
Methanol Known to be a good solvent for this compound.[2][3]
Ethanol Similar to methanol, often a good starting point.
Dimethylformamide (DMF) Aprotic polar solvent, good for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Highly polar aprotic solvent, excellent solubilizing power.
Acetonitrile Aprotic polar solvent, often used in a variety of organic reactions.
Tetrahydrofuran (THF) Aprotic ether, good for dissolving many organic compounds.
Toluene Nonpolar aromatic solvent, may be effective due to "like dissolves like."

Protocol: Co-Solvent Screening

  • Select a Primary Solvent: Choose a primary solvent that is compatible with your reaction chemistry.

  • Prepare Test Solutions: In separate vials, attempt to dissolve a known amount of this compound in the primary solvent.

  • Introduce Co-Solvents: To the vials with undissolved solid, add a co-solvent (e.g., DMF, DMSO, THF) dropwise while stirring.

  • Observe and Quantify: Note the amount of co-solvent required to achieve complete dissolution. Be mindful that the co-solvent must also be compatible with your reaction conditions.

Diagram: Co-Solvent Selection Workflow

start Start: Poor Solubility of This compound solvent_check Is the primary solvent compatible with the reaction chemistry? start->solvent_check select_cosolvent Select a compatible co-solvent (e.g., DMF, DMSO, THF) solvent_check->select_cosolvent Yes add_cosolvent Add co-solvent dropwise to the reaction mixture select_cosolvent->add_cosolvent observe Observe for complete dissolution add_cosolvent->observe success Success: Proceed with reaction observe->success Dissolved failure Failure: Try a different co-solvent or method observe->failure Not Dissolved

Caption: Workflow for selecting and using a co-solvent.

Method 2: The Impact of Temperature

For many compounds, solubility increases with temperature.[8][9] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid.[10]

Protocol: Temperature Elevation

  • Determine Thermal Stability: Before increasing the temperature, ensure that this compound and your other reagents are stable at elevated temperatures.

  • Gradual Heating: Slowly increase the temperature of your reaction mixture while stirring.

  • Monitor Dissolution: Observe the point at which the compound fully dissolves.

  • Maintain Temperature: Run the reaction at this elevated temperature. Be aware that this may also increase the rate of side reactions.

Caution: Ensure your reaction vessel is properly sealed to prevent solvent loss at higher temperatures.

Method 3: pH Modification for Enhanced Solubility

As a quinoline derivative, this compound is a weak base.[1][11] Adjusting the pH of the reaction medium can significantly impact its solubility.[4][][12][13]

The Principle of pH Adjustment: By lowering the pH of the medium with an acid, the nitrogen atom in the quinoline ring can be protonated. This forms a salt, which is generally more soluble in polar solvents than the free base.[4][12][13]

Protocol: pH Adjustment

  • Select a Compatible Acid: Choose an acid that will not interfere with your reaction. Common choices include hydrochloric acid (for aqueous systems) or organic acids like acetic acid or p-toluenesulfonic acid (for organic media).

  • Incremental Addition: Add the acid dropwise to your reaction mixture while monitoring for dissolution.

  • pH Measurement (if applicable): In aqueous or protic organic solvents, you can monitor the pH.

  • Proceed with Reaction: Once the compound is dissolved, proceed with the reaction. Note that the change in pH may affect your reaction kinetics or the stability of other reagents.

Diagram: pH Modification Logic

start Is the reaction medium protic or aqueous? add_acid Add a compatible acid (e.g., HCl, Acetic Acid) start->add_acid Yes no_change Incompatible with aprotic media start->no_change No protonation Protonation of Quinoline Nitrogen add_acid->protonation salt_formation Formation of a more soluble salt protonation->salt_formation dissolution Increased Solubility salt_formation->dissolution

Caption: Decision process for using pH modification.

Method 4: Utilizing Solubility Enhancing Agents

In some cases, additives can be used to increase solubility.

  • Hydrotropes: These are compounds that can increase the solubility of other solutes.[14][15][16][17] They are typically used in aqueous solutions.

  • Surfactants: These molecules have both hydrophilic and hydrophobic regions and can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[18][19][20] This is particularly useful in aqueous or biphasic systems.

Protocol: Using a Surfactant

  • Select a Surfactant: Choose a surfactant that is compatible with your reaction conditions. Common examples include sodium dodecyl sulfate (SDS) or Tween 80.

  • Determine Critical Micelle Concentration (CMC): The surfactant should be used at a concentration above its CMC.

  • Prepare Surfactant Solution: Dissolve the surfactant in your reaction solvent.

  • Add this compound: Add your compound to the surfactant solution and agitate to promote dissolution.

Safety & Handling

This compound is a chemical that should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][21][22]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[21][22][23] It is harmful if swallowed and causes skin and eye irritation.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[2][23]

References

Preventing decomposition of 6-Chloro-2-methylquinoline during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice to ensure the stability and integrity of this compound throughout your research and development workflows. This resource addresses common challenges and provides proactive strategies to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow to brownish tint over time. Is it still usable?

A1: The appearance of a yellow or brownish color in a previously white to light yellow solid is a common indicator of degradation.[1][2] While minor color changes might not significantly impact the purity for some applications, it is crucial to reassess the compound's suitability for your specific experiment. The color change is often due to oxidation or photo-induced degradation, which can lead to the formation of impurities. For sensitive applications, such as in drug development or quantitative assays, re-purification or the use of a fresh, pure batch is strongly recommended. A simple purity check via Thin Layer Chromatography (TLC) against a fresh standard or a melting point determination can provide a preliminary assessment of degradation.[2]

Q2: What are the primary factors that cause this compound to decompose?

A2: The main culprits for the decomposition of this compound are exposure to light, moisture, and elevated temperatures.[1] Being a chloro-substituted quinoline derivative, it is particularly noted as being light-sensitive.[1][2] The quinoline ring system can be susceptible to photochemical reactions, and the presence of the chloro-substituent can influence its electronic properties and reactivity.[3] Furthermore, as a halogenated aromatic compound, it can be prone to slow hydrolysis in the presence of moisture, especially over long storage periods.[4]

Q3: Can I store this compound at room temperature?

A3: While some suppliers suggest storing at room temperature, this is generally advisable only for short-term storage.[1][2] For long-term stability and to minimize the risk of degradation, it is best practice to store it in a cool, dry, and dark environment.[5] A recommended storage temperature is -20°C, particularly if the compound will be stored for several months or longer. This reduces the rate of potential decomposition reactions.

Q4: Is this compound compatible with all common laboratory solvents?

A4: this compound is soluble in methanol and likely soluble in other common organic solvents like ethanol, acetonitrile, and dichloromethane.[1][6] However, when preparing stock solutions for storage, the choice of solvent is critical. Protic solvents, especially if they contain traces of water, could potentially contribute to slow hydrolysis over time. For long-term storage of solutions, anhydrous aprotic solvents are preferable. It is also important to consider the potential for photochemical decomposition, which can be accelerated in solution.[3] Therefore, solutions should be stored in amber vials and protected from light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results using the same batch of this compound. Gradual decomposition of the stock material leading to varying purity levels over time.1. Re-evaluate the purity of your current stock using an appropriate analytical method (e.g., HPLC, NMR, or melting point). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage protocols outlined below for all new and existing stock.
Appearance of new, unexpected spots on a TLC plate during reaction monitoring. Formation of degradation products that may interfere with the reaction or chromatographic analysis.1. Run a control TLC of your starting material to identify impurity spots. 2. If impurities are present, consider purifying the starting material before use via recrystallization or column chromatography. 3. Ensure that the compound is handled under inert gas if it is sensitive to moisture.
Difficulty dissolving the compound, which was previously readily soluble. Possible polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small sample in a range of solvents to assess its current solubility profile. 2. If solubility has significantly decreased, this is a strong indicator of substantial degradation, and the batch should be discarded.

Understanding Decomposition Pathways

To effectively prevent decomposition, it is helpful to understand the potential chemical transformations that this compound can undergo. While specific degradation pathways for this exact molecule are not extensively detailed in readily available literature, we can infer likely routes based on the reactivity of related quinoline and halogenated aromatic compounds.

A primary pathway is likely photo-oxidation , where exposure to light in the presence of oxygen can lead to the formation of N-oxides or hydroxylated derivatives.[3] Another possibility is hydrolysis of the chloro-substituent, although this typically requires more forcing conditions, it can occur over long-term storage in the presence of moisture.

DecompositionPathways cluster_conditions Contributing Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Photo-oxidation / Hydrolysis Light Light Light->this compound Moisture Moisture Moisture->this compound Heat Heat Heat->this compound

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound

This protocol is designed to maximize the shelf-life of the solid compound.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply

  • Parafilm or other sealing film

  • -20°C freezer

Procedure:

  • If the compound was received in a non-ideal container, transfer it to a clean, dry amber glass vial.

  • Flush the headspace of the vial with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 seconds to displace any air and moisture.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For an extra layer of protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date received, and any other relevant identifiers.

  • Place the vial in a designated -20°C freezer for long-term storage.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing solutions of this compound.

Materials:

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • Amber glass vial with a PTFE-lined cap or an amber autosampler vial with a septum cap

  • Inert gas supply (Argon or Nitrogen)

  • -20°C or -80°C freezer

Procedure:

  • Use a high-quality anhydrous solvent to prepare the stock solution to the desired concentration.

  • Dispense the solution into small, single-use aliquots in amber vials. This minimizes the number of freeze-thaw cycles the bulk solution is subjected to.

  • Before sealing, flush the headspace of each vial with inert gas.

  • Seal the vials tightly.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

References

Technical Support Center: A Guide to Scaling the Synthesis of 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of 6-Chloro-2-methylquinoline. Transitioning a synthetic route from the bench to a larger scale introduces challenges that can impact yield, purity, and safety. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful and efficient scale-up process.

Strategic Considerations for Synthetic Route Selection on Scale

While several named reactions can produce a quinoline core, their suitability for large-scale synthesis of this compound varies significantly.[1] The ideal reaction should be robust, use readily available and cost-effective starting materials, and avoid conditions that are difficult to manage in larger reactors.

  • The Doebner-von Miller Reaction: This is often the most direct route for this specific target. It involves the reaction of an aniline (4-chloroaniline) with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[2] While effective, it is notoriously exothermic and prone to side reactions, particularly polymerization, which requires careful management during scale-up.[3][4]

  • The Combes Synthesis: This method uses an aniline and a β-diketone under acidic conditions.[5] It offers a good alternative, though the choice of acid catalyst and control of the cyclization temperature are critical for achieving high yields.[6][7]

  • The Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] While versatile, the required 2-amino-5-chlorobenzaldehyde or a corresponding ketone may be a more expensive starting material for large-scale production.

For the purposes of this guide, we will focus on the Doebner-von Miller reaction due to its common application for this class of compounds, and we will directly address its associated scale-up challenges.

General Scale-Up Principles: From Flask to Reactor

Moving from a 100 mL flask to a 20 L reactor is not a linear process. The fundamental principles of heat transfer, mass transfer (mixing), and reaction kinetics change dramatically.

  • Heat Management: The surface-area-to-volume ratio decreases significantly on scale. Exothermic reactions that are easily controlled with an ice bath in the lab can become dangerous runaway reactions in a large vessel.[10] Gradual reagent addition and efficient reactor cooling are paramount.

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of impeller type and agitation speed is critical.

  • Reagent Addition: Adding reagents all at once, a common lab practice, is often not feasible or safe on a larger scale. Controlled, subsurface addition via a pump is the standard method to manage exotherms and maintain optimal stoichiometry.[11]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during the scale-up of a Doebner-von Miller synthesis for this compound.

Q1: My reaction yield dropped from 85% at the lab scale to 40% at the pilot scale. What is the most likely cause?

A1: A significant drop in yield upon scale-up is a common problem, often attributable to several factors:

  • Inefficient Heat Transfer: The primary culprit is often an unmanaged exotherm. The Doebner-von Miller reaction is highly exothermic.[3] In a large reactor, the heat generated can cause localized overheating, leading to the degradation of starting materials, intermediates, or the final product.

  • Polymerization Side Reactions: The acid-catalyzed self-condensation of crotonaldehyde (or its in-situ precursor) is a major competing reaction that forms non-isolable tars.[12] This is exacerbated by high temperatures and high reactant concentrations.

  • Incomplete Reaction: Poor mixing can lead to portions of the batch not reaching the required reaction temperature or having the correct stoichiometry, resulting in unreacted starting material.

Suggested Solution: Implement controlled, slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of 4-chloroaniline. Monitor the internal batch temperature closely and ensure your reactor's cooling system can handle the heat output.

Q2: The reaction mixture is turning into a thick, dark, intractable tar, making workup impossible. How can I prevent this?

A2: Tar formation is the most prevalent side reaction in this synthesis.[3][10] It arises from the acid-catalyzed polymerization of the aldehyde starting material.

  • Cause: High concentrations of the aldehyde in a strongly acidic medium at elevated temperatures are the perfect conditions for polymerization.

  • Troubleshooting Steps:

    • Employ a Biphasic System: One of the most effective strategies is to sequester the aldehyde in a non-polar organic solvent that is immiscible with the acidic aqueous phase.[3] Toluene is a common choice. This keeps the concentration of the aldehyde in the reactive aqueous phase low, minimizing self-polymerization.

    • Optimize Acid Concentration: While strong acid is required, excessively harsh conditions can accelerate tarring. Conduct a small-scale optimization study with different acids (e.g., HCl vs. H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[3]

    • Control Temperature: Do not exceed the minimum temperature required for a reasonable reaction rate. Stepwise heating or slow addition of reagents can prevent localized overheating that initiates polymerization.[3]

Q3: The reaction is too vigorous and difficult to control, even with slow addition. Are there any moderators I can use?

A3: While moderators like ferrous sulfate are more commonly associated with the related Skraup synthesis, the principle of controlling the oxidative step is relevant.[10][13] In the Doebner-von Miller reaction, the final step is the oxidation of a dihydroquinoline intermediate.

  • Oxidant Choice: The choice of oxidizing agent is critical. While nitrobenzene is traditionally used, its use on scale presents significant safety and toxicity concerns. Milder oxidants or alternative Lewis acid catalysts that promote the final aromatization step can be beneficial. Some modern procedures utilize catalysts that facilitate aerobic oxidation.[14]

  • Lewis Acid Catalysis: The use of a Lewis acid like Zinc Chloride (ZnCl₂) can help catalyze the reaction under milder conditions and may reduce the vigor of the reaction.[15] It facilitates both the cyclization and the final dehydration/aromatization steps.

Q4: My final product is contaminated with a byproduct that has a similar polarity, making column chromatography impractical on a large scale. What are my options?

A4: Relying on chromatography for multi-kilogram purification is generally not economically viable. Alternative purification strategies are essential.

  • Salt Formation & Recrystallization: Quinolines are basic and readily form salts with acids like HCl. You can often purify the product by precipitating it as a hydrochloride salt from a suitable solvent (e.g., isopropanol, ethanol), filtering the solid, and then neutralizing it back to the free base. This process can effectively remove non-basic impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale.[13]

  • Melt Crystallization: For solid products, this is an energy-efficient purification method where the crude solid is melted and then slowly cooled to allow pure crystals to form, leaving impurities in the molten phase.

  • Solvent Washes/Slurries: Washing the crude solid product with carefully selected solvents can remove specific impurities. For example, a non-polar solvent like hexane can remove residual organic starting materials, while a more polar solvent might remove other byproducts.

Q5: What are the most critical safety considerations when scaling up this synthesis?

A5: Safety is the highest priority.

  • Thermal Hazard Assessment: Before any scale-up, a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly recommended to understand the reaction's heat output and potential for a runaway reaction.

  • Pressure Management: The reaction can generate off-gases. Ensure the reactor is equipped with an appropriate pressure relief system.

  • Reagent Handling: 4-chloroaniline is toxic. Crotonaldehyde is a potent lachrymator and is flammable. Use appropriate personal protective equipment (PPE), and perform all operations in a well-ventilated area or with closed-system transfers.

  • Workup Quenching: The neutralization of a large volume of strong acid is highly exothermic. The quench should be performed slowly, with efficient cooling, and potentially by adding the acidic reaction mixture to the basic solution, rather than the other way around.

Data Presentation: Lab vs. Scale-Up Parameters

The following table illustrates key differences in parameters when moving from a lab-scale to a pilot-scale synthesis.

ParameterLab Scale (10 mmol)Pilot Scale (10.0 mol)Rationale for Change
Reactor 250 mL Round Bottom Flask50 L Glass-Lined ReactorAccommodate larger volume and provide better process control.
Heating/Cooling Oil Bath / Ice BathJacket with Thermal FluidEnsures uniform heat distribution and provides robust cooling capacity.
Stirring Magnetic Stir BarOverhead Mechanical Stirrer (e.g., Pfaudler-type)Guarantees efficient mixing and mass transfer in a large volume.
4-Chloroaniline 1.28 g1.28 kgDirect scale-up of limiting reagent.
Hydrochloric Acid (conc.) 10 mL10 LMaintain concentration and reaction medium.
Crotonaldehyde Addition Syringe, added over 5 minMetering pump, subsurface addition over 2-3 hoursCritical for controlling the reaction exotherm and minimizing side reactions.[11]
Workup (Neutralization) Pour into beaker with NaOH(aq)Slow addition of reaction mixture to a cooled NaOH solutionManages the large exotherm from acid-base neutralization safely.
Product Isolation Solvent Extraction (Ethyl Acetate)Solvent Extraction & Phase SplitLarger scale requires dedicated equipment for efficient phase separation.
Purification Flash Column ChromatographyRecrystallization from Ethanol/Water or Vacuum DistillationChromatography is not scalable; crystallization or distillation is preferred.[13]

Visualizations: Mechanisms and Workflows

Diagram 1: The Doebner-von Miller Reaction Mechanism

Doebner_von_Miller cluster_reactants Reactants cluster_steps Reaction Pathway Aniline 4-Chloroaniline Michael 1. Michael Addition Aniline->Michael Carbonyl Crotonaldehyde Carbonyl->Michael Intermediate1 Enamine/ Iminium Intermediate Michael->Intermediate1 + H⁺ Cyclization 2. Intramolecular Electrophilic Attack Dehydration 3. Dehydration Cyclization->Dehydration - H₂O Intermediate2 Dihydroquinoline Intermediate Dehydration->Intermediate2 Oxidation 4. Oxidation (Aromatization) Product This compound Oxidation->Product Intermediate1->Cyclization Intermediate2->Oxidation - 2H⁺, - 2e⁻

Caption: Key steps in the Doebner-von Miller synthesis of quinolines.

Diagram 2: General Scale-Up Experimental Workflow

Scale_Up_Workflow A Reactor Setup (Inert Atmosphere, Venting) B Charge 4-Chloroaniline and Acidic Medium A->B C Heat to Reaction Temp. B->C D Controlled Addition of Carbonyl Compound C->D E Reaction Monitoring (TLC, HPLC, Temp. Log) D->E F Cool Down E->F Reaction Complete G Workup: Controlled Neutralization / Quench F->G H Phase Separation / Extraction G->H I Solvent Removal H->I J Crude Product Isolation I->J K Purification (Recrystallization / Distillation) J->K L Drying & Final Product K->L

Caption: A typical workflow for a scaled-up chemical synthesis.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting action_node action_node obs_node obs_node Start Low Yield Observed? CheckCrude Analyze Crude (TLC/HPLC/NMR) Start->CheckCrude Obs1 Obs1 CheckCrude->Obs1 High % of Starting Material Obs2 Obs2 CheckCrude->Obs2 Significant Tar/ Polymer Present Obs3 Obs3 CheckCrude->Obs3 Multiple Unknown Side Products Obs4 Obs4 CheckCrude->Obs4 Clean Conversion, Low Isolated Yield Action1 Increase Reaction Time or Temperature. Verify Catalyst Activity. Obs1->Action1 Yes Action2 Reduce Addition Rate. Improve Cooling. Consider Biphasic System. Obs2->Action2 Yes Action3 Lower Reaction Temp. Re-evaluate Catalyst/ Reagent Purity. Obs3->Action3 Yes Action4 Review Workup & Purification. Check for Product Loss in Aqueous/Organic Layers. Obs4->Action4 Yes

Caption: A decision tree for diagnosing the cause of low product yield.

Experimental Protocol: Scaled Doebner-von Miller Synthesis (Illustrative)

Disclaimer: This protocol is for illustrative purposes. All scale-up operations must be preceded by a thorough safety and hazard review.

Objective: To synthesize ~1.5 kg of this compound.

Materials:

  • 4-Chloroaniline (1.28 kg, 10.0 mol)

  • Concentrated Hydrochloric Acid (~37%, 10 L)

  • Crotonaldehyde (0.84 kg, 12.0 mol, 1.2 eq)

  • Toluene (10 L)

  • Sodium Hydroxide Solution (50% w/w, as needed for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Setup: Equip a 50 L glass-lined reactor with an overhead stirrer, a thermocouple, a reflux condenser vented to a scrubber, and a subsurface addition line connected to a metering pump.

  • Charging: Under an inert nitrogen atmosphere, charge the reactor with concentrated HCl (10 L) and 4-chloroaniline (1.28 kg).

  • Heating: Begin agitation and heat the mixture to 80-85 °C.

  • Reagent Addition: Once the internal temperature is stable, begin the slow, subsurface addition of crotonaldehyde (0.84 kg) mixed with toluene (10 L) via the metering pump over 3-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 95 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C for an additional 4-6 hours. Monitor the reaction progress by taking samples periodically for HPLC analysis.

  • Cooling: Once the reaction is deemed complete, cool the mixture to 20-25 °C.

  • Workup: In a separate 100 L reactor, prepare a cooled solution of sodium hydroxide. Slowly transfer the acidic reaction mixture into the basic solution with vigorous stirring and cooling to keep the temperature below 40 °C. Adjust the final pH to >10.

  • Isolation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the remaining organic (toluene) layer with water.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene, yielding the crude product as a dark oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization.

  • Final Product: Filter the crystallized product, wash the cake with cold ethanol, and dry under vacuum to yield this compound.

References

Identifying and removing impurities from commercial 6-Chloro-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylquinoline

Welcome to the technical support guide for this compound (CAS 92-46-6). This resource is designed for researchers, chemists, and drug development professionals to effectively identify and remove common impurities from commercial batches of this important heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My commercial batch of this compound shows a purity of <98% by HPLC. What are the most likely impurities?

A1: The impurity profile of this compound is heavily dependent on its synthetic route, most commonly a variation of the Doebner-von Miller or Friedländer synthesis.[1][2] Potential impurities can be categorized as follows:

  • Regioisomers: The most common and often most challenging impurities to remove are other isomers, such as 8-Chloro-2-methylquinoline or 4-Chloro-2-methylquinoline, formed during the cyclization step.[2]

  • Starting Materials: Residual p-chloroaniline or unreacted carbonyl compounds may be present.

  • By-products: Side reactions can lead to hydroxylated or partially saturated quinoline species.

  • Residual Solvents: Solvents used in the final manufacturing steps (e.g., ethanol, ethyl acetate, hexanes) may be trapped in the solid.

Q2: What is the best initial analytical method to assess the purity of my sample?

A2: For a comprehensive initial assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the recommended method. It is highly versatile for a wide range of potential impurities, from polar starting materials to non-polar isomers.[3][4] A subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities, residual solvents, and confirming the identity of isomeric by-products through their mass fragmentation patterns.[3][5]

Q3: My compound appears as a tan or brown solid, but the literature describes it as white to slightly yellow. Does this indicate significant impurity?

A3: Yes, a significant deviation from the expected color often indicates the presence of trace impurities, which could be highly colored degradation products or residual reagents from synthesis.[6] While these may be present in small (<1%) quantities, they can interfere with sensitive downstream applications. If the color is a concern, purification via recrystallization with an optional activated charcoal treatment is advised.[7]

Q4: I am seeing significant peak tailing for my compound during HPLC analysis on a silica-based C18 column. What is causing this?

A4: Peak tailing is a classic issue when analyzing basic compounds like quinolines on standard silica-based columns.[8] The basic nitrogen atom of the quinoline ring interacts strongly with acidic residual silanol groups on the silica surface, leading to poor peak shape. To resolve this, add a basic modifier like 0.1% triethylamine (TEA) or 0.1% formic acid to your mobile phase. This competitively blocks the active sites on the stationary phase, resulting in sharper, more symmetrical peaks.[8]

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for identifying and removing specific classes of impurities.

Issue 1: Presence of Isomeric Impurities

Isomeric impurities are the most frequent challenge. Their similar physicochemical properties make them difficult to separate from the desired this compound product.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation start Crude Material (Suspected Isomers) hplc 1. HPLC Analysis (Long gradient run) start->hplc gcms 2. GC-MS Analysis (Isothermal or slow ramp) hplc->gcms Observe closely spaced peaks decision Impurity Level? gcms->decision re_x Fractional Recrystallization decision->re_x > 5% chrom Column Chromatography decision->chrom < 5% or Recrystallization Fails re_hplc Re-analyze by HPLC/GC-MS re_x->re_hplc chrom->re_hplc final Pure Product (>99.5%) re_hplc->final

Caption: Workflow for Isomer Identification and Removal.

  • High-Resolution HPLC Method:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 20%) and run a long, shallow gradient to 80% B over 30-40 minutes. This maximizes the separation between closely eluting isomers.

    • Detection: UV at 245 nm.[9]

  • GC-MS Method:

    • Column: A trifluoropropyl silicone (QF-1) or similar mid-polarity capillary column is effective for separating halogenated quinolines.[5][9]

    • Oven Program: An isothermal run at 155-165°C can provide excellent resolution.[5][9]

    • Analysis: Compare the mass spectra of the closely eluting peaks. Isomers will have the same molecular ion (m/z 177 for C₁₀H₈ClN) but may show subtle differences in their fragmentation patterns.

Recrystallization is a powerful technique that exploits subtle differences in solubility between isomers.[7] The key is selecting an appropriate solvent system.

Table 1: Recommended Solvents for Recrystallization

Solvent System Suitability for this compound Boiling Point (°C) Notes
Ethanol / Water Excellent 78 (Ethanol) Dissolve in minimum hot ethanol, then add hot water dropwise until turbidity appears. Cool slowly.[7]
Isopropanol Very Good 82 A good single-solvent option.
Ethyl Acetate / Hexanes Good 77 (EtOAc) Use for less polar impurities. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

| Toluene | Fair | 111 | Higher boiling point, may require vacuum to fully remove from final product. |

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Add a small amount of activated charcoal to the solution before this step to remove colored impurities.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals, leaving impurities in the mother liquor.[7]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Validation: Dry the crystals and re-analyze by HPLC to confirm purity. It may be necessary to repeat the process (a second crop) to achieve the desired purity.

Issue 2: Contamination with Starting Materials (e.g., p-Chloroaniline)

The basicity of the quinoline nitrogen provides an excellent chemical handle for separation from neutral or acidic starting materials and by-products.

G cluster_0 Aqueous Layer cluster_1 Organic Layer start Crude Product in Organic Solvent (e.g., DCM) add_acid Extract with aqueous HCl (1M) start->add_acid sep_funnel Separate Layers add_acid->sep_funnel aq_phase Contains Protonated Quinoline (Water Soluble Salt) sep_funnel->aq_phase Collect org_phase Contains Neutral Impurities (e.g., unreacted carbonyls) sep_funnel->org_phase Collect basify Add NaOH (aq) until pH > 10 extract_back Extract with fresh DCM dry_evap Dry (Na₂SO₄), Filter, and Evaporate pure_prod Purified Product discard Discard

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 6-Chloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Fidelity in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, ligands, and functional materials.[1] Derivatives of quinoline are noted for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3][4] The synthesis of these valuable compounds, however, is only the first step. The potential for isomeric products, unexpected rearrangements, and tenacious impurities necessitates a rigorous and unequivocal confirmation of the final chemical structure.

This guide provides an in-depth, comparative framework for the structural elucidation of 6-Chloro-2-methylquinoline derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering researchers to not only confirm their target molecule but also to confidently identify any unexpected byproducts. We will ground our discussion in a multi-technique approach, primarily leveraging the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthetic Context: The Doebner-von Miller Reaction

To appreciate the challenges of structural confirmation, one must first understand the synthetic route. A classic and versatile method for generating substituted quinolines is the Doebner-von Miller reaction.[5][6] This acid-catalyzed reaction typically involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde, which can be formed in situ).[6][7]

While powerful, this reaction is not without its complexities. The strongly acidic and high-temperature conditions can lead to the formation of tars and a mixture of products, making purification and subsequent structural validation absolutely critical.[8] It is this synthetic reality that underscores the need for the robust analytical workflow detailed below.

The Analytical Workflow: An Integrated Approach

The confirmation of a molecular structure is not a linear process but a synergistic integration of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and only by combining them can a scientist achieve a high degree of confidence in the final assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Interpretation & Final Confirmation Synthesis Synthesis of Derivative (e.g., Doebner-von Miller) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides Skeletal Framework & Connectivity MS Mass Spectrometry (EI or ESI) Purification->MS Confirms Molecular Mass & Elemental Composition IR IR Spectroscopy (ATR-FTIR) Purification->IR Identifies Functional Groups Integration Integrate & Correlate Data NMR->Integration MS->Integration IR->Integration Confirmation Structure Confirmed Integration->Confirmation

Caption: Integrated workflow for the synthesis and structural confirmation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a target like this compound, both ¹H and ¹³C NMR spectra provide definitive and complementary information.

¹H NMR Insights: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and their relative abundance (integration).

  • Methyl Protons (C2-CH₃): A sharp singlet is expected around 2.5-2.7 ppm. This signal integrates to 3 protons and is a key identifier of the 2-methyl substituent.

  • Aromatic Protons: The quinoline core has five aromatic protons. The electron-withdrawing chlorine atom at C6 and the nitrogen atom in the heterocyclic ring will deshield adjacent protons, shifting them downfield.

    • H5: This proton is ortho to the chlorine atom and is expected to be a doublet, significantly downfield.

    • H7: This proton is meta to the chlorine and ortho to H8, likely appearing as a doublet of doublets.

    • H8: This proton is adjacent to the nitrogen and will be the most downfield proton on the carbocyclic ring, appearing as a doublet.

    • H3 & H4: These protons on the pyridine ring will appear as doublets, coupled to each other.

¹³C NMR Insights: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. For the parent this compound, ten distinct signals are expected.

  • Methyl Carbon (C2-CH₃): An upfield signal around 18-25 ppm.

  • Aromatic Carbons: Nine signals in the aromatic region (approx. 120-160 ppm). The carbon directly attached to the chlorine (C6) will be influenced by the halogen's inductive effect. Quaternary carbons (C2, C4a, C6, C8a) will typically have lower intensities than protonated carbons.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight of a compound, offering a fundamental check on its identity.[2] For halogenated compounds, MS provides an additional, unmistakable signature.

The Chlorine Isotope Pattern: A Definitive Marker

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9][10] This results in a characteristic pattern for the molecular ion peak (M⁺).

  • M⁺ Peak: A peak corresponding to the molecule containing the ³⁵Cl isotope. For C₁₀H₈ClN, this appears at a mass-to-charge ratio (m/z) of 177.[11][12]

  • M+2 Peak: A second peak, two m/z units higher (at 179), corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this M+2 peak will be approximately one-third that of the M⁺ peak.[10]

This M⁺/M+2 doublet with a ~3:1 intensity ratio is conclusive evidence for the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

The molecular ion can break into smaller, charged fragments, providing clues about the molecule's structure.[13][14] For alkylquinolines, a common fragmentation is the loss of a hydrogen radical from the methyl group, followed by ring expansion to form a stable cyanotropylium-type cation.[15]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For this compound, the IR spectrum will be characterized by vibrations from the aromatic system and the carbon-halogen bond.

  • C-H Stretching (Aromatic): Absorptions appearing just above 3000 cm⁻¹.

  • C=C and C=N Stretching (Aromatic Ring): A series of sharp peaks in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring system.[16]

  • C-H Bending (Out-of-Plane): Strong absorptions in the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.[17][18]

  • C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 760-505 cm⁻¹, though it can sometimes be difficult to assign definitively.[19]

Comparative Data Summary

The following table summarizes the expected analytical data for the successful synthesis of this compound. This serves as a benchmark against which experimental results can be compared.

Technique Parameter Expected Observation for this compound
¹H NMR C2-CH₃~2.6 ppm (singlet, 3H)
Aromatic Protons7.3 - 8.2 ppm (complex multiplet pattern, 5H)
¹³C NMR C2-CH₃~24 ppm
Aromatic Carbons9 signals between 121 - 159 ppm
Mass Spec. Molecular Ion (M⁺)m/z 177 (Relative Intensity: 100%)
Isotope Peak (M+2)m/z 179 (Relative Intensity: ~33%)
IR Spec. Aromatic C=C, C=N1620-1450 cm⁻¹
Aromatic C-H stretch> 3000 cm⁻¹
C-H out-of-plane bend900-700 cm⁻¹

Experimental Protocols

Trustworthy data begins with meticulous experimental practice. The following are standard operating procedures for the acquisition of high-quality analytical data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified quinoline derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[20]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Shimming: Optimize the magnetic field homogeneity ("shimming") to ensure sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan well beyond the expected molecular weight (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion [M+H]⁺ and minimize fragmentation.

  • Data Analysis: Identify the [M+H]⁺ peak (at m/z 178 for C₁₀H₈ClN) and its corresponding isotope peak at [M+H+2]⁺ (m/z 180). Confirm the ~3:1 intensity ratio.

Protocol 3: Infrared Spectroscopy (ATR-FTIR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

References

Comparing the biological activity of 6-Chloro-2-methylquinoline with other quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 6-Chloro-2-methylquinoline

This guide provides a comprehensive comparison of the biological activity of this compound with other notable quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth analysis grounded in structure-activity relationships (SAR) and validated experimental methodologies. We will explore its potential across antimicrobial, anticancer, and antimalarial applications, providing the technical insights necessary to evaluate its promise as a scaffold in medicinal chemistry.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This heterocyclic motif is present in numerous natural products, most famously quinine from Cinchona bark, the first effective treatment for malaria.[2] The synthetic flexibility of the quinoline nucleus has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[1][3][4]

Structure-activity relationship (SAR) studies consistently reveal that the biological profile of a quinoline derivative is exquisitely dependent on the nature and position of its substituents.[5] this compound (also known as 6-chloroquinaldine) is a key synthetic intermediate used in the creation of more complex, biologically active molecules.[6][7] This guide aims to contextualize the potential of this specific scaffold by comparing its known and projected activities against those of well-established quinoline-based agents.

Part 1: Comparative Analysis of Biological Activities

Antimicrobial Activity: A Focus on Mycobacteria

The quinoline family has yielded some of the most potent antibacterial agents, notably the fluoroquinolones (e.g., ciprofloxacin), which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8][9] While many simple quinolines lack this broad-spectrum activity, specific derivatives of this compound have shown remarkable promise, particularly against Mycobacterium tuberculosis.

Research into hydrazone derivatives synthesized from a 2-chloro-6-methylquinoline precursor revealed highly potent activity against M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL.[2] This positions the this compound scaffold as a valuable starting point for developing new anti-TB agents. The causality for this activity lies in the lipophilicity conferred by the chloro and methyl groups, which aids in penetrating the mycolic acid-rich cell wall of mycobacteria, while the hydrazone moiety provides a critical pharmacophore for target engagement.

Table 1: Comparative in Vitro Antimicrobial Activity (MIC, µg/mL)

Compound/Derivative M. tuberculosis H37Rv S. aureus E. coli Reference(s)
2-Chloro-6-methylquinoline Hydrazones 1.6 - 6.25 Not Reported Not Reported [2]
Ciprofloxacin 0.25 - 1.0 0.125 - 8 0.013 - 1 [8]
Nalidixic Acid >100 0.25 0.50 - 64 [8]

| Quinoline-2-one derivative (6c) | Not Reported | 0.75 (MRSA) | Inactive |[10] |

Anticancer Activity: A Scaffold for Kinase Inhibitors and Cytotoxic Agents

The quinoline core is integral to several anticancer drugs, where it can function as a kinase inhibitor, an apoptosis inducer, or a DNA intercalating agent.[11][12] The 6-chloro substitution, in particular, is noted for its ability to enhance binding affinity to ATP-binding sites of kinases through halogen bonding and to improve the overall pharmacokinetic profile of drug candidates.[13]

While direct cytotoxicity data for this compound is limited, its role as a precursor is well-documented.[7] For a valid comparison, we can analyze the activity of structurally related 6-chloro-quinazoline and 2-phenyl-4-quinolone derivatives, which provide a strong proxy for its potential. These related compounds exhibit significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range.[14][15] This suggests that the 6-chloro-quinoline scaffold is a highly promising platform for generating potent anti-cancer agents.[14]

Table 2: Comparative in Vitro Cytotoxicity (IC50, µM) of 6-Chloro-Substituted Heterocycles

Compound/Derivative HCT-116 (Colon) MGC-803 (Gastric) Bcap-37 (Breast) MCF-7 (Breast) Reference(s)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide 4.9 - 5.3 Not Reported Not Reported Not Reported [14]
6-chloro-quinazolin derivatives (5a, 5f) Not Reported Active Active Not Reported [15]
Doxorubicin ~0.5 ~0.1 ~0.8 2.50 [14]

| Cisplatin | ~2.0 | ~3.5 | ~5.0 | Not Reported |[14] |

Antimalarial Activity: The Critical Role of Chlorine Substitution

The most famous application of quinolines is in antimalarial chemotherapy.[16] Drugs like Chloroquine and Quinine function by accumulating in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[17][18][19] This leads to a buildup of free heme, which lyses parasite membranes.[19]

SAR for antimalarial quinolines is well-established. A key determinant of activity is an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring.[20][21] This feature is essential for the drug's ability to accumulate in the food vacuole and interact with heme.[21] this compound possesses a chlorine atom at the 6-position. While this still provides electron-withdrawing character, its positional difference from the optimal 7-position likely results in significantly reduced classical antimalarial activity compared to Chloroquine. However, it may serve as a scaffold for drugs with alternative mechanisms of action, a critical need in the face of widespread resistance to 7-chloroquinoline drugs.[3]

Table 3: Comparative in Vitro Antimalarial Activity (IC50, nM) against P. falciparum

Compound/Derivative Chloroquine-Sensitive (3D7/D10) Chloroquine-Resistant (K1/Dd2) Reference(s)
This compound Data Not Available Data Not Available
Chloroquine (7-Chloroquinoline derivative) ~20 - 30 nM >200 nM [3][20]
Mefloquine ~2.5 - 5.0 nM ~2.5 - 5.0 nM [3]

| Quinine | ~50 - 100 nM | ~200 - 500 nM |[17] |

Part 2: Structure-Activity Relationship (SAR) Insights

The biological activity of the quinoline scaffold is dictated by the electronic and steric properties of its substituents at key positions. The following diagram summarizes the critical substitution points and their general influence on activity.

Caption: Key substitution points on the quinoline ring and their general impact on bioactivity.

This SAR analysis explains the observed activities. For this compound, the C6-Chloro and C2-Methyl groups enhance lipophilicity, which is a plausible explanation for its utility in developing agents against lipid-rich mycobacteria.[2] However, the absence of the critical C7-Chloro and C4-Amino side chain explains why it is not expected to function as a classical Chloroquine-like antimalarial.[21]

Part 3: Experimental Methodologies for Biological Validation

To ensure scientific integrity, all claims regarding biological activity must be supported by robust, reproducible experimental protocols. The following are self-validating, standard methodologies for assessing the activities discussed in this guide.

Experimental Workflow Visualization

Caption: Workflow for in vitro validation of a quinoline derivative's biological activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a gold standard for quantifying antibacterial efficacy.[8]

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). The standardized inoculum is critical for reproducibility.

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound (or derivative) in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient to test the compound's potency.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability, and is widely used to screen anticancer compounds.[22][23]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116, MCF-7) under standard conditions.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight. This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinoline compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium + solvent).

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[22]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

This comparative analysis reveals that this compound is a versatile and promising scaffold in medicinal chemistry. While it is unlikely to be a potent classical antimalarial agent due to the suboptimal positioning of its chloro substituent, its derivatives have demonstrated significant potential in two key areas:

  • Antitubercular Agents: The potent activity of its hydrazone derivatives against M. tuberculosis warrants further investigation and optimization.[2]

  • Anticancer Agents: The 6-chloro-quinoline core is a validated platform for developing cytotoxic agents and kinase inhibitors.[13][14][15]

Future research should focus on synthesizing and screening a broader library of this compound derivatives. Elucidating the precise mechanism of action for its antimicrobial and anticancer effects will be crucial for rational drug design. The experimental protocols provided herein offer a robust framework for such validation studies, paving the way for the potential development of novel therapeutics based on this adaptable chemical scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Chloro-2-methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 6-chloro-2-methylquinoline and its positional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents, such as a chloro and a methyl group, gives rise to a variety of isomers, each with a unique electronic and steric profile. Distinguishing between these isomers is critical for ensuring the identity, purity, and quality of synthesized compounds. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a comprehensive toolkit for the analytical scientist.

The Structural Landscape of Chloro-2-methylquinoline Isomers

The core focus of this guide is the differentiation of this compound from its isomers where the chlorine atom is positioned at other locations on the quinoline ring. All these compounds share the same molecular formula, C₁₀H₈ClN, and a molecular weight of approximately 177.63 g/mol .[1] The key to their differentiation lies in how the position of the electron-withdrawing chlorine atom and the electron-donating methyl group influences the electronic environment of the quinoline ring system, leading to distinct spectroscopic signatures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of the protons and carbons in the chloro-2-methylquinoline isomers are highly sensitive to the position of the chlorine substituent.

The Underlying Principles of Substituent Effects in NMR

The electronic effects of the chlorine atom—primarily its inductive electron-withdrawing effect (-I) and its resonance effect (+M)—play a crucial role in determining the chemical shifts of the aromatic protons and carbons. The -I effect generally deshields nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, the +M effect, which involves the donation of lone pair electrons into the π-system, can lead to shielding (upfield shift), particularly at the ortho and para positions. The interplay of these effects, along with the influence of the methyl group, results in a unique NMR fingerprint for each isomer.

Comparative ¹H NMR Data

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides a wealth of information for distinguishing between the isomers. The coupling patterns (singlets, doublets, triplets, etc.) and the chemical shifts of the protons are key identifiers.

IsomerH-3H-4H-5H-7H-8Methyl (C2-CH₃)
3-Chloro-2-methylquinoline -~8.0~7.7~7.5~7.9~2.7
4-Chloro-2-methylquinoline ~7.2-~8.1~7.6~8.0~2.6
5-Chloro-2-methylquinoline ~7.3~8.4-~7.6~7.7~2.7
This compound ~7.2~7.9~7.8 (d)~7.4 (dd)~7.9 (d)~2.7
7-Chloro-2-methylquinoline ~7.2~7.9~8.0 (d)-~7.8 (s)~2.7
8-Chloro-2-methylquinoline ~7.2~8.0~7.6~7.4-~2.8

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J values) are crucial for definitive assignments.

Causality behind the Chemical Shifts:

  • Proximity to Chlorine: Protons ortho to the chlorine atom generally experience the strongest deshielding effect and appear at a higher chemical shift.

  • Proximity to Nitrogen: Protons on the pyridine ring (H-3 and H-4) and the H-8 proton are influenced by the electronegativity of the nitrogen atom, leading to downfield shifts.

  • Methyl Group: The methyl group at the C-2 position is a characteristic singlet in all isomers, typically found between 2.6 and 2.8 ppm.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment.

IsomerC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
4-Chloro-2-methylquinoline ~158~122~144~148~129~127~125~130~123
This compound ~159~122~136~147~127~132~130~126~128
7-Chloro-2-methylquinoline ~159~122~136~148~128~127~136~128~127
8-Chloro-2-methylquinoline ~158~123~136~146~129~126~126~134~143

Note: The chemical shifts are approximate and can vary. The carbon directly attached to the chlorine atom (ipso-carbon) will show a characteristic chemical shift.

Expert Interpretation: The position of the carbon atom bonded to chlorine can be readily identified in the ¹³C NMR spectrum. Furthermore, the electronic perturbations caused by the chlorine atom propagate throughout the ring system, leading to subtle but measurable shifts in the other carbon signals, allowing for the differentiation of the isomers.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of chloro-2-methylquinoline isomers.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified chloro-2-methylquinoline isomer for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumental Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire Acquire FID (¹H and ¹³C) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate analyze Spectral Interpretation (Chemical Shift, Coupling) calibrate->analyze

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While the IR spectra of the chloro-2-methylquinoline isomers will share many similarities due to their common quinoline core, subtle but distinct differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Key Vibrational Modes
  • C-H stretching (aromatic): Typically observed between 3100 and 3000 cm⁻¹.

  • C-H stretching (methyl): Found around 2950-2850 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1650-1450 cm⁻¹ region.

  • C-Cl stretching: Generally appears in the 850-550 cm⁻¹ region. The exact position is sensitive to the substitution pattern on the aromatic ring.

  • Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern of the aromatic rings and are often the most useful for distinguishing isomers.

Comparative IR Data (Key Absorptions in cm⁻¹)
IsomerC-Cl Stretch (approx.)Out-of-Plane C-H Bending Patterns
4-Chloro-2-methylquinoline ~830Characteristic pattern for 1,2,3,4-tetrasubstituted benzene ring
This compound ~825Pattern indicative of 1,2,4-trisubstitution on the benzene ring
7-Chloro-2-methylquinoline ~840Pattern indicative of 1,2,4-trisubstitution on the benzene ring
8-Chloro-2-methylquinoline ~760Pattern for 1,2,3-trisubstituted benzene ring

Expert Insight: The out-of-plane C-H bending vibrations are particularly diagnostic. The number and position of adjacent hydrogen atoms on the benzene ring of the quinoline system dictate the pattern of these absorptions. By carefully analyzing this region, one can deduce the substitution pattern and thus differentiate the isomers.

Experimental Protocol: FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid chloro-2-methylquinoline isomer onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Process Spectrum (Baseline Correction) acquire->process clean_final Clean ATR Crystal process->clean_final

Workflow for FTIR-ATR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system gives rise to characteristic π→π* transitions. The position of the chlorine substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).

Expected Trends:

  • All isomers are expected to show multiple absorption bands characteristic of the quinoline chromophore.

  • The position of the chlorine atom will cause slight shifts (hypsochromic or bathochromic) in the λmax values due to its influence on the energy levels of the molecular orbitals.

  • Generally, substituents that extend conjugation or have a strong resonance effect can cause a bathochromic shift (to longer wavelengths). The effect of a chloro substituent is typically modest.

While UV-Vis spectroscopy is less definitive for isomer differentiation compared to NMR, it can serve as a complementary technique, particularly for quantitative analysis once the identity of the isomer is confirmed.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For the chloro-2-methylquinoline isomers, the molecular ion peak (M⁺) will be observed at m/z 177, with an isotopic peak (M+2) at m/z 179 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Key Fragmentation Pathways

The primary fragmentation pathways are expected to involve the loss of:

  • A chlorine radical (·Cl): [M - Cl]⁺ at m/z 142.

  • A methyl radical (·CH₃): [M - CH₃]⁺ at m/z 162.

  • Hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles.

  • Sequential losses: For example, loss of a chlorine atom followed by HCN.

Distinguishing Isomers by Fragmentation:

While the major fragments may be common to all isomers, the relative intensities of these fragments can differ. The position of the chlorine atom can influence the stability of the resulting fragment ions, leading to variations in the fragmentation pattern. For example, the ease of loss of the chlorine atom or other fragments may be subtly different depending on the electronic environment of the C-Cl bond in each isomer. A detailed analysis of the relative abundances of the fragment ions can provide clues to the isomeric structure.

Comparative Mass Spectrometry Data (Key Fragments and their Relative Intensities):

Isomerm/z 177 (M⁺)m/z 179 (M+2)m/z 142 [M-Cl]⁺Other Key Fragments
4-Chloro-2-methylquinoline High~33% of M⁺Moderate115
This compound High~33% of M⁺High115, 77
7-Chloro-2-methylquinoline High~33% of M⁺Moderate115
8-Chloro-2-methylquinoline High~33% of M⁺Moderate140

Authoritative Insight: The fragmentation of the quinoline ring itself can be complex. However, the initial losses of the substituents (Cl and CH₃) are often the most informative for initial differentiation. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the fragment ions and lending further confidence to the structural assignment.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique in isolation provides an infallible identification of the this compound isomers. A robust and scientifically sound characterization relies on the synergistic use of multiple analytical methods. ¹H and ¹³C NMR spectroscopy stand as the most definitive techniques for unambiguous structure elucidation. IR spectroscopy offers a rapid and valuable method for confirming the substitution pattern, particularly through analysis of the fingerprint region. Mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. UV-Vis spectroscopy, while less specific for isomer differentiation, is a valuable tool for quantitative measurements.

By understanding the fundamental principles behind how the isomeric structures influence the spectroscopic outputs and by employing standardized experimental protocols, researchers can confidently and accurately characterize these important heterocyclic compounds, ensuring the integrity and reproducibility of their scientific work.

References

A Senior Application Scientist's Guide to Alternatives in Quinolone Synthesis: Moving Beyond 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quinoline scaffold is a cornerstone of drug design, forming the backbone of numerous therapeutics ranging from antimalarials to anticancer agents.[1][2][3] Building blocks like 6-Chloro-2-methylquinoline are valuable starting points, offering a pre-formed heterocyclic core ready for further functionalization. However, relying solely on a "buy-and-modify" approach with specific, pre-functionalized quinolines can be synthetically restrictive, expensive, and limit the exploration of chemical space.

This guide provides a comparative analysis of strategic alternatives to using building blocks like this compound. We will shift the focus from modifying a pre-existing quinoline to constructing the core de novo. This "build-from-scratch" approach offers greater flexibility in substituent placement, cost-effectiveness at scale, and broader access to novel analogues. We will explore the classic, named reactions that form the bedrock of quinoline synthesis, compare their performance with supporting data, and provide actionable experimental protocols for researchers in drug development.

The Core Dilemma: Building the Scaffold vs. Modifying the Block

The primary alternative to starting a synthesis with a molecule like this compound is to construct the quinoline ring system from more fundamental precursors, typically anilines and carbonyl compounds. This choice presents a strategic trade-off between the convenience of a pre-made core and the flexibility of de novo synthesis.

Build_vs_Buy Start Need Quinolone Scaffold Decision Strategic Choice Start->Decision Buy Buy Pre-functionalized Quinolone (e.g., this compound) Decision->Buy Speed & Convenience Build De Novo Synthesis (From Anilines, etc.) Decision->Build Flexibility & Cost Buy_Pros Pros: - Fewer Steps - Predictable Core Buy->Buy_Pros Buy_Cons Cons: - Limited Diversity - Higher Cost/Mole - Fixed Substitution Buy->Buy_Cons Build_Pros Pros: - High Diversity - Lower Cost Precursors - Full Control of Substitution Build->Build_Pros Build_Cons Cons: - More Synthetic Steps - Optimization Required - Potential for Isomers Build->Build_Cons

Caption: Strategic decision workflow for obtaining a desired quinoline scaffold.

Part 1: Classical De Novo Synthesis Strategies

The following named reactions are the workhorses of quinoline synthesis. They represent robust and scalable alternatives to using pre-functionalized building blocks.

The Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is one of the oldest and most direct methods for producing the parent quinoline ring.[4][5] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[4][6][7] The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ, allowing for the synthesis of substituted quinolines.[1][8]

Causality Behind the Method: The reaction's power lies in its use of simple, inexpensive starting materials. The harsh, acidic, and oxidizing conditions, however, are also its main drawback. The reaction is notoriously exothermic and can be violent if not properly controlled, a critical consideration for scale-up.[9][10] The addition of a moderator like ferrous sulfate is a field-proven technique to temper the reaction's exothermicity.[9]

Skraup_Mechanism cluster_1 Step 1: Acrolein Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration cluster_4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde (Intermediate) Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant (e.g., Nitrobenzene)

Caption: Simplified reaction mechanism of the Skraup quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis provides a more convergent and often milder route to quinolines. It involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][5][7]

Causality Behind the Method: This method is highly effective for producing polysubstituted quinolines and is generally higher yielding than the Skraup synthesis.[4][11] Its primary challenge is regioselectivity when an unsymmetrical ketone is used as the methylene component, which can lead to a mixture of isomeric products.[1][11] The choice of catalyst (acid vs. base) can influence the reaction pathway and final product distribution. Modern variations using solid acid catalysts or microwave irradiation have been developed to improve efficiency and environmental friendliness.[12][13][14]

Friedlander_Mechanism cluster_main Friedländer Synthesis Start o-Aminoaryl Ketone + α-Methylene Ketone Aldol Aldol Condensation (Schiff Base Formation) Start->Aldol Base or Acid Catalyst Cyclization Intramolecular Cyclization & Dehydration Aldol->Cyclization Product Substituted Quinoline Cyclization->Product -H₂O

Caption: Key stages of the Friedländer quinoline synthesis workflow.

The Combes Synthesis

The Combes synthesis is another acid-catalyzed method that reacts an aniline with a 1,3-dicarbonyl compound (like acetylacetone).[5][15] The reaction proceeds through an enamine intermediate, which then cyclizes under strong acid conditions to form the quinoline.[15]

Causality Behind the Method: This method is particularly useful for synthesizing 2,4-disubstituted quinolines.[4] A key consideration is that strongly electron-withdrawing groups on the aniline can inhibit or prevent the final cyclization step, limiting the substrate scope.[15]

Part 2: Advanced Strategies

Modern Catalytic Approaches

Recent advances have focused on overcoming the limitations of classical methods. Transition-metal catalysis (e.g., using Palladium, Cobalt, or Iron) allows for quinoline synthesis under milder conditions with broader functional group tolerance.[12][16][17] These methods often involve C-H bond activation or oxidative annulation strategies, representing the cutting edge of synthetic efficiency.[12] Furthermore, microwave-assisted and ultrasound-promoted syntheses can dramatically reduce reaction times and improve yields.[14][18]

Scaffold Hopping & Bioisosteric Replacement

In advanced drug design, an alternative to modifying a quinoline is to replace it entirely. "Scaffold hopping" involves substituting the quinoline core with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features.[19][20][21] Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects.[22][23][24] For instance, a quinazoline or indole scaffold might be explored as a bioisosteric replacement for a quinoline core to improve properties like metabolic stability or to discover novel intellectual property.[19][25][26]

Comparative Performance Analysis

The choice of synthetic route is a multi-factorial decision. The following table provides a high-level comparison of the primary de novo strategies.

FeatureSkraup / Doebner-von MillerFriedländer SynthesisCombes SynthesisModern Catalytic Methods
Typical Yield Moderate to GoodGood to ExcellentGoodOften Excellent
Scalability Possible, but hazardousGoodGoodVariable, catalyst cost can be a factor
Conditions Harsh (strong acid, high temp, oxidant)Milder (acid or base catalyst)Harsh (strong acid, high temp)Generally Mild
Substrate Scope Broad for anilinesBroad, requires specific ortho-amino carbonylsLimited by electronics on anilineVery Broad, high functional group tolerance
Regiocontrol GoodCan be poor with unsymmetrical ketonesGoodExcellent
Key Advantage Simple, inexpensive starting materialsConvergent, good for polysubstitutionGood for 2,4-disubstitutionHigh efficiency, mildness, and scope
Major Drawback Violent exotherm, harsh conditionsPotential for isomer mixturesLimited by aniline electronicsCatalyst cost and sensitivity

Experimental Protocols

The following protocols are representative examples intended for trained chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Skraup Synthesis of Quinoline

This protocol is a classic example and highlights the necessary safety considerations.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (serves as both oxidant and solvent)

  • Ferrous Sulfate (FeSO₄·7H₂O) (optional, as a moderator)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, ferrous sulfate (if used), and glycerol.[9]

  • Acid Addition: While stirring the mixture vigorously in an ice-water bath, slowly and carefully add concentrated sulfuric acid. The addition is highly exothermic and the temperature must be controlled.[6][9]

  • Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. Immediately remove the heating source.[6][9] The reaction's own heat should sustain the reflux.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water.

    • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

    • The crude quinoline is typically isolated via steam distillation. The unchanged nitrobenzene will distill first, followed by the quinoline.[6]

  • Purification: The collected quinoline can be further purified by extraction with an organic solvent (e.g., diethyl ether) and subsequent distillation.

Protocol 2: Friedländer Synthesis of 2-Methyl-6-chloroquinoline

This protocol demonstrates how to build a molecule similar to the topic's starting material.

Materials:

  • 2-Amino-5-chlorobenzaldehyde

  • Acetone (serves as the α-methylene component)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (solvent)

Procedure:

  • Mixing: In a round-bottom flask, dissolve 2-Amino-5-chlorobenzaldehyde in ethanol.

  • Reagent Addition: Add a stoichiometric excess of acetone to the solution.

  • Catalysis: While stirring at room temperature, add a catalytic amount of aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-Methyl-6-chloroquinoline.

Conclusion

While commercially available building blocks like this compound offer a convenient entry point for synthetic campaigns, a deeper understanding of de novo quinoline synthesis provides chemists with a far more powerful and flexible toolkit. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are robust, scalable, and cost-effective alternatives that enable full control over the substitution pattern of the final molecule.[1][4][5] By weighing the trade-offs between starting material cost, scalability, reaction conditions, and desired structural diversity, researchers can strategically select the optimal path to their target quinoline, accelerating the drug discovery process. The continued evolution of modern catalytic and green chemistry approaches further expands these options, promising even greater efficiency and sustainability in the future.[12][13][18]

References

A Senior Application Scientist's Guide to Validating Synthesized Compounds: A Comparative Analysis of HPLC and NMR for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Imperative of Purity in Drug Development

The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous testing and validation. Purity assessment is a critical, non-negotiable step in this process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7][8] These guidelines categorize impurities into organic, inorganic, and residual solvents, each with specific reporting, identification, and qualification thresholds.[4][5][6] Failure to adequately characterize and control impurities can lead to significant delays in drug development and potential rejection of regulatory submissions.

Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is a powerful and versatile chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[9][10] It is widely regarded as a primary tool for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability to a wide range of compounds.[9][2][11]

The "Why" Behind the Method: Principles of HPLC Separation

The fundamental principle of HPLC lies in the distribution of the analyte between the stationary phase (packed in a column) and the mobile phase (pumped through the column at high pressure).[10] The choice of stationary and mobile phases is critical and dictates the separation mechanism. For most small organic molecules, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13] More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Causality in Experimental Choices:

  • Column Selection: The choice of column chemistry (e.g., C18, C8, Phenyl) and dimensions (length, internal diameter, and particle size) directly impacts resolution and analysis time.[12][14] Shorter columns with smaller particles can provide faster analyses, but at the cost of higher backpressure.[14] The selection should be tailored to the specific properties of the analyte and potential impurities.[12][13][15]

  • Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase controls the elution strength. A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a wide range of polarities.[16] The use of buffers is crucial to control the pH and ensure the consistent ionization state of acidic or basic analytes, thereby achieving reproducible retention times.[16][17]

  • Detector Selection: The most common detector for purity analysis is the UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[10][11] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV-Vis spectrum of the eluting peak, which can be used for peak purity assessment.[18]

Experimental Protocol: A Typical Reversed-Phase HPLC Method for Purity Analysis
  • System Preparation:

    • Ensure the HPLC system is properly maintained, with clean solvent lines and fresh mobile phases.[19][20][21]

    • Prepare the mobile phases using HPLC-grade solvents and filter them through a 0.45 µm membrane to remove particulates. Degas the mobile phases to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[17]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent, ideally the initial mobile phase composition, to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm). If using a DAD/PDA, acquire spectra from 200-400 nm.[18]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[11]

    • If using a DAD/PDA, perform a peak purity analysis to check for co-eluting impurities.[18]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Filtration & Degassing) Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Separation Chromatographic Separation (HPLC Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration PeakPurity Peak Purity Assessment (DAD) Detection->PeakPurity PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: Workflow for HPLC Purity Analysis.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural and Quantitative Analysis

NMR spectroscopy is an exceptionally powerful technique that provides detailed information about the molecular structure of a compound.[22][23] For purity assessment, quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing highly accurate and precise purity values without the need for a reference standard of the analyte itself.[24][25][26]

The "Why" Behind the Method: Principles of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[24][27] By comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[28][29]

Causality in Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[30][31] An ideal internal standard should:

    • Be of high purity (≥99%).[30]

    • Be chemically stable and not react with the analyte or solvent.[27][31]

    • Have signals that do not overlap with any signals from the analyte or solvent.[27][30][32]

    • Be accurately weighable and have good solubility in the chosen NMR solvent.[27][30]

    • Common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[27][31]

  • Solvent Selection: The deuterated solvent should completely dissolve both the analyte and the internal standard.[30]

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. The most critical is the relaxation delay (d1), which must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.[31]

Experimental Protocol: A Typical qNMR Method for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (or 5-7 times the longest T1)

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:[28][29]

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity: Purity of the internal standard

      • analyte: Analyte

      • IS: Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing (Analyte & Internal Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition (Optimized Parameters) Dissolution->Acquisition Processing Spectral Processing (Phasing & Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for qNMR Purity Determination.

Part 4: HPLC vs. NMR - A Comparative Guide

While both HPLC and NMR are powerful techniques for purity assessment, they have distinct advantages and limitations. The choice of which technique to use, or the decision to use both, depends on the specific requirements of the analysis.

FeatureHPLCNMR
Principle Chromatographic separation based on differential partitioning.[10]Nuclear magnetic resonance spectroscopy based on the magnetic properties of atomic nuclei.[22]
Quantification Relative (area percent), requires reference standards for absolute quantification.Absolute (qNMR with internal standard), does not require an analyte-specific reference standard.[26]
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Selectivity High, can separate closely related impurities and isomers.High, provides detailed structural information.[33]
Impurity Detection Excellent for detecting impurities with a chromophore. May miss non-UV active impurities.[3]Detects all proton-containing impurities. Can be challenging for very low-level impurities.[25]
Sample Throughput High, suitable for routine analysis of many samples.Lower, requires longer acquisition times for accurate quantification.
Structural Information Limited, provides retention time and UV spectrum.Provides unambiguous structural confirmation of the main component and can aid in the identification of impurities.[23][33]
Regulatory Acceptance Widely accepted and expected for purity analysis.[34]Increasingly accepted as a primary method for purity determination, especially for reference standards.[25][27]

Part 5: The Power of an Orthogonal Approach

The most robust and scientifically sound approach to validating the purity of a synthesized compound is to use a combination of orthogonal techniques.[1][35] HPLC and NMR are ideal complementary methods. HPLC provides a high-sensitivity impurity profile, while qNMR offers an accurate, absolute measure of the purity of the bulk material and confirms the identity of the main component.[2][3] This dual-pronged approach ensures that a wide range of potential impurities, both structurally related and unrelated, are detected and quantified, providing the highest level of confidence in the quality of your synthesized compound.

References

A comparative study of the anti-malarial activity of quinoline analogs.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anti-malarial Activity of Quinoline Analogs

In the global fight against malaria, a disease that threatens nearly half of the world's population, quinoline-based antimalarials have been a cornerstone of chemotherapy for centuries.[1] From the historical use of quinine to the synthesis of chloroquine and newer analogs, this class of compounds has saved countless lives.[2] However, the relentless evolution of drug resistance in Plasmodium parasites, particularly Plasmodium falciparum, necessitates a continuous effort in drug discovery and development.[1] This guide provides a comparative analysis of the anti-malarial activity of key quinoline analogs, offering insights into their mechanisms of action, resistance profiles, and the experimental methodologies used for their evaluation.

Understanding the Quinoline Arsenal: Major Classes and Mechanisms

Quinoline antimalarials primarily exert their effect during the parasite's intraerythrocytic stage by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of heme.[5] To protect itself, the parasite polymerizes this toxic heme into an inert crystalline substance called hemozoin.[4][6] Many quinoline drugs disrupt this process, leading to a buildup of free heme that induces oxidative stress and kills the parasite.[3]

4-Aminoquinolines: The Workhorse and Its Challenges

Chloroquine (CQ) , the most well-known 4-aminoquinoline, is a weak base that accumulates to high concentrations in the acidic food vacuole of the parasite.[3][7] This accumulation is a critical first step in its mechanism of action. Once concentrated, chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[6] The resulting accumulation of free heme is toxic to the parasite.[3]

Amodiaquine (ADQ) is another important 4-aminoquinoline that shares a similar mechanism of action with chloroquine. It is often used in combination therapies.

Key Mechanistic Steps of Chloroquine Action:

cluster_vacuole Parasite Food Vacuole (Acidic pH) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Inert) Heme->Hz Polymerization Toxicity Parasite Death via Oxidative Stress Heme->Toxicity CQ_accum Chloroquine Accumulation CQ_accum->Heme Inhibits Polymerization Heme_CQ Heme-CQ Complex CQ_outside Chloroquine (External) CQ_outside->CQ_accum Diffusion & Ion Trapping

Caption: Mechanism of Chloroquine Action in the Parasite Food Vacuole.

Quinoline Methanols: A Different Approach

Quinine (QN) , the original antimalarial derived from the cinchona tree, and the synthetic analog Mefloquine (MFQ) , are more lipophilic than chloroquine and do not accumulate to the same extent in the food vacuole.[3] While they also interfere with heme detoxification, they are thought to have additional targets and mechanisms of action that are not yet fully understood.[3] Some studies suggest that mefloquine may interact with parasite proteins and be transported into the parasite via a pathway used for phospholipid uptake.[3]

8-Aminoquinolines: Targeting the Liver Stages

Primaquine (PQ) and the newer, long-acting Tafenoquine (TQ) are unique among quinolines for their activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malaria relapses.[8][9] These drugs are prodrugs that require metabolic activation in the host to generate reactive oxygen species (ROS), which are thought to be responsible for their parasiticidal effects.[9][10] Their precise mechanism of action is still under investigation but is known to be distinct from the 4-aminoquinolines.[11]

The Rise of Resistance: A Major Hurdle

The widespread use of quinoline antimalarials has led to the emergence and spread of drug-resistant P. falciparum strains, significantly compromising their efficacy.[1]

  • Chloroquine Resistance: The primary mechanism of chloroquine resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's food vacuole membrane.[12] These mutations are thought to enable the transporter to efflux chloroquine from the food vacuole, preventing it from reaching the high concentrations needed to inhibit hemozoin formation.[12]

  • Mefloquine Resistance: Resistance to mefloquine has been associated with an increased number of copies of the P. falciparum multidrug resistance 1 (PfMDR1) gene, which encodes a transporter protein that can pump the drug out of the parasite.[12]

Comparative Efficacy of Quinoline Analogs

The efficacy of quinoline analogs varies significantly depending on the Plasmodium species and the geographic region, largely due to the prevalence of drug-resistant strains. The following table summarizes the general activity profile of key quinoline analogs.

Quinoline AnalogClassPrimary Target StageActivity against Chloroquine-Sensitive P. falciparumActivity against Chloroquine-Resistant P. falciparumActivity against P. vivax Hypnozoites
Chloroquine 4-AminoquinolineBlood SchizontsHighLow to NoneNone
Amodiaquine 4-AminoquinolineBlood SchizontsHighModerateNone
Quinine Quinoline MethanolBlood SchizontsHighHighNone
Mefloquine Quinoline MethanolBlood SchizontsHighHighNone
Primaquine 8-AminoquinolineLiver Hypnozoites, GametocytesLowLowHigh
Tafenoquine 8-AminoquinolineLiver Hypnozoites, GametocytesLowLowHigh

Note: Efficacy can vary based on specific parasite strains and patient populations.

Experimental Protocols for Assessing Anti-malarial Activity

The evaluation of new antimalarial compounds requires robust and standardized in vitro and in vivo assays.

In Vitro Susceptibility Testing: The SYBR Green I Assay

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[13][14] The assay measures the proliferation of parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[13]

Experimental Workflow for SYBR Green I Assay:

start Start: Synchronized Ring-Stage P. falciparum Culture plate_prep Prepare 96-well plates with serial dilutions of quinoline analogs start->plate_prep incubation Add parasite culture to plates and incubate for 72 hours plate_prep->incubation lysis Lyse red blood cells and add SYBR Green I dye incubation->lysis read Read fluorescence on a microplate reader lysis->read analysis Analyze data to determine IC50 values read->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for the SYBR Green I in vitro anti-malarial susceptibility assay.

Detailed Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant) in human erythrocytes. Synchronize the parasite culture to the ring stage.

  • Drug Plate Preparation: Prepare serial dilutions of the quinoline analogs in a 96-well microtiter plate. Include a drug-free control and a positive control (e.g., a known antimalarial).

  • Incubation: Add the synchronized parasite culture to the drug-containing plates and incubate for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, lyse the erythrocytes and add SYBR Green I dye to each well.[13]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.[13]

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the 50% inhibitory concentration (IC50) for each compound.

Scientist's Notes: The SYBR Green I assay is a reliable and cost-effective alternative to older radioisotope-based assays.[15][16] It is crucial to use a synchronized parasite culture to ensure reproducible results. The timing of the assay is critical as it allows for one full cycle of parasite replication.

In Vivo Efficacy Testing: The Peters' 4-Day Suppressive Test

The Peters' 4-day suppressive test is a standard in vivo model for assessing the efficacy of potential antimalarial drugs in rodent models, typically mice infected with Plasmodium berghei.[17][18] This test evaluates the ability of a compound to suppress parasitemia during the early stages of infection.

Experimental Protocol Summary:

  • Infection: Mice are inoculated with P. berghei-parasitized red blood cells.[19]

  • Treatment: The test compounds are administered to the mice daily for four consecutive days, starting on the day of infection.[17]

  • Parasitemia Monitoring: On day 4, thin blood smears are prepared from each mouse, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of chemosuppression.

Scientist's Notes: This in vivo model is a critical step in the preclinical evaluation of antimalarial candidates.[20] While rodent malaria models do not perfectly replicate human malaria, they provide valuable information on a compound's in vivo efficacy and potential toxicity.[21]

Future Perspectives: The Next Generation of Quinolines

The continued threat of malaria and the rise of drug resistance demand innovative approaches to antimalarial drug discovery. Research is now focused on several key areas:

  • Novel Analogs: Synthesizing new quinoline analogs with modified structures to overcome existing resistance mechanisms.[1][22] This includes creating hybrid molecules that combine a quinoline core with other pharmacophores to create dual-action antimalarials.[23][24]

  • Combination Therapies: The use of quinolines as partner drugs in artemisinin-based combination therapies (ACTs) remains a cornerstone of malaria treatment.[25][26] Research is ongoing to identify the most effective and durable combinations.

  • Targeting New Pathways: Investigating novel mechanisms of action for quinoline compounds beyond the inhibition of heme detoxification.

Conclusion

Quinoline analogs have a rich history and a vital role in the treatment and prevention of malaria. While the challenge of drug resistance is significant, a deeper understanding of their mechanisms of action and the development of robust screening methodologies are paving the way for the next generation of these life-saving drugs. The comparative analysis presented in this guide highlights the diversity within the quinoline class and underscores the importance of continued research to stay ahead of the ever-evolving malaria parasite.

References

A Head-to-Head Comparison: Performance Benchmarking of QuinoChlor-7X, a Novel 6-Chloro-2-methylquinoline-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in the signaling networks that drive malignant cell growth and survival.[1][2] Dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Within the vast landscape of kinase inhibitor discovery, quinoline-based scaffolds have emerged as a privileged structure, demonstrating significant potential for developing potent and selective inhibitors.[4][5][6] These compounds are featured in several FDA-approved drugs, validating their clinical importance.[4]

This guide introduces QuinoChlor-7X , a novel investigational kinase inhibitor based on a 6-chloro-2-methylquinoline core. This distinct chemical moiety offers a unique framework for engaging the ATP-binding pocket of key oncogenic kinases.[7][8] To rigorously evaluate its preclinical potential, we present a comprehensive benchmarking study comparing QuinoChlor-7X head-to-head with Sorafenib , a well-established multi-kinase inhibitor approved for the treatment of various cancers.[9][10][11]

This guide is designed for researchers, scientists, and drug development professionals. It provides not only a comparative analysis of the two compounds but also detailed, field-proven protocols for the key experiments, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices and present a transparent, data-driven comparison of biochemical potency, cellular efficacy, and on-target activity.

Comparative Framework: QuinoChlor-7X vs. Sorafenib

The selection of a suitable benchmark is critical for contextualizing the performance of a new investigational drug. Sorafenib was chosen for this study due to its well-characterized mechanism of action and its established role in cancer therapy.[9][10][12] It is a multi-kinase inhibitor that targets several key players in tumor progression, including RAF kinases (BRAF and CRAF) within the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are crucial for angiogenesis.[9][12][13]

Our primary hypothesis is that QuinoChlor-7X, while also targeting the RAF/MEK/ERK pathway, may exhibit a different selectivity profile and potentially improved potency against specific kinase isoforms. This head-to-head comparison will focus on three key areas:

  • Biochemical Potency: Direct comparison of the half-maximal inhibitory concentration (IC50) against a key kinase in the MAPK/ERK pathway.

  • Cellular Efficacy: Evaluation of the anti-proliferative effects on a cancer cell line known to be dependent on the MAPK/ERK pathway.

  • Target Engagement: Assessment of the inhibitors' ability to modulate downstream signaling cascades within the target pathway in a cellular context.

The Target Pathway: RAF/MEK/ERK Signaling

The RAF/MEK/ERK signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[14][15][16] Its aberrant activation is a common driver of tumorigenesis.[14][17] This pathway transmits extracellular signals to the nucleus, ultimately controlling gene expression.[3][17] Due to its critical role in cancer, it is a well-validated target for small molecule inhibitors.[14][15]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulation QuinoChlor_7X QuinoChlor-7X QuinoChlor_7X->RAF Inhibition Sorafenib Sorafenib Sorafenib->RAF Inhibition

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of QuinoChlor-7X and Sorafenib.

Experimental Benchmarking: Protocols and Data

The following sections provide detailed methodologies for a direct comparison of QuinoChlor-7X and Sorafenib. The experimental workflow is designed to provide a comprehensive preclinical assessment of the novel inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_data Data Analysis IC50 IC50 Determination (Kinase Inhibition Assay) Comparison Comparative Analysis of QuinoChlor-7X vs. Sorafenib IC50->Comparison MTT Cell Viability (MTT Assay) MTT->Comparison WB Target Engagement (Western Blot) WB->Comparison

Caption: The experimental workflow for benchmarking the novel kinase inhibitor.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Objective: To determine and compare the IC50 values of QuinoChlor-7X and Sorafenib against a target kinase (e.g., BRAF).

Methodology: A radiometric filter-binding assay is a robust method for measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[18]

Step-by-Step Protocol:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant human BRAF), a suitable substrate (e.g., myelin basic protein), and varying concentrations of the inhibitor (QuinoChlor-7X or Sorafenib) in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that binds the substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data:

CompoundTarget KinaseIC50 (nM)
QuinoChlor-7X BRAF15
Sorafenib BRAF20[10]
Cellular Efficacy: Anti-Proliferative MTT Assay

Objective: To assess the cytotoxic effects of QuinoChlor-7X and Sorafenib on a human cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation).

Methodology: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with a range of concentrations of QuinoChlor-7X or Sorafenib for 72 hours.[20]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Comparative Data:

CompoundCell LineGI50 (µM)
QuinoChlor-7X A375 (BRAF V600E)0.8
Sorafenib A375 (BRAF V600E)1.5
Target Engagement: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the anti-proliferative effects of the inhibitors are due to the inhibition of the target kinase by measuring the phosphorylation status of a downstream effector (e.g., ERK).

Methodology: Western blotting is a technique used to detect specific proteins in a sample.[21] By using antibodies specific to both the phosphorylated and total forms of a protein, the extent of target inhibition can be quantified.[21][22][23]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitors at their respective GI50 concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[21]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[21][24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation.

Expected Outcome: Treatment with both QuinoChlor-7X and Sorafenib is expected to show a significant reduction in the levels of p-ERK compared to the untreated control, confirming on-target activity. A more pronounced reduction with QuinoChlor-7X would suggest greater target engagement at the tested concentration.

Discussion and Interpretation

Based on the hypothetical data presented, QuinoChlor-7X demonstrates a superior performance profile compared to Sorafenib in this specific preclinical context. The lower IC50 value against BRAF suggests a higher biochemical potency. This enhanced potency at the molecular level translates into greater cellular efficacy, as evidenced by the lower GI50 value in the A375 melanoma cell line.

The Western blot analysis would further substantiate these findings by providing a direct link between the observed anti-proliferative effects and the intended mechanism of action – the inhibition of the RAF/MEK/ERK pathway. The stronger inhibition of ERK phosphorylation by QuinoChlor-7X would indicate a more effective engagement of the target in a cellular environment.

It is important to note that this guide presents a focused comparison against a single kinase and cell line. A comprehensive evaluation of QuinoChlor-7X would necessitate broader kinase profiling to assess its selectivity across the kinome, as well as testing in a wider range of cancer cell lines to understand its full therapeutic potential.

Conclusion

This comparative guide provides a robust framework for the preclinical benchmarking of novel kinase inhibitors. The head-to-head comparison of QuinoChlor-7X with the established drug Sorafenib, using a combination of biochemical and cellular assays, offers a clear and objective assessment of its performance. The presented data, though hypothetical, illustrates a scenario where a novel compound with a this compound scaffold exhibits promising potency and efficacy. The detailed, step-by-step protocols serve as a valuable resource for researchers in the field, promoting standardized and reproducible experimental practices. Further investigation into the selectivity, pharmacokinetic, and in vivo efficacy of QuinoChlor-7X is warranted to fully elucidate its potential as a next-generation targeted cancer therapy.

References

A Senior Application Scientist's Guide to Spectral Data Cross-Referencing: A Case Study on 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous identification and purity assessment of synthesized compounds are paramount. Spectroscopic analysis forms the bedrock of this characterization process. However, raw experimental data, in isolation, is merely a collection of signals. Its true value is unlocked through meticulous comparison with established literature values. This guide provides a comprehensive framework for cross-referencing experimental spectral data with authoritative sources, using the heterocyclic compound 6-Chloro-2-methylquinoline (CAS No. 92-46-6) as a practical exemplar.

As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the scientific reasoning behind them. This guide is structured to provide not only the "how" but also the "why," ensuring a robust and self-validating approach to compound characterization that stands up to rigorous scientific scrutiny.

The Analytical Workflow: From Sample to Verified Structure

The journey from a newly synthesized compound to a fully characterized molecule follows a systematic workflow. It begins with careful sample preparation, proceeds to data acquisition using various spectroscopic techniques, and culminates in the critical analysis and cross-referencing of the obtained spectra with established literature data. This process ensures the identity and purity of the compound, which is a critical step before it can be advanced in a research or development pipeline.

Spectral_Analysis_Workflow General Workflow for Spectral Data Verification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Compound Synthesis & Purification NMR_Prep NMR Sample Prep (5-10 mg in 0.6 mL CDCl3) Prep->NMR_Prep aliquots IR_Prep IR Sample Prep (e.g., KBr Pellet) Prep->IR_Prep aliquots MS_Prep MS Sample Prep (Dilute solution) Prep->MS_Prep aliquots UV_Prep UV-Vis Sample Prep (Known concentration in solvent) Prep->UV_Prep aliquots NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq UV_Acq UV-Vis Spectroscopy UV_Prep->UV_Acq Exp_Data Experimental Spectral Data NMR_Acq->Exp_Data IR_Acq->Exp_Data MS_Acq->Exp_Data UV_Acq->Exp_Data Comparison Cross-Referencing: Experimental vs. Literature Exp_Data->Comparison Lit_Search Literature Search (Databases: NIST, PubChem) Lit_Search->Comparison Verification Structural Verification & Purity Assessment Comparison->Verification

Caption: General workflow from sample preparation to structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbons on the quinoline core.

Experimental Protocol: ¹H and ¹³C NMR

The causality behind this protocol is to obtain high-resolution spectra by ensuring the sample is free of particulate matter and is dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals.[1]

  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean 5 mm NMR tube.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Place the NMR tube in the spectrometer. Optimize the magnetic field homogeneity through shimming. Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.[1]

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The electron-withdrawing chlorine atom and the nitrogen atom in the quinoline ring significantly influence the chemical shifts of the aromatic protons.

Proton AssignmentExperimental δ (ppm)Literature δ (ppm)[2][3]
-CH₃2.72~2.7
H-37.25~7.2-7.3
H-47.95~7.9-8.0
H-57.98~8.0
H-77.45~7.4-7.5
H-87.65~7.6-7.7

Note: Literature values are approximate and can vary based on solvent and concentration.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons adjacent to electronegative atoms (N, Cl) appearing at higher chemical shifts (downfield).

Carbon AssignmentExperimental δ (ppm)Literature δ (ppm)[2]
-CH₃25.1~25
C-2158.5~158-159
C-3121.8~121-122
C-4135.9~135-136
C-4a147.5~147-148
C-5126.8~126-127
C-6133.2~133-134
C-7129.5~129-130
C-8126.3~126-127
C-8a130.1~130-131

Note: Literature values are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This method is chosen for solid samples as it provides a uniform matrix (Potassium Bromide, KBr) that is transparent to IR radiation in the typical analysis range, minimizing interference.[4]

  • Sample Preparation : Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation : Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[6]

IR Data Comparison

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring system and the carbon-chlorine bond.

Vibrational ModeExperimental (cm⁻¹)Literature (cm⁻¹)[2][7]
Aromatic C-H Stretch30503100-3000
C=C/C=N Ring Stretch1610, 1570, 14951600-1400
C-H In-plane Bend1220, 11301300-1000
C-Cl Stretch825~830
C-H Out-of-plane Bend780900-675

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that causes fragmentation of the molecule. This is beneficial as the resulting fragmentation pattern provides a "fingerprint" that can be compared to library spectra for identification.

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis : Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer.

  • Detection : Detect the ions to generate the mass spectrum.

Mass Spectrometry Data Comparison

The molecular formula of this compound is C₁₀H₈ClN, with a molecular weight of approximately 177.63 g/mol .[8] The presence of chlorine is indicated by a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.

IonExperimental m/zLiterature m/z[3][7]Notes
[M]⁺177177Molecular Ion
[M+2]⁺179179Isotope peak for ³⁷Cl
[M-Cl]⁺142142Loss of Chlorine
[M-Cl-HCN]⁺115115Subsequent loss of HCN

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic quinoline ring.

Experimental Protocol: UV-Vis Spectroscopy

The choice of solvent is critical as it must be transparent in the region of analysis.[9] A known concentration is used to allow for quantitative analysis via the Beer-Lambert Law if needed.

  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water) of a precisely known concentration.[10]

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and cuvette.[11]

  • Data Acquisition : Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.

UV-Vis Data Comparison

Aromatic compounds like quinoline derivatives typically exhibit multiple absorption bands corresponding to π → π* transitions.[12]

SolventExperimental λmax (nm)Literature λmax (nm)[10]
Ethanol230, 285, 318229, 284, 317
Water228, 282, 315228, 281, 315

Discussion: Synthesizing the Evidence

The cross-referencing of experimental data with literature values across multiple, independent analytical techniques provides a powerful and self-validating system for structural confirmation. In our case study of this compound, the close agreement between the hypothetical experimental data and the literature values for ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis provides a high degree of confidence in the compound's identity and structure.

Discrepancies, when they arise, are not necessarily indicative of an incorrect structure. Minor shifts in NMR or UV-Vis spectra can be attributed to differences in solvent, concentration, or pH. Variations in IR spectra can result from different sample preparation methods (e.g., KBr pellet vs. thin film). It is the role of the experienced scientist to interpret these variations in the context of the experimental conditions.

Conclusion

The rigorous comparison of experimental data with established literature values is a cornerstone of scientific integrity in chemical research. This guide has demonstrated a multi-faceted approach to the characterization of this compound, integrating protocols, data comparison, and the underlying scientific principles for NMR, IR, MS, and UV-Vis spectroscopy. By adopting this systematic and logical workflow, researchers can ensure the trustworthiness and accuracy of their findings, which is essential for the advancement of drug discovery and development.

References

Evaluating the cost-effectiveness of different synthetic routes to 6-Chloro-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, 6-Chloro-2-methylquinoline stands as a pivotal intermediate, crucial for the development of a range of valuable compounds, from anti-cancer agents to fluorescent dyes.[1] The economic and procedural efficiency of its synthesis is therefore a matter of significant interest to researchers and process chemists alike. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile molecule, offering experimental insights and data to inform your selection of the most cost-effective pathway for your specific needs.

Introduction to Synthetic Strategies

The synthesis of the quinoline scaffold is a well-trodden path in organic chemistry, with several classic named reactions offering viable routes.[2][3] For the specific synthesis of this compound, the most relevant and widely adaptable of these include the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Gould-Jacobs reaction. Each presents a unique set of advantages and disadvantages in terms of starting material cost, reaction conditions, yield, and scalability. More contemporary, metal-catalyzed approaches are also emerging, promising milder conditions and improved efficiency.[4][5]

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of each major synthetic pathway, providing a balanced evaluation of their respective merits.

The Doebner-von Miller Reaction: A Classic Workhorse

The Doebner-von Miller reaction is a robust and long-established method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] For this compound, this typically involves the reaction of 4-chloroaniline with crotonaldehyde or its in-situ generated equivalent.

Reaction Mechanism: The reaction is generally understood to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[6] While the precise mechanism has been a subject of debate, the overall transformation is reliable.[6]

Experimental Protocol (Representative):

  • In a round-bottom flask, combine 4-chloroaniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the mixture with cooling, as the initial reaction can be vigorous.[8]

  • Introduce an oxidizing agent, such as nitrobenzene or arsenic acid.[9]

  • Heat the reaction mixture for several hours to drive the cyclization and oxidation steps to completion.[8]

  • Upon completion, the reaction mixture is basified to liberate the free quinoline, which can then be purified by steam distillation or column chromatography.[8]

Cost-Effectiveness Analysis:

  • Advantages: The starting materials, 4-chloroaniline and crotonaldehyde, are relatively inexpensive and readily available. The procedure does not typically require specialized equipment.

  • Disadvantages: The reaction often requires harsh conditions, including strong acids and high temperatures, which can lead to the formation of polymeric byproducts and lower yields.[8] The use of toxic oxidizing agents like arsenic acid is a significant environmental and safety concern. Purification can be challenging due to the formation of tarry residues.[10]

The Combes Quinoline Synthesis: A Diketone Approach

The Combes synthesis offers an alternative route utilizing the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[2][11] To synthesize this compound, 4-chloroaniline would be reacted with acetylacetone.

Reaction Mechanism: The initial step involves the formation of an enamine intermediate from the aniline and the β-diketone.[11][12] Subsequent acid-catalyzed cyclization and dehydration lead to the formation of the quinoline ring.[11][12]

Experimental Protocol (Representative):

  • Condense 4-chloroaniline with acetylacetone, often with azeotropic removal of water, to form the enamine intermediate.

  • Treat the intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heat to induce cyclization.[2][12]

  • The reaction is then worked up by neutralization and extraction, followed by purification of the product.

Cost-Effectiveness Analysis:

  • Advantages: This method can provide good yields of the desired product. The starting materials are generally affordable.

  • Disadvantages: The strongly acidic conditions and high temperatures can be problematic for sensitive substrates. The use of PPA can make the workup procedure more challenging. Regioselectivity can be an issue with unsymmetrical β-diketones, though this is not a concern with acetylacetone.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

While the classic Gould-Jacobs reaction produces 4-hydroxyquinoline derivatives, it can be adapted to furnish this compound through subsequent chemical modifications.[13][14] The initial reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester.[13][15]

Reaction Mechanism: The synthesis begins with the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[13] Saponification and decarboxylation then yield the 4-hydroxyquinoline.[13]

Experimental Protocol (Representative):

  • React 4-chloroaniline with diethyl ethoxymethylenemalonate and heat to form the enamine intermediate.[3]

  • Induce thermal cyclization by heating the intermediate in a high-boiling solvent like diphenyl ether.[3]

  • Hydrolyze the resulting ester with a base, such as sodium hydroxide.[3]

  • Acidify the mixture to precipitate the carboxylic acid, which is then decarboxylated by heating to yield 4-hydroxy-6-chloroquinoline.[3]

  • Further steps would be required to convert the 4-hydroxy group to a hydrogen and introduce the 2-methyl group, adding complexity to the overall synthesis.

Cost-Effectiveness Analysis:

  • Advantages: This route offers a high degree of control and often leads to clean products.

  • Disadvantages: This is a multi-step synthesis to reach the target molecule, which significantly impacts the overall yield and cost-effectiveness. The high temperatures required for cyclization can be energy-intensive.[3]

The Friedländer Synthesis: Condensation with an α-Methylene Ketone

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16][17][18] For this compound, this would entail reacting 2-amino-5-chlorobenzaldehyde or 2-amino-5-chlorophenyl methyl ketone with acetone.

Reaction Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[17] The reaction can be catalyzed by either acid or base.[16][17]

Experimental Protocol (Representative):

  • Combine 2-amino-5-chlorobenzaldehyde with a suitable ketone (e.g., acetone) in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.[19]

  • Heat the reaction mixture to drive the condensation and cyclization.

  • Purify the resulting this compound via standard methods like recrystallization or column chromatography.

Cost-Effectiveness Analysis:

  • Advantages: This method can be a very direct and efficient route. Modern variations using milder catalysts and greener solvents are being developed.[20][21]

  • Disadvantages: The primary limitation is the availability and stability of the required 2-amino-5-chlorobenzaldehyde or ketone starting material, which can be expensive or require separate synthesis.[21]

Quantitative Data Summary

Synthetic RouteStarting MaterialsTypical Yield (%)Reaction ConditionsCost of ReactantsSafety/Environmental ConcernsScalability
Doebner-von Miller 4-Chloroaniline, Crotonaldehyde40-60Strong acid, high temp., oxidizing agentLowHigh (toxic reagents, byproducts)Moderate
Combes 4-Chloroaniline, Acetylacetone60-80Strong acid (H₂SO₄ or PPA), high temp.Low to ModerateModerate (corrosive acids)Good
Gould-Jacobs (adapted) 4-Chloroaniline, Diethyl ethoxymethylenemalonateMulti-stepHigh temp. cyclization, multiple stepsModerateModerate (high-boiling solvents)Low
Friedländer 2-Amino-5-chlorobenzaldehyde, Acetone70-90Acid or base catalyst, moderate temp.High (for substituted benzaldehyde)Low to ModerateGood

Visualization of Synthetic Pathways

Synthetic_Routes cluster_Doebner Doebner-von Miller cluster_Combes Combes cluster_GouldJacobs Gould-Jacobs (adapted) cluster_Friedlander Friedländer A1 4-Chloroaniline P1 This compound A1->P1 B1 Crotonaldehyde B1->P1 A2 4-Chloroaniline P2 This compound A2->P2 B2 Acetylacetone B2->P2 A3 4-Chloroaniline I3 4-Hydroxy-6-chloroquinoline A3->I3 B3 Diethyl ethoxymethylenemalonate B3->I3 P3 This compound I3->P3 Further Steps A4 2-Amino-5-chlorobenzaldehyde P4 This compound A4->P4 B4 Acetone B4->P4

Caption: Comparative synthetic routes to this compound.

Workflow for Evaluating Cost-Effectiveness

Cost_Effectiveness_Workflow Start Define Synthesis Scale and Purity Requirements Step1 Evaluate Cost and Availability of Starting Materials Start->Step1 Step2 Analyze Reaction Conditions (Temp., Pressure, Catalysts) Step1->Step2 Step3 Assess Reaction Yield and Throughput Step2->Step3 Step4 Consider Purification Costs and Complexity Step3->Step4 Step5 Evaluate Safety and Environmental Impact (Waste Disposal) Step4->Step5 Decision Select Most Cost-Effective Route Step5->Decision Doebner Doebner-von Miller Decision->Doebner Low reactant cost, but harsh conditions Combes Combes Decision->Combes Good balance of cost and yield GouldJacobs Gould-Jacobs Decision->GouldJacobs High purity, but multi-step Friedlander Friedländer Decision->Friedlander High yield, but expensive starting material

Caption: Workflow for selecting a cost-effective synthetic route.

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For large-scale industrial production where the cost of raw materials is a primary driver, the Combes synthesis often presents the most balanced option, offering good yields from relatively inexpensive starting materials.

  • If the cost of the starting 2-amino-5-chlorobenzaldehyde is not prohibitive, the Friedländer synthesis is an excellent choice for achieving high yields under milder conditions.

  • The Doebner-von Miller reaction , while utilizing cheap reagents, is often hampered by harsh conditions and lower yields, making it less attractive for high-purity applications.

  • The Gould-Jacobs route, in its adapted form, is generally too circuitous for the cost-effective production of this specific target molecule.

Ultimately, a thorough process of hazard analysis, cost modeling of raw materials and reagents, and small-scale experimental validation is recommended before committing to a large-scale synthesis. The continuous development of greener and more efficient catalytic systems may soon offer even more attractive alternatives to these classic methods.[22][23]

References

In-vitro testing protocols to validate the efficacy of new 6-Chloro-2-methylquinoline compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In-Vitro Efficacy Validation of Novel 6-Chloro-2-methylquinoline Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro efficacy of new this compound (6-CMQ) derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Therefore, a multi-faceted and robust in-vitro testing strategy is not just recommended; it is essential for elucidating a new compound's primary mechanism of action and therapeutic potential.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to experimental design, reflecting the decision-making process in a drug discovery pipeline. We will move from foundational cytotoxicity assessments to nuanced, application-specific efficacy models, emphasizing the causality behind each experimental choice and the importance of self-validating protocols.

Workflow for Validating Novel 6-CMQ Compounds

The validation process should be systematic, starting with broad assessments of cellular viability and progressively narrowing down to specific mechanistic inquiries based on the compound's intended therapeutic application.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Application-Specific Efficacy Testing cluster_2 Phase 3: Mechanistic Deep Dive A Compound Synthesis & Characterization B General Cytotoxicity & Viability Assays (e.g., MTT, XTT) A->B C Anticancer Assays B->C Select based on IC50 & Target Profile D Antimicrobial Assays B->D Select based on IC50 & Target Profile E Anti-inflammatory Assays B->E Select based on IC50 & Target Profile F Target Engagement (Western Blot) C->F Investigate MoA G Gene Expression (qPCR) C->G Investigate MoA I Data Analysis & Lead Candidate Selection E->G Investigate MoA H Protein Quantification (ELISA) E->H Investigate MoA

Caption: Overall experimental workflow for 6-CMQ compound validation.

Foundational Assays: Assessing Cellular Viability and Cytotoxicity

The initial step for any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and establishes the dose ranges for subsequent, more complex assays. The preclinical evaluation of novel compounds is a critical phase in the drug discovery pipeline, with in-vitro assays serving as the foundational step.[3]

Tetrazolium Reduction Assays (MTT & XTT)

These colorimetric assays are fundamental for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to a colored formazan product.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT, a yellow tetrazole, is reduced to an insoluble purple formazan by mitochondrial dehydrogenases in living cells.[4][5] A solubilization step (e.g., with SDS or DMSO) is required before reading the absorbance.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[5][6] This makes it more convenient than the MTT assay.[6]

Scientific Rationale: The choice between MTT and XTT often depends on workflow efficiency. XTT is generally preferred for higher throughput screening due to the lack of a solubilization step.[6] These assays are crucial for calculating the IC50 (half-maximal inhibitory concentration), a key metric for comparing compound potency.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Treat cells with a serial dilution of the new 6-CMQ compound and a relevant standard drug (e.g., Doxorubicin for cancer cells). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[5]

  • Reagent Addition: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the orange formazan product at 450-490 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Efficacy Testing for Specific Therapeutic Applications

Based on the known activities of the quinoline scaffold and the results of initial screening, targeted assays should be employed.

2.A. Anticancer Efficacy Evaluation

The 6-chloro-substituted quinoline scaffold shows potential in generating potent anti-cancer agents.[8] A robust evaluation requires assessing effects on proliferation, invasion, and the induction of cell death.

Cancer metastasis is a multi-step process that involves cell migration and invasion into neighboring tissues. The Transwell (or Boyden chamber) assay is a widely accepted technique to study these processes in vitro.[9] It uses a porous membrane insert to separate an upper and lower chamber.[9]

  • Migration Assay: Cells move through the porous membrane towards a chemoattractant in the lower chamber.[10]

  • Invasion Assay: The membrane is coated with an extracellular matrix (ECM) component like Matrigel, requiring cells to actively degrade the matrix before migrating.[9][10][11]

G cluster_0 Transwell Invasion Assay Workflow A 1. Coat Transwell insert with Matrigel (ECM) B 2. Seed serum-starved cancer cells in upper chamber with 6-CMQ compound A->B C 3. Add chemoattractant (e.g., FBS) to lower chamber B->C D 4. Incubate for 24-48h C->D E 5. Remove non-invading cells from upper surface D->E F 6. Fix, stain, and image invaded cells on lower surface E->F G 7. Quantify invaded cells F->G

Caption: Step-by-step workflow for the Transwell invasion assay.

  • Insert Coating: Thaw Matrigel on ice and coat the apical side of an 8 μm pore size Transwell insert. Allow it to solidify at 37°C.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free media containing the 6-CMQ compound or control.

  • Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Carefully remove non-invading cells from the top surface of the membrane with a cotton swab.

  • Fixation & Staining: Fix the invaded cells on the bottom surface with methanol and stain with Crystal Violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in multiple fields of view under a microscope.

To understand how a compound exerts its effect, it's crucial to investigate its impact on key signaling proteins. Western blotting is a cornerstone technique for detecting and semi-quantifying specific proteins in a cell lysate.[12][13][14][15]

Scientific Rationale: For an anticancer compound, one might probe for markers of apoptosis (e.g., Cleaved Caspase-3, PARP), cell cycle arrest (e.g., p21, p27), or inhibition of pro-survival pathways (e.g., p-Akt, p-ERK). This provides direct evidence of target engagement and mechanism of action.

  • Protein Extraction: Treat cells with the 6-CMQ compound at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Denature protein samples by boiling in SDS-containing loading buffer. Separate 20-40 µg of protein per lane on a polyacrylamide gel based on molecular weight.[13][15]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

2.B. Antimicrobial Efficacy Evaluation

Quinolone derivatives are well-known for their antimicrobial properties.[1] Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) are essential for determining a compound's potency against bacterial strains.[16]

The broth microdilution method is a gold-standard technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

Scientific Rationale: This assay provides a quantitative measure (the MIC value) of a compound's potency, which is fundamental for comparing it to existing antibiotics and for guiding further development.[16] It is a high-throughput method adaptable to 96-well plates.[16]

  • Compound Preparation: Prepare a 2-fold serial dilution of the 6-CMQ compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.

2.C. Anti-inflammatory Efficacy Evaluation

Chronic inflammation is implicated in a wide range of diseases.[18] In-vitro models using immune cells, such as macrophages, are excellent systems for screening the anti-inflammatory potential of new compounds.[19]

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (e.g., RAW 264.7 cell line), leading to the production of pro-inflammatory mediators.[19]

Scientific Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant.[20] A reduction in these cytokines indicates potent anti-inflammatory activity.

G cluster_0 NF-κB Inflammatory Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Compound 6-CMQ Compound Compound->IKK Potential Site of Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

  • Cell Treatment: Seed RAW 264.7 macrophages. Pre-treat the cells with various concentrations of the 6-CMQ compound for 1-2 hours. Then, stimulate with LPS (e.g., 1 µg/mL) for 24 hours.[21]

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.[21]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight.[22]

  • Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding.[20]

  • Sample Incubation: Add standards of known TNF-α concentration and the collected cell supernatants to the wells. Incubate for 1-2 hours.[21]

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1 hour.[22][23]

  • Enzyme Conjugate: Wash and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.[21]

  • Substrate Addition: Wash and add a chromogenic substrate (e.g., TMB). A colored product will develop.[24]

  • Stop Reaction: Stop the reaction with an acid (e.g., H2SO4) and read the absorbance at 450 nm.[21][24]

  • Analysis: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Data Presentation: A Comparative Guide

To fulfill the objective of a comparison guide, data should be presented clearly, comparing the novel 6-CMQ compound against a vehicle control and a known standard drug.

Table 1: Comparative Anticancer Activity
CompoundCell LineIC50 (µM)% Invasion Inhibition (at 10 µM)Cleaved Caspase-3 (Fold Change vs. Control)
Vehicle (0.1% DMSO) MCF-7>1000%1.0
Doxorubicin (Standard) MCF-70.845%8.5
New 6-CMQ Compound MCF-75.278%6.2
Table 2: Comparative Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
Vehicle (0.1% DMSO) S. aureus>256
Ciprofloxacin (Standard) S. aureus1
New 6-CMQ Compound S. aureus8
Table 3: Comparative Anti-inflammatory Activity
Compound TreatmentCell LineTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle + LPS RAW 264.735001800
Dexamethasone (Standard) + LPS RAW 264.7450250
New 6-CMQ Compound + LPS RAW 264.7980550

Assay Validation and Trustworthiness

Every protocol described must be a self-validating system. The trustworthiness of your data hinges on rigorous validation and the consistent use of appropriate controls.[25]

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the results are consistent.

  • Positive and Negative Controls: The inclusion of a known active compound (positive control, e.g., Doxorubicin, Ciprofloxacin) and an inactive vehicle (negative control, e.g., DMSO) is non-negotiable. They validate that the assay system is working correctly.

  • Reference Standards: For quantitative assays like ELISA and qPCR, a standard curve generated from a known concentration of the analyte is essential for accurate quantification.[22]

  • Data Integrity: Clearly document all parameters, including cell passage number, reagent lot numbers, and incubation times. This ensures that experiments can be faithfully repeated.

By adopting this integrated and methodologically sound approach, researchers can confidently validate the in-vitro efficacy of new this compound compounds, generating the robust data package required for the next stages of drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The proper disposal of 6-chloro-2-methylquinoline is not merely a procedural task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals. As a halogenated heterocyclic compound, this compound is subject to stringent disposal regulations due to its potential toxicity and environmental persistence. The core principle of its disposal is waste minimization, stringent segregation, secure containment, and transfer to a licensed hazardous waste management facility. Adherence to these protocols is mandatory to ensure the safety of laboratory personnel and protect the broader ecosystem.

Hazard Profile and Regulatory Imperative

Understanding the inherent risks of this compound is fundamental to appreciating the stringency of its disposal protocols. The causality behind these procedures stems directly from its chemical properties and the associated regulatory classifications.

1.1. Toxicological Characteristics this compound, also known as 6-chloroquinaldine, is classified as a hazardous substance.[1] Key health hazards include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin Irritation: It is known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation: Direct contact can lead to serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5][6]

Furthermore, the toxicological properties of many quinoline derivatives have not been exhaustively investigated, mandating a cautious approach where the compound is handled as if it were highly toxic.[2] Quinolines as a class are recognized for their biological activity and potential for environmental persistence, posing risks to aquatic life.[7][8]

1.2. Regulatory Framework As a chlorinated organic compound, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273).[9] Such halogenated organic compounds are specifically regulated due to their potential to form persistent and toxic byproducts upon improper disposal.[10] Disposal procedures must, therefore, comply with all federal, state, and local regulations, which often involve classifying the material under a specific hazardous waste code.[11][12]

Pre-Disposal Safety and Handling: Engineering and Personal Controls

Safe disposal begins with safe handling. The primary objective is to prevent any personal exposure or environmental release during the collection and storage of waste.

2.1. Engineering Controls All handling and preparation of this compound for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][13] This minimizes the risk of inhaling dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[14]

2.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory for any personnel involved in the handling or disposal process.

  • Eye Protection: Wear chemical safety goggles or a full-face shield conforming to OSHA's regulations in 29 CFR 1910.133.[11]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or significant exposure, chemical-resistant aprons or coveralls should be worn.[4][11]

Waste Segregation and Collection Protocol

The cornerstone of a compliant and cost-effective disposal program is the meticulous segregation of waste streams. Mixing halogenated waste with other waste types can result in the entire volume being classified under the most restrictive and expensive disposal category.

3.1. Waste Stream Identification All materials that have come into contact with this compound must be treated as hazardous waste. This includes the primary chemical as well as secondary contaminated items.

Waste StreamDescriptionRecommended Container
Unused or Expired Solid Chemical Pure, solid this compound.Original container or a sealable, labeled hazardous waste container for solids.
Contaminated Lab Supplies (Solid Waste) Used gloves, weigh boats, pipette tips, absorbent pads, and other disposable items.Lined, puncture-resistant pail or drum clearly labeled for solid hazardous waste.[15]
Solutions in Organic Solvents This compound dissolved in solvents (e.g., methanol, dichloromethane).Sealable, compatible container for "Halogenated Organic Liquid Waste."[13]
Aqueous Solutions & Rinsate The first rinse from cleaning contaminated glassware. Subsequent rinses may be permissible for drain disposal depending on local EHS policy, but the first rinse is always hazardous.[15]Sealable, compatible container for "Aqueous Hazardous Waste."

3.2. Containerization and Labeling Proper containment and labeling are legally required and essential for safe handling by waste management personnel.

  • Compatibility: Ensure the waste container is chemically compatible with this compound and any solvents used.[15]

  • Sealing: Containers must be kept tightly sealed at all times, except when actively adding waste.[11] Never leave a funnel in an open waste container.

  • Labeling: All waste containers must be affixed with a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "this compound" and any other constituents.[13][15]

    • The approximate percentage of each constituent.

    • The date accumulation started.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence from the point of waste generation to its final removal from the laboratory. This process ensures that all safety and regulatory checkpoints are met.

Step 1: Generation & Immediate Segregation At the point of generation, immediately place the waste into the correct, pre-labeled satellite accumulation container as defined in Section 3. Do not allow waste to accumulate on benchtops.

Step 2: Secure Storage in a Satellite Accumulation Area (SAA) Store the sealed waste containers in a designated SAA within the laboratory. This area must be under the direct control of the laboratory personnel and situated at or near the point of generation. The SAA must be clearly marked.

Step 3: Container Management Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion. Once a container is full, seal it securely and ensure the label is complete and accurate.

Step 4: Requesting Waste Pickup Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup. Provide them with the necessary information regarding the waste type and quantity.

Step 5: Final Disposal The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[3][16] The most common method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.

Below is a diagram illustrating the decision-making process for proper disposal.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated: Contains this compound is_solid Is the waste primarily solid? start->is_solid solid_pure Unused/Expired Chemical or Grossly Contaminated Solids is_solid->solid_pure Yes liquid_organic Is the solvent organic? is_solid->liquid_organic No (Liquid) container_solid Collect in labeled container for: 'Solid Halogenated Waste' solid_pure->container_solid solid_debris Contaminated PPE, Labware, Absorbents solid_debris->container_solid halogenated_solvent Solution in Halogenated Solvent (e.g., DCM, Chloroform) liquid_organic->halogenated_solvent Yes aqueous_waste Aqueous Solution or First Rinse liquid_organic->aqueous_waste No (Aqueous) container_halogenated Collect in labeled container for: 'Halogenated Liquid Waste' halogenated_solvent->container_halogenated non_halogenated_solvent Solution in Non-Halogenated Solvent (e.g., Hexane, Ethanol) non_halogenated_solvent->container_halogenated container_aqueous Collect in labeled container for: 'Aqueous Hazardous Waste' aqueous_waste->container_aqueous end Store in SAA. Contact EHS for pickup. container_solid->end container_halogenated->end container_aqueous->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Response In the event of a spill, prompt and correct action is critical.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large, in a poorly ventilated area, or presents an immediate inhalation hazard, evacuate the area.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the substance.[13] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[11][13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.[13]

  • Reporting: Report the incident to your institution's EHS officer.

5.2. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.[2]

References

Navigating the Safe Handling of 6-Chloro-2-methylquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 6-Chloro-2-methylquinoline, a halogenated heterocyclic compound, presents a specific set of hazards that necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Risks: Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications underscore the critical need for a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Principles of Protection: A Multi-Layered PPE Approach

A robust PPE strategy for handling this compound involves a combination of engineering controls, administrative controls, and personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 dust mask or a half-mask respirator with an organic vapor cartridge and a P100 particulate filter
Conducting reactions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood. Respirator may be required based on risk assessment.
Purification (e.g., chromatography) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatWork in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatFull-face respirator with an organic vapor cartridge and a P100 particulate filter
Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-risk operations.

  • Enhanced Protection: For tasks with a higher risk of splashes, such as transferring solutions or working with larger quantities, chemical splash goggles are essential. For maximum protection, a face shield should be worn in conjunction with goggles.

Hand Protection: Choosing the Right Gloves
  • Recommended Materials: Nitrile or neoprene gloves provide good resistance to a range of chemicals.

  • Double-Gloving: For enhanced protection, particularly during prolonged handling or when working with solutions, double-gloving is a recommended practice.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. If any damage is observed, or if direct contact with the chemical occurs, remove and replace the gloves immediately.

Body Protection: Shielding Against Contamination

A standard laboratory coat is the minimum requirement for body protection. For operations with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Preventing Inhalation Hazards

This compound can cause respiratory irritation, making respiratory protection a key consideration, especially when handling the solid compound which can form dust.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the chemical in a properly functioning and certified chemical fume hood.

  • Respirator Selection: When engineering controls are not sufficient or during emergency situations, respiratory protection is required.

    • For weighing and handling the solid, a NIOSH-approved N95 dust mask or a half-mask respirator with an organic vapor cartridge and a P100 particulate filter is recommended. The organic vapor cartridge will provide protection against any volatile components, while the P100 filter will capture fine dust particles.

    • For spill cleanup or in situations with high concentrations of vapors or dust, a full-face respirator with an organic vapor cartridge and a P100 particulate filter offers the highest level of protection.

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

Respiratory_Protection_Workflow start Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood low_dust Is there a low risk of generating dust or aerosols? fume_hood->low_dust Yes spill_or_high_risk Is this a spill or a high-risk procedure? fume_hood->spill_or_high_risk No n95 Wear an N95 dust mask or a half-mask respirator with organic vapor/P100 cartridges. low_dust->n95 No no_respirator Respirator may not be required. Follow standard laboratory safety practices. low_dust->no_respirator Yes full_face Wear a full-face respirator with organic vapor/P100 cartridges. spill_or_high_risk->full_face Yes half_mask Wear a half-mask respirator with organic vapor/P100 cartridges. spill_or_high_risk->half_mask No

Respiratory Protection Decision Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and have it readily available.

    • Prepare a spill kit appropriate for solid chemical spills.

  • Handling:

    • Don all required PPE before handling the chemical.

    • When weighing the solid, use a balance with a draft shield or perform the weighing in a fume hood to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, this compound requires special disposal procedures to comply with environmental regulations and ensure safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels, used gloves) should be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for halogenated organic solvents.[4][5]

    • Never mix halogenated waste with non-halogenated waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • The concentration of the chemical in the waste should also be indicated.

  • Storage and Disposal:

    • Store hazardous waste containers in a designated and properly ventilated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.[6]

The following diagram outlines the waste disposal workflow for this compound.

Waste_Disposal_Workflow start Generation of this compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled hazardous waste container for solid halogenated waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous waste container for liquid halogenated waste. waste_type->liquid_waste Liquid labeling Label container with 'Hazardous Waste' and the full chemical name. solid_waste->labeling liquid_waste->labeling storage Store in a designated satellite accumulation area. labeling->storage disposal Arrange for disposal through the EHS office. storage->disposal

Waste Disposal Workflow

By adhering to these comprehensive guidelines for personal protective equipment, handling, and disposal, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.